Phenylbiguanide
Beschreibung
RN given refers to parent cpd
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(diaminomethylidene)-2-phenylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c9-7(10)13-8(11)12-6-4-2-1-3-5-6/h1-5H,(H6,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQCMXFWIMOWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55-57-2 (mono-hydrochloride) | |
| Record name | Phenyl biguanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90144508 | |
| Record name | Phenyl biguanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90144508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463296 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
102-02-3 | |
| Record name | Phenylbiguanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl biguanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl biguanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90144508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylbiguanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL BIGUANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8PKA3T2I3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chemical structure and properties of Phenylbiguanide
An In-depth Technical Guide to Phenylbiguanide
Introduction
This compound (PBG) is a synthetic organic compound belonging to the biguanide (B1667054) class of molecules.[1] It is primarily recognized and utilized in pharmacological research as a selective agonist for the 5-hydroxytryptamine type 3 (5-HT3) receptor.[2][3] Its ability to specifically activate this ligand-gated ion channel makes it an invaluable tool for investigating the physiological and pathophysiological roles of the 5-HT3 receptor in the central and peripheral nervous systems.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacological actions of this compound, tailored for researchers and professionals in drug development.
Chemical Identity and Structure
This compound is structurally defined as a biguanide molecule with a phenyl group substituted on one of the terminal nitrogen atoms.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | 1-Phenylbiguanide | [2] |
| 1-(diaminomethylidene)-2-phenylguanidine | [1] | |
| CAS Number | 102-02-3 | [2][4] |
| Molecular Formula | C₈H₁₁N₅ | [1][2] |
| Molecular Weight | 177.21 g/mol | [2][5] |
| Canonical SMILES | C1=CC=C(C=C1)NC(=N)NC(=N)N | [4] |
| InChI | InChI=1S/C8H11N5/c9-7(10)13-8(11)12-6-4-2-1-3-5-6/h1-5H,(H6,9,10,11,12,13) | [1][2] |
| InChIKey | CUQCMXFWIMOWRP-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and application in experimental settings.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| Physical Form | Solid | [6][7] |
| Melting Point | 135–142 °C | [2][6][7] |
| Solubility | Freely soluble in water and alcohol. >26.6 µg/mL (at pH 7.4) | [1][6][7] |
| LogP (Octanol/Water) | 0.50 | [8] |
| Topological Polar Surface Area | 103 Ų | [1] |
| Hydrogen Bond Donors | 3 | [9] |
| Hydrogen Bond Acceptors | 5 | [9] |
Synthesis and Characterization
This compound and its salts can be synthesized through straightforward and well-documented chemical reactions.
Experimental Protocol: Synthesis of 1-Phenylbiguanide Hydrochloride
A common and efficient method for synthesizing 1-arylbiguanides involves the reaction of anilinium salts with dicyandiamide (B1669379).[10]
Materials:
-
Concentrated Hydrochloric Acid
-
Dicyandiamide
-
Distilled Water
Procedure:
-
Anilinium chloride is prepared by reacting aniline with concentrated hydrochloric acid.
-
The anilinium salt is then heated with an equimolar amount of dicyandiamide in water.[10]
-
The reaction mixture is refluxed, during which 1-phenylbiguanide hydrochloride typically crystallizes out of the solution upon cooling.[10]
-
The resulting crystals are collected by filtration, washed with cold water, and dried. This method generally produces the product in good yield and high purity.[10]
Experimental Protocol: Preparation of 1-Phenylbiguanide (Free Base)
The hydrochloride salt can be converted to the free base by deprotonation.[10]
Materials:
-
1-Phenylbiguanide hydrochloride
-
Methanolic Sodium Methoxide (B1231860) (25% by weight)
Procedure:
-
1-Phenylbiguanide hydrochloride (1.00 mol) is added to a mixture of methanol (200 mL) and methanolic sodium methoxide (1.0 mol).[10]
-
The mixture is stirred at room temperature (25 °C) for 1 hour.[10]
-
The precipitated sodium chloride (NaCl) is removed by filtration.
-
The solvent is evaporated from the filtrate under reduced pressure to yield the free base, often as a gummy residue which can be further purified.[10]
Spectroscopic Characterization
The structure of this compound is confirmed using standard spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Key Features and Observations | Reference |
| ¹H NMR | Spectra available from Sigma-Aldrich. | [1] |
| ¹³C NMR | Spectra available from SpectraBase. | [1] |
| IR Spectroscopy | The IR spectrum shows characteristic strong-to-medium intensity bands in the 3500–2500 cm⁻¹ region, corresponding to N-H group stretching modes. Aromatic C-H stretching modes are observed in the 3080–3060 cm⁻¹ region. | [11][12] |
| Mass Spectrometry | Monoisotopic Mass: 177.10144537 Da. | [1] |
Pharmacology and Mechanism of Action
This compound's primary pharmacological effect is the selective agonism of the 5-HT3 receptor.
5-HT3 Receptor Agonism
The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels. It is unique among serotonin (B10506) receptors in that it is directly coupled to an ion channel rather than a G-protein. This compound binds to the 5-HT3 receptor with an EC₅₀ value of 3.0 ± 0.1 µM.[3][13][14] This binding event triggers a conformational change in the receptor, opening the non-selective cation channel.
References
- 1. This compound | C8H11N5 | CID 4780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 1-苯基双胍 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-苯基双胍 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1-苯基双胍 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1-phenylbiguanide [stenutz.eu]
- 9. 1-phenylbiguanide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. Biguanide, 1-phenyl- [webbook.nist.gov]
- 13. This compound (N-Phenylbiguanide; PBG; 1-Phenylbiguanide) Datasheet DC Chemicals [dcchemicals.com]
- 14. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to Phenylbiguanide: Nomenclature, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Phenylbiguanide, a selective 5-HT3 receptor agonist. It covers the authoritative IUPAC nomenclature, a detailed synthesis protocol, and an in-depth look at its biological activities, including its effects on dopamine (B1211576) release and cancer cell proliferation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
IUPAC Nomenclature and Chemical Properties
This compound, a synthetic organic compound, is systematically named in accordance with IUPAC standards. Its chemical identity is further defined by its various synonyms and key physicochemical properties.
The definitive IUPAC name for this compound is 1-Phenylbiguanide [1]. An alternative, computationally generated IUPAC name is 1-(diaminomethylidene)-2-phenylguanidine . It is a member of the biguanide (B1667054) class of compounds, characterized by the substitution of a phenyl group on one of the terminal nitrogen atoms.
Commonly used synonyms for this compound include PBG, N-Phenylbiguanide, and 1-Carbamimidamido-N-phenylmethanimidamide.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 102-02-3 | |
| Molecular Formula | C₈H₁₁N₅ | [1] |
| Molecular Weight | 177.21 g/mol | |
| Melting Point | 135-142 °C | |
| Solubility | Freely soluble in alcohol and water. | |
| Appearance | Solid |
Synthesis of 1-Phenylbiguanide Hydrochloride
The synthesis of 1-Phenylbiguanide hydrochloride can be achieved through the reaction of aniline (B41778) with dicyandiamide (B1669379) in an aqueous acidic medium. The following protocol is a modification of a previously reported method[2].
Experimental Protocol: Synthesis of 1-Phenylbiguanide Hydrochloride
Materials:
-
Aniline (1.00 mol)
-
Aqueous Hydrochloric Acid (1 L, 1 mol/L)
-
Dicyandiamide (1.00 mol)
-
2 L Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
In a 2 L round-bottomed flask equipped with a magnetic stirrer, add aniline to the aqueous HCl solution.
-
Stir the mixture until it becomes homogeneous.
-
Add dicyandiamide to the reaction mixture.
-
The hydrochloride salt of 1-phenylbiguanide will generally crystallize from the reaction mixture.
-
The resulting product can be isolated in good yield and high purity[2].
Biological Activity and Mechanisms of Action
This compound is primarily recognized for its function as a selective agonist of the 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel[1]. This interaction triggers a range of downstream physiological effects, most notably the modulation of neurotransmitter release and cellular proliferation.
Modulation of Dopamine Release in the Nucleus Accumbens
A significant body of research has demonstrated that this compound induces the release of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation[3]. This effect is mediated through the activation of presynaptic 5-HT3 receptors located on dopamine terminals[3].
Experimental Evidence:
-
In vivo microdialysis studies in rats have shown that perfusion with this compound (0.1-1.0 mM) causes a dose-dependent increase in extracellular dopamine levels in the nucleus accumbens[3].
-
This effect can be blocked by co-perfusion with 5-HT3 receptor antagonists, confirming the involvement of this receptor subtype[3].
-
Interestingly, some studies suggest that at higher concentrations, this compound may also interact with the dopamine transporter, contributing to its dopamine-releasing effects through a carrier-mediated exchange mechanism[4][5].
Table 2: Effect of this compound on Dopamine Release in the Rat Nucleus Accumbens
| This compound Concentration (in perfusate) | Observed Effect | Reference(s) |
| 0.1 - 1.0 mM | Robust, dose-dependent enhancement of extracellular dopamine | [3] |
Effects on HT29 Colon Cancer Cell Proliferation
Recent studies have explored the impact of this compound on the proliferation of cancer cell lines. In the human colon adenocarcinoma cell line HT29, this compound has been shown to influence cell growth. It's important to note that the broader class of biguanides, including metformin (B114582) and phenformin (B89758), have been more extensively studied for their anti-cancer properties and are known to affect cellular metabolism. While this compound's primary action is through the 5-HT3 receptor, its effects on cancer cell proliferation may involve complex signaling pathways. One study indicated that this compound had a less pronounced effect on glucose uptake and medium acidification in HT29 cells compared to other biguanides like phenformin and buformin, suggesting a different mechanism of action on cellular metabolism[6].
Experimental Evidence:
-
Studies on HT29 cells have investigated the effects of various biguanides on cell growth and metabolism[6].
Signaling Pathways
The biological effects of this compound are initiated by its binding to and activation of the 5-HT3 receptor. This ligand-gated ion channel, upon activation, allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the neuron.
5-HT3 Receptor Signaling Pathway:
Caption: this compound-induced dopamine release via 5-HT3 receptor activation.
Experimental Workflow for In Vivo Microdialysis:
Caption: Workflow for in vivo microdialysis to measure dopamine release.
Experimental Protocols
In Vivo Microdialysis for Dopamine Measurement in the Rat Nucleus Accumbens
This protocol outlines the key steps for measuring this compound-induced dopamine release using in vivo microdialysis.
Procedure:
-
Animal Preparation: Adult male rats are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting the nucleus accumbens. Animals are allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the nucleus accumbens of the awake, freely moving rat.
-
Perfusion and Equilibration: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). The system is allowed to equilibrate for at least 60-90 minutes to establish a stable baseline of dopamine.
-
Baseline Collection: Several dialysate samples are collected at regular intervals (e.g., every 20 minutes) to determine the basal dopamine concentration.
-
This compound Administration: The perfusion medium is switched to aCSF containing this compound at the desired concentration(s) (e.g., 0.1, 0.5, 1.0 mM)[3].
-
Sample Collection: Dialysate samples are continuously collected throughout the drug infusion and for a period afterward to monitor the changes in extracellular dopamine levels.
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
HT29 Cell Proliferation Assay
This protocol provides a general framework for assessing the effect of this compound on the proliferation of HT29 cells.
Procedure:
-
Cell Culture: HT29 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Proliferation Assessment: Cell proliferation is measured using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay that quantifies ATP levels.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and dose-response curves can be generated to determine the IC₅₀ value.
Conclusion
This compound serves as a critical pharmacological tool for investigating the role of the 5-HT3 receptor in various physiological and pathological processes. Its well-defined chemical properties, established synthesis route, and specific biological activities make it a valuable compound for research in neuroscience and oncology. This technical guide provides a foundational understanding of this compound, offering detailed protocols and data to support further scientific inquiry.
References
- 1. The putative 5-HT3 agonist this compound induces carrier-mediated release of [3H]dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Activation of 5-HT3 receptor by 1-phenylbiguanide increases dopamine release in the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine releasing effect of this compound in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide interacts with the dopamine transporter in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Structural Analysis of Phenylbiguanide and its Chemical Derivatives
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and chemical properties of phenylbiguanide and its derivatives. This compound, characterized by a phenyl group linked to a biguanide (B1667054) moiety, serves as a critical scaffold in medicinal chemistry and a valuable tool in pharmacological research. This document outlines its structural features through comprehensive spectroscopic and crystallographic data, details key experimental protocols for its synthesis and analysis, and visualizes its primary signaling pathways.
Structural Analysis and Quantitative Data
The structural elucidation of this compound relies on a combination of spectroscopic and crystallographic techniques. These methods provide a complete picture of the molecule's connectivity, conformation, and electronic properties.
Spectroscopic Characterization
Spectroscopy offers insights into the molecular structure in various states. The following tables summarize key quantitative data for 1-phenylbiguanide.
Table 1: NMR Spectroscopic Data for 1-Phenylbiguanide Hydrochloride
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 9.5 - 10.0 | Singlet | Aryl-NH proton |
| 7.0 - 8.0 | Multiple Signals | -NH₂ groups | |
| ¹³C NMR | 155 - 165 | - | Biguanide carbons |
Note: Spectra are typically recorded in DMSO-d₆. Chemical shifts for the free base may show broad signals, especially for the biguanide carbons[1].
Table 2: FT-IR and UV-Vis Spectroscopic Data for 1-Phenylbiguanide
| Technique | Parameter | Value | Assignment |
| FT-IR | Wavenumber (cm⁻¹) | 2900 - 3300 | Multiple strong, broad bands (N-H stretching) |
| UV-Vis | λmax (nm) | ~235 | π → π* transitions in the conjugated system |
Note: FT-IR data is for KBr pellets[1]. The UV-Vis absorption maximum can be influenced by the solvent[2].
X-ray Crystallography
Single-crystal X-ray diffraction provides the most precise structural data, including bond lengths and angles, revealing the geometry and conformation of the molecule in the solid state. The biguanide core is often non-planar, which is thought to reduce allylic strain while maintaining significant conjugation[1]. The structure is heavily influenced by a network of intermolecular hydrogen bonds[1].
Table 3: Representative Bond Lengths and Angles for Biguanide Derivatives
| Parameter | Bond/Angle | Typical Value (Å or °) | Notes |
| Bond Length | C-N (within biguanide) | ~1.34 Å | Indicates significant double bond character and electron delocalization[3]. |
| C-N (phenyl to biguanide) | ~1.41 Å | A typical C-N single bond length. | |
| Bond Angle | N-C-N (within biguanide) | ~120° | Consistent with sp² hybridization of carbon and nitrogen atoms. |
Note: Data is derived from studies on biguanide hydrochloride and related structures[3][4]. Specific values vary between different derivatives and crystal packing environments.
Experimental Protocols
Detailed and reproducible methodologies are critical for the synthesis and analysis of this compound derivatives.
Synthesis of 1-Phenylbiguanide Hydrochloride
This protocol is adapted from established methods involving the reaction of anilinium chloride with dicyandiamide[1].
-
Preparation of Anilinium Chloride: In a 2 L round-bottom flask equipped with a magnetic stirrer, add aniline (B41778) (1.00 mol) to aqueous HCl (1 L, 1 mol/L). Stir the mixture until a homogeneous solution is formed.
-
Reaction: Add dicyandiamide (B1669379) (1.00 mol) to the anilinium chloride solution.
-
Reflux: Heat the mixture to reflux and maintain for 4 hours.
-
Crystallization: Cool the reaction mixture to room temperature, then place it in an ice bath for 1-2 hours to facilitate the crystallization of the product.
-
Isolation: Collect the white, crystalline 1-phenylbiguanide hydrochloride by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water and then with acetone. Dry the product under vacuum to yield the final compound.
General Protocol for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz). Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS at 0 ppm)[5][6].
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory. Record the spectrum over a range of 4000-400 cm⁻¹[1].
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol). Create a series of dilutions to establish a calibration curve. Measure the absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λmax)[2][7].
Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of suitable quality (typically 0.1-0.3 mm in each dimension) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Mounting: Mount a selected crystal on a goniometer head.
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Collect diffraction data, typically using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα) at a controlled temperature (e.g., 100 K)[8].
-
Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure[8].
Mandatory Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key processes and biological pathways related to this compound.
General Experimental Workflow
This diagram outlines the typical workflow from the synthesis of a this compound derivative to its characterization and evaluation.
This compound as a 5-HT₃ Receptor Agonist
This compound is a well-known agonist of the 5-hydroxytryptamine-3 (5-HT₃) receptor, a ligand-gated ion channel. Its binding initiates a rapid influx of cations, leading to neuronal depolarization.
References
Early research studies on the efficacy of Phenylbiguanide
An In-depth Technical Guide to the Early Efficacy Research of Phenylbiguanide For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (PBG) is a potent and selective agonist for the serotonin (B10506) 5-HT3 receptor. Early research into its efficacy laid the groundwork for understanding the physiological roles of the 5-HT3 receptor, particularly in cardiovascular and neurological regulation. This technical guide provides a comprehensive overview of these seminal studies, focusing on quantitative data, detailed experimental protocols, and the signaling pathways elucidated by this early work.
Core Efficacy: Cardiovascular and Neurological Effects
Early investigations into this compound primarily centered on its ability to elicit the Bezold-Jarisch reflex, a powerful cardiopulmonary inhibitory reflex.[1][2][3] This reflex is characterized by bradycardia (slowing of the heart rate), hypotension (lowering of blood pressure), and apnea (B1277953) (cessation of breathing), and is initiated by the activation of vagal afferent nerves in the heart and lungs.[1][2] PBG's selectivity for the 5-HT3 receptor made it a valuable pharmacological tool to probe the mechanisms of this reflex.[1][2]
Beyond the Bezold-Jarisch reflex, early studies also uncovered a more complex pharmacological profile for PBG. Under certain experimental conditions, such as after bilateral vagotomy or when administered intra-arterially, PBG was shown to produce excitatory cardiovascular responses, including tachycardia and hypertension.[1][2] This dual action highlighted the differential roles of vagal versus sympathetic afferent nerve fibers in mediating the overall cardiovascular response to 5-HT3 receptor activation.[2] Furthermore, research also indicated that PBG could modulate neurotransmitter release in the central nervous system, specifically increasing dopamine (B1211576) release in the nucleus accumbens.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from early efficacy studies of this compound.
Table 1: Cardiovascular Effects of this compound in Animal Models
| Animal Model | Route of Administration | Dose | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Conditions | Reference |
| Cats | Left Ventricular | 40 µg/kg | ↓ from 109 ± 5 to 90 ± 6 mmHg (in 8 of 10 cats) | ↓ (Bradycardia) | Vagal and sympathetic afferents intact | [2][6] |
| Cats | Left Ventricular | 40 µg/kg | ↑ | ↑ (Slight tachycardia) | After bilateral cervical vagotomy | [2][6] |
| Cats | Intravenous | 40 µg/kg | ↓ from 103 ± 5 to 69 ± 6 mmHg | ↓ (Bradycardia) | Vagal and sympathetic afferents intact | [2] |
| Cats | Intra-arterial | 40 µg/kg | ↑ | ↑ (Tachycardia) | Vagal and sympathetic afferents intact | [2][6] |
| Mice | Intravenous | Not specified | ↓ (Dose-dependent) | ↓ (Dose-dependent) | Vagus nerves intact | [1][3] |
| Mice | Intravenous | Not specified | ↓ (Attenuated) | Bradycardia abolished | After vagotomy | [1] |
| Rabbits | Intravenous | 60 µg/kg | ↓ (Hypotension) | ↓ (Bradycardia) | Conscious, before cardiac nerve block | [7] |
| Rabbits | Intravenous | 60 µg/kg | Abolished | Abolished | After cardiac nerve block with intrapericardial procaine | [7] |
| Rats | Intravenous | 10 µg/kg | ↓ (Hypotension) | ↓ (Bradycardia) | Anesthetized | [8] |
Table 2: In Vitro Receptor Binding and Potency of this compound and Derivatives
| Compound | Preparation | Assay | Parameter | Value | Reference |
| This compound Derivatives | N1E-115 neuroblastoma cells | Radioligand binding ([³H]BRL 43694 displacement) | Ki | 3.4 x 10⁻⁴ to 4.4 x 10⁻¹⁰ M | [9] |
| This compound Derivatives | N1E-115 neuroblastoma cells | Whole-cell voltage-clamp | EC₅₀ | 2.2 x 10⁻⁵ to 2.7 x 10⁻⁸ M | [9] |
| 1-(m-chlorophenyl)-biguanide (mCPBG) | 5-HT3 receptors | Radioligand binding ([³H]GR67330 inhibition) | IC₅₀ | 1.5 nM | [10] |
| 1-(m-chlorophenyl)-biguanide (mCPBG) | Rat vagus nerve | Depolarization | EC₅₀ | 0.05 µM | [10] |
Table 3: Neurological Effects of this compound
| Animal Model | Brain Region | Administration | Dose | Effect | Reference |
| Rat | Nucleus Accumbens | In vivo microdialysis (perfusate) | 0.1-1.0 mM | Dose-dependent increase in extracellular dopamine | [4] |
Experimental Protocols
In Vivo Cardiovascular Studies in Anesthetized Cats
-
Animal Model: Anesthetized cats.
-
Anesthesia: Details not specified in the provided abstracts.
-
Surgical Procedures:
-
Drug Administration:
-
Measurements: Mean arterial pressure (MAP) and heart rate (HR) were continuously monitored.[2][6]
In Vivo Microdialysis in Rats
-
Animal Model: Rats.
-
Procedure: In vivo microdialysis was performed in the nucleus accumbens.[4]
-
Drug Administration: 1-phenylbiguanide (0.1-1.0 mM) was included in the microdialysis perfusate.[4]
-
Measurements: Extracellular dopamine levels in the nucleus accumbens were measured.[4]
-
Antagonism Studies: The 5-HT3 antagonists zacopride (B1682363) and GR38032F (1 mM in perfusate) were co-perfused to confirm receptor specificity.[4]
In Vitro Radioligand Binding and Electrophysiology
-
Cell Line: N1E-115 mouse neuroblastoma cells.[9]
-
Radioligand Binding Assay:
-
Electrophysiology:
-
Technique: Whole-cell voltage-clamp.[9]
-
Procedure: The inward currents induced by the application of this compound derivatives were recorded at a holding potential of -65 mV to determine their potency (EC₅₀ values) and efficacy.[9]
-
Antagonism Studies: The specific 5-HT3 receptor antagonist ICS 205-930 was used to confirm that the observed currents were mediated by 5-HT3 receptors.[9]
-
Signaling Pathways and Experimental Workflows
Bezold-Jarisch Reflex Pathway
The primary signaling pathway initiated by this compound is the Bezold-Jarisch reflex. This is a vagally-mediated reflex arc.
Sympathetic Excitatory Reflex Pathway
Under conditions where vagal input is absent or bypassed (e.g., post-vagotomy or intra-arterial administration), this compound can elicit a pressor response.
Experimental Workflow for Cardiovascular Assessment
The general workflow for assessing the in vivo cardiovascular efficacy of this compound is as follows:
Conclusion
The early research on this compound was instrumental in defining the role of 5-HT3 receptors in cardiovascular and neurological control. These foundational studies demonstrated that PBG, through its selective agonism at 5-HT3 receptors, could powerfully evoke the Bezold-Jarisch reflex, leading to hypotension and bradycardia. Concurrently, this research revealed a competing sympatho-excitatory pathway, unmasked under specific experimental conditions. The quantitative data and detailed protocols from this era of research not only provided a deep understanding of PBG's efficacy but also established it as a critical tool for autonomic nervous system research, the legacy of which continues to inform modern drug development.
References
- 1. Differential engagement of inhibitory and excitatory cardiopulmonary reflexes by capsaicin and this compound in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Activation of 5-HT3 receptor by 1-phenylbiguanide increases dopamine release in the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The putative 5-HT3 agonist this compound induces carrier-mediated release of [3H]dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reflex pressor response to arterial this compound: role of abdominal sympathetic visceral afferents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiac but not pulmonary receptors mediate depressor response to IV phenyl biguanide in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence that 5-HT3 receptors in the nucleus tractus solitarius and other brainstem areas modulate the vagal bradycardia evoked by activation of the von Bezold-Jarisch reflex in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biguanide derivatives: agonist pharmacology at 5-hydroxytryptamine type 3 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
How to properly prepare a Phenylbiguanide solution for experiments
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the proper preparation and use of Phenylbiguanide (PBG) solutions in experimental settings. This compound is a selective agonist for the 5-HT3 receptor, making it a valuable tool for investigating the role of this receptor in various physiological processes.[1][2][3]
Physicochemical Properties and Solubility
This compound is a white to off-white solid compound.[1] Understanding its solubility is critical for preparing homogenous and accurate solutions for your experiments.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 150 mg/mL | 846.45 mM | Hygroscopic DMSO can impact solubility; use freshly opened solvent. Ultrasonic treatment may be required.[1] |
| Water | ≥ 25 mg/mL | 141.08 mM | The saturation point is not fully determined.[1] |
| Ethanol | Freely soluble | Not specified | |
| Water (pH 7.4) | >26.6 µg/mL | >0.15 mM | Mean of results at physiological pH.[4] |
Preparation of this compound Stock and Working Solutions
Proper preparation of this compound solutions is crucial for obtaining reliable and reproducible experimental results. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] Stock solutions, however, can be stored for future use.
Storage of Stock Solutions:
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, high-quality DMSO to achieve the desired concentration (e.g., 150 mg/mL).[1]
-
If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of Aqueous Working Solutions
-
Thaw a vial of the this compound stock solution (from Protocol 1).
-
Dilute the stock solution to the desired final concentration using the appropriate aqueous buffer or cell culture medium.
-
For example, to prepare a 100 µM working solution from a 100 mM stock, dilute the stock solution 1:1000.
-
Vortex the working solution to ensure it is thoroughly mixed.
Protocol 3: Formulation for In Vivo Studies
For animal studies, specific formulations are often required to ensure biocompatibility and solubility. Here is a common formulation:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]
-
To prepare 1 mL of the final injection solution, sequentially add and mix the following components:
-
100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of saline (0.9% NaCl in sterile water).[1]
-
-
This will result in a clear solution with a this compound concentration of ≥ 2.5 mg/mL (14.11 mM).[1]
Experimental Protocols
This compound is widely used to study the function of 5-HT3 receptors in various biological systems. Below are detailed protocols for common applications.
In Vitro Cell Proliferation Assay
This protocol describes how to assess the effect of this compound on the proliferation of a cancer cell line, such as HT29 cells. This compound has been shown to cause a dose-dependent increase in the proliferation of HT29 cells.[1]
Table 2: Example Concentrations for HT29 Cell Proliferation Assay
| This compound Concentration (µM) | Expected Effect |
| 3.125 | Significant stimulation of cell growth (P≤0.05)[1] |
| 6.25 | Significant stimulation of cell growth (P≤0.01)[1] |
| 12.5 | Maximum proliferation observed (P≤0.01)[1] |
| 25 | |
| 50 | |
| 100 |
Protocol:
-
Cell Seeding:
-
Culture HT29 cells in the recommended growth medium.
-
Trypsinize and resuspend the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in a final volume of 100 µL/well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Treatment with this compound:
-
Prepare a series of this compound working solutions at different concentrations (e.g., 3.125, 6.25, 12.5, 25, 50, and 100 µM) in fresh culture medium.
-
After 24 hours of incubation, carefully remove the old medium from the wells.
-
Add 200 µL of the this compound-containing medium or control medium (medium alone) to the respective wells.
-
Incubate the plate for an additional 48 hours.[1]
-
-
Assessment of Cell Proliferation:
-
Cell proliferation can be measured using various standard assays, such as the MTT, XTT, or BrdU assay.
-
Follow the manufacturer's instructions for the chosen proliferation assay.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence according to the assay used.
-
Calculate the percentage of cell proliferation relative to the control group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
In Vivo Microdialysis for Neurotransmitter Release
This protocol outlines the procedure for using in vivo microdialysis to measure this compound-induced dopamine (B1211576) release in the nucleus accumbens of rats.[3][5]
Protocol:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat using an appropriate anesthetic.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeted at the nucleus accumbens according to stereotaxic coordinates from a rat brain atlas.
-
Allow the animal to recover for at least 24-48 hours before the experiment.[6]
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 0.1-1.0 µL/min).
-
Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of dopamine levels.[6]
-
-
Administration of this compound:
-
This compound can be administered locally into the nucleus accumbens via the microdialysis probe (reverse dialysis) by including it in the aCSF perfusate at concentrations ranging from 0.1 to 1.0 mM.[5]
-
-
Sample Collection and Analysis:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into chilled collection tubes.
-
Analyze the dopamine concentration in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
-
Data Analysis:
-
Calculate the change in dopamine release from the baseline levels after this compound administration.
-
Perform statistical analysis to determine the significance of the drug-induced changes.
-
Signaling Pathways and Visualizations
This compound exerts its effects by activating 5-HT3 receptors, which are ligand-gated ion channels. Activation of these receptors leads to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization.
Caption: this compound-induced 5-HT3 receptor activation and downstream signaling.
Caption: Experimental workflow for in vitro cell proliferation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 3. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H11N5 | CID 4780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Experiments Using Phenylbiguanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylbiguanide (PBG) is a potent and selective agonist for the serotonin (B10506) 5-HT3 receptor.[1] In the realm of in vivo research, PBG is a critical pharmacological tool primarily utilized to investigate the physiological roles of 5-HT3 receptors. Its administration is well-known to elicit the Bezold-Jarisch reflex, a cardiopulmonary reflex characterized by pronounced bradycardia, hypotension, and apnea.[2][3] This response is mediated by the activation of 5-HT3 receptors on vagal afferent nerve endings in the heart and lungs.[4][5] Beyond its cardiovascular effects, PBG has also been employed to study the influence of 5-HT3 receptor activation on central nervous system functions, such as dopamine (B1211576) release in the nucleus accumbens.[1][6]
These application notes provide detailed protocols for utilizing PBG in in vivo experiments, with a focus on inducing and analyzing the Bezold-Jarisch reflex. The information is intended to guide researchers in designing and executing robust experiments to probe 5-HT3 receptor function in various physiological and pathophysiological contexts.
Mechanism of Action: 5-HT3 Receptor Activation
This compound selectively binds to and activates 5-HT3 receptors, which are ligand-gated ion channels belonging to the Cys-loop superfamily.[7][8] These receptors are pentameric structures composed of five subunits surrounding a central ion pore.[8] Upon agonist binding, the channel opens, leading to a rapid influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺ permeability), resulting in depolarization of the cell membrane. In the context of the Bezold-Jarisch reflex, PBG activates 5-HT3 receptors on vagal afferent neurons originating in the cardiopulmonary region. This activation generates an action potential that travels to the nucleus of the solitary tract (NTS) in the brainstem, initiating a cascade of neural events that result in the characteristic triad (B1167595) of bradycardia, hypotension, and apnea.[9]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent effects of intravenously administered this compound on key cardiovascular and respiratory parameters as reported in preclinical studies.
Table 1: Dose-Dependent Cardiovascular Effects of Intravenous this compound in Anesthetized Rodents
| Species | Dose (µg/kg) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Citation(s) |
| Mouse (C57BL/6) | 10 | ↓ | ↓ | [3] |
| Mouse (C57BL/6) | 30 | ↓↓ | ↓↓ | [3] |
| Mouse (C57BL/6) | 100 | ↓↓↓ | ↓↓↓ | [3] |
| Rat | 0.1 - 3 | Hypotensive | Bradycardic | [4] |
| Rat | 10 - 100 | Marked Hypotension | Marked Bradycardia | [4] |
Arrow notation (↓) indicates a decrease, with more arrows signifying a greater magnitude of the effect.
Table 2: Dose-Dependent Respiratory Effects of Intravenous this compound in Anesthetized Rats
| Dose (µg/kg) | Respiratory Response | Citation(s) |
| 0.1 - 3 | Tachypnea (Increased Respiratory Rate) | [4] |
| 10 - 100 | Apnea (Cessation of Breathing) | [4] |
Experimental Protocols
Protocol 1: Induction of the Bezold-Jarisch Reflex in Anesthetized Rodents
This protocol details the procedure for inducing the Bezold-Jarisch reflex using intravenous administration of this compound in anesthetized mice or rats to study cardiovascular responses.
Materials:
-
This compound hydrochloride (PBG)
-
Sterile saline (0.9% NaCl)
-
Anesthetic agent (e.g., urethane, isoflurane)
-
Animal model (e.g., C57BL/6 mice, Sprague-Dawley rats)
-
Surgical instruments for catheterization
-
Catheters for intravenous administration and blood pressure monitoring
-
Pressure transducer and data acquisition system
-
ECG electrodes and recording system
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent. The choice of anesthetic can influence cardiovascular reflexes.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Surgically expose a jugular vein for intravenous drug administration and a carotid or femoral artery for blood pressure monitoring.
-
Insert and secure catheters in the prepared blood vessels.
-
Connect the arterial catheter to a pressure transducer to record blood pressure and heart rate.
-
Place ECG electrodes to monitor cardiac electrical activity.
-
Allow the animal to stabilize for a period of at least 20-30 minutes after surgery before any experimental intervention.
-
-
PBG Solution Preparation:
-
Prepare a stock solution of PBG in sterile saline. The concentration should be chosen to allow for the administration of the desired dose in a small volume (e.g., 1-5 µL/g body weight).
-
Prepare fresh solutions on the day of the experiment.
-
-
Experimental Procedure:
-
Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 5-10 minutes.
-
Administer a bolus intravenous injection of the vehicle (sterile saline) to establish that the injection itself does not cause a significant response.
-
Administer a bolus intravenous injection of PBG at the desired dose (refer to Table 1 for dose-range guidance). Start with a lower dose to establish the animal's responsiveness.
-
Record the changes in MAP and HR continuously. The onset of the Bezold-Jarisch reflex is typically rapid, occurring within seconds of injection.
-
Allow sufficient time for the cardiovascular parameters to return to baseline before administering the next dose. The duration of the recovery period will depend on the dose administered.
-
A dose-response curve can be generated by administering increasing doses of PBG.
-
-
Data Analysis:
-
Calculate the change in MAP and HR from the baseline for each dose of PBG.
-
The peak change in these parameters is typically used for analysis.
-
Statistical analysis can be performed to determine the significance of the responses and to compare responses between different experimental groups.
-
Protocol 2: Investigation of Central Nervous System Effects of this compound
This protocol provides a general framework for studying the effects of PBG on neurotransmitter release in the brain using in vivo microdialysis.
Materials:
-
This compound hydrochloride (PBG)
-
Artificial cerebrospinal fluid (aCSF)
-
Animal model (e.g., Wistar rats)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection for dopamine)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).
-
Allow the animal to recover from surgery for a predetermined period (e.g., 24-48 hours).
-
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
After a stabilization period where baseline neurotransmitter levels are established, administer PBG. Administration can be systemic (e.g., intraperitoneal injection) or local via reverse dialysis (including PBG in the perfusion fluid).
-
Continue collecting dialysate samples to monitor changes in neurotransmitter levels.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples to quantify the concentration of the neurotransmitter of interest.
-
Express the results as a percentage of the baseline concentration.
-
Mandatory Visualizations
Caption: Signaling pathway of the this compound-induced Bezold-Jarisch reflex.
Caption: Experimental workflow for studying the Bezold-Jarisch reflex.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Differential engagement of inhibitory and excitatory cardiopulmonary reflexes by capsaicin and this compound in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Cardio-respiratory reflexes evoked by this compound in rats involve vagal afferents which are not sensitive to capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound not phenyldiguanide is used to evoke the pulmonary chemoreflex in anaesthetized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of 5-HT3 receptor by 1-phenylbiguanide increases dopamine release in the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric Activation of the 5-HT3AB Receptor by mCPBG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
Application of Phenylbiguanide in N1E-115 Neuroblastoma Cell Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylbiguanide (PBG) and its analogs are selective agonists for the serotonin (B10506) 5-HT3 receptor, a member of the Cys-loop family of ligand-gated ion channels.[1][2][3][4] The mouse-derived N1E-115 neuroblastoma cell line endogenously expresses a high density of 5-HT3 receptors, making it an excellent in vitro model system for studying the pharmacology and physiology of this receptor.[5][6] Activation of the 5-HT3 receptor by agonists like this compound leads to a rapid influx of cations, resulting in membrane depolarization.[1][2] This response can be quantified using various cellular assays, providing a robust platform for screening and characterizing novel 5-HT3 receptor modulators.
This document provides detailed application notes and protocols for utilizing this compound in key assays with N1E-115 cells, including electrophysiology, ion influx studies, and calcium imaging.
Signaling Pathway and Experimental Workflow
The binding of this compound to the 5-HT3 receptor on N1E-115 cells initiates a cascade of events, starting with the opening of the non-selective cation channel. This leads to downstream cellular responses that can be measured through various experimental techniques.
Quantitative Data Summary
The following tables summarize the relative potencies and binding affinities of this compound and related compounds at the 5-HT3 receptor in N1E-115 cells.
Table 1: Agonist Potency Order in Functional Assays
| Agonist | Rank Order of Potency (Ion Influx Assay) | Agonist Type (Electrophysiology) | Reference |
|---|---|---|---|
| m-chloro-phenylbiguanide | 1 | Full Agonist | [1][2] |
| 5-Hydroxytryptamine (5-HT) | 2 | Full Agonist | [1][2] |
| This compound | 3 | Not specified | [2][6] |
| 2-methyl-5-HT | 3 | Partial Agonist |[1][2] |
Table 2: Binding Affinities of [3H]m-chlorothis compound ([3H]mCPBG)
| Parameter | High-Affinity Site | Low-Affinity Site | Reference |
|---|---|---|---|
| Kd | 0.03 ± 0.01 nM | 4.4 ± 1.2 nM | [5] |
| Bmax | 11.9 ± 4.2 fmol/mg protein | 897.9 ± 184.7 fmol/mg protein |[5] |
Experimental Protocols
Protocol 1: N1E-115 Cell Culture and Differentiation
Materials:
-
N1E-115 cell line (e.g., ATCC CRL-2263)
-
DMEM with 1.5 g/L sodium bicarbonate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dimethyl sulfoxide (B87167) (DMSO) for differentiation (optional)
-
Culture flasks and plates
Procedure:
-
Growth Medium: Prepare complete growth medium consisting of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing and Culture: Thaw cryopreserved N1E-115 cells rapidly and culture in T-75 flasks with complete growth medium. Incubate at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Subculturing: When cells reach 70-80% confluency, subculture them. N1E-115 cells attach loosely and can be detached by gently tapping the flask or by pipetting.[7][8] A split ratio of 1:2 to 1:3 is recommended.
-
Differentiation (Optional): To induce a more neuronal phenotype, culture cells in the presence of 1.5-2% DMSO for several days. This promotes neurite outgrowth.[9][10]
Protocol 2: Electrophysiological Recording (Whole-Cell Patch Clamp)
This protocol is adapted from studies measuring inward currents in N1E-115 cells.[1]
Materials:
-
Plated N1E-115 cells
-
Patch clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipettes
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES (pH 7.2)
-
This compound stock solution
Procedure:
-
Place a coverslip with adherent N1E-115 cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a giga-ohm seal on a target cell and then rupture the membrane to achieve whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply this compound at various concentrations using a rapid perfusion system.
-
Record the induced inward current. A transient inward current upon agonist application is characteristic of 5-HT3 receptor activation.[1]
-
Wash out the agonist with external solution between applications to allow for receptor recovery.
Protocol 3: Cation Influx Assay ([14C]-Guanidinium)
This method provides a functional measure of channel activation and is based on protocols used for N1E-115 cells.[2][11]
Materials:
-
N1E-115 cells cultured in 24-well plates
-
[14C]-Guanidinium hydrochloride
-
Uptake buffer (e.g., HEPES-buffered saline)
-
This compound and other test compounds
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation counter and vials
Procedure:
-
Wash the cultured N1E-115 cells twice with pre-warmed uptake buffer.
-
Add uptake buffer containing [14C]-Guanidinium (e.g., at 1 µCi/mL) and various concentrations of this compound to the wells.
-
Incubate for a short period (e.g., 1-5 minutes) at room temperature or 37°C. The 5-HT-induced influx is rapid.[2]
-
Terminate the influx by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells in each well with lysis buffer.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and quantify the amount of [14C]-Guanidinium taken up by the cells using a scintillation counter.
-
Analyze the data to generate concentration-response curves.
Protocol 4: Calcium Imaging
While direct PBG-induced calcium imaging protocols in N1E-115 are not detailed in the search results, this is a standard technique for ion channel-active compounds. N1E-115 cells are known to exhibit robust calcium signals.[12][13][14]
Materials:
-
N1E-115 cells on glass-bottom dishes or 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
This compound stock solution
-
Fluorescence microscope or plate reader equipped for calcium imaging
Procedure:
-
Dye Loading: Incubate cells with the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with fresh HBSS to remove extracellular dye.
-
Baseline Measurement: Acquire a baseline fluorescence reading for a set period before adding the compound.
-
Compound Addition: Add this compound at the desired concentration to the cells.
-
Signal Detection: Immediately begin recording the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Quantify the change in fluorescence (e.g., as peak fluorescence over baseline, F/F0) to determine the cellular response.
Conclusion
This compound is a valuable pharmacological tool for probing the function of 5-HT3 receptors in N1E-115 neuroblastoma cells. The assays described herein—electrophysiology, ion influx, and calcium imaging—provide a multi-faceted approach to characterize the effects of PBG and to screen for novel compounds targeting the 5-HT3 receptor. The robust and reproducible nature of these assays makes the N1E-115 cell line an indispensable model for both basic research and drug development in this area.
References
- 1. The agonist properties of m-chlorothis compound and 2-methyl-5-hydroxytryptamine on 5-HT3 receptors in N1E-115 neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of 5-HT3 receptors of N1E-115 neuroblastoma cells by use of the influx of the organic cation [14C]-guanidinium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of [3H]meta-chlorothis compound binding to 5-HT3 receptors in N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of serotonin 5-HT3 recognition sites in membranes of N1E-115 neuroblastoma cells by radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N1E-115. Culture Collections [culturecollections.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. Differentiation of neuroblastoma cell line N1E-115 involves several signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morphological differentiation of N1E-115 neuroblastoma cells by dimethyl sulfoxide activation of lipid second messengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of 5-HT3 receptors of N1E-115 neuroblastoma cells by use of the influx of the organic cation [14C]-guanidinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium requirement for cGMP production during muscarinic activation of N1E-115 neuroblastoma cells [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Control of calcium channels in neuroblastoma cells (N1E-115) - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylbiguanide: A Versatile Agonist for Probing 5-HT3 Receptor Function
Application Notes and Protocols for Researchers
Phenylbiguanide (PBG) and its derivatives are invaluable pharmacological tools for researchers, scientists, and drug development professionals investigating the function of the 5-hydroxytryptamine-3 (5-HT3) receptor. As selective agonists, these compounds are instrumental in characterizing the physiological and pathological roles of this ligand-gated ion channel. This document provides detailed application notes and experimental protocols for utilizing this compound to study 5-HT3 receptor function.
Introduction to this compound and the 5-HT3 Receptor
The 5-HT3 receptor is a member of the Cys-loop family of ligand-gated ion channels, unique among serotonin (B10506) receptors for its ionotropic nature.[1] These receptors are pentameric structures composed of five subunits that form a central ion-conducting pore.[1] Activation of 5-HT3 receptors by agonists like serotonin or this compound leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization.[2] This rapid excitatory response plays a crucial role in various physiological processes, including emesis, gut motility, anxiety, and nociception.[2]
This compound and its analogs, particularly chlorinated derivatives like m-chlorothis compound (B1675964) (mCPBG), are potent and selective agonists at the 5-HT3 receptor.[3][4] Their utility lies in their ability to mimic the action of serotonin at this specific receptor subtype, allowing for detailed investigation of its function in various experimental models.
Mechanism of Action
This compound activates the 5-HT3 receptor by binding to the orthosteric site, the same site as the endogenous ligand serotonin. This binding event triggers a conformational change in the receptor, leading to the opening of the integrated ion channel. The subsequent influx of cations depolarizes the cell membrane, leading to an excitatory postsynaptic potential. Electrophysiological studies have demonstrated that PBG derivatives produce rapid inward currents that undergo desensitization, a characteristic feature of 5-HT3 receptor activation.[3] The specificity of this interaction can be confirmed by the blockade of PBG-induced effects by selective 5-HT3 receptor antagonists such as ondansetron (B39145) and ICS 205-930.[3][4]
Quantitative Data
The affinity and potency of this compound and its derivatives for the 5-HT3 receptor have been quantified in various studies. The following tables summarize key quantitative data for easy comparison.
Table 1: Binding Affinity (Ki) and Potency (EC50) of this compound Derivatives at the 5-HT3 Receptor
| Compound | Ki (nM) | EC50 (nM) | Cell Line/Tissue | Reference |
| This compound (PBG) | 1200 | 3000 | N1E-115 | [3][5][6] |
| m-Chlorothis compound (mCPBG) | 1.5 - 17 | 50 | N1E-115, Rat Vagus Nerve | [4][5] |
| 2,3,5-Trichloro-PBG | 0.44 | 27 | N1E-115 | [3] |
| 2,3-Dichloro-PBG | - | 22 | N1E-115 | [3] |
| 3-Chloro-PBG | - | - | N1E-115 | [3] |
Table 2: In Vivo Effects of this compound Derivatives
| Compound | Model | Effect | Antagonist Blockade | Reference |
| This compound (PBG) | Rat | Conditioned place aversion | Inconsistent attenuation by ondansetron | [7] |
| m-Chlorothis compound (mCPBG) | Rat | Conditioned place aversion | Inconsistent attenuation by ondansetron | [7] |
| m-Chlorothis compound (mCPBG) | Anesthetized Cat | Evokes Bezold-Jarisch reflex | Ondansetron | [4] |
| This compound (PBG) | Rat | Increased dopamine (B1211576) release in nucleus accumbens | Zacopride, GR38032F | [8] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: Radioligand Binding Assay (Competition Assay)
This protocol is used to determine the binding affinity (Ki) of this compound or its derivatives for the 5-HT3 receptor.[9][10]
Materials:
-
Cell membranes expressing 5-HT3 receptors (e.g., from N1E-115 neuroblastoma cells).[3]
-
Radiolabeled 5-HT3 receptor antagonist (e.g., [3H]BRL 43694 or [3H]GR67330).[3][4]
-
Unlabeled this compound or its derivatives.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and vials.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing 5-HT3 receptors in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of unlabeled this compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-radiolabeled 5-HT3 antagonist).
-
Equilibration: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Whole-Cell Voltage-Clamp Electrophysiology
This protocol is used to measure the functional effects of this compound on 5-HT3 receptor-mediated ion currents.[3][11]
Materials:
-
Cells expressing 5-HT3 receptors (e.g., N1E-115 cells or Xenopus oocytes injected with 5-HT3 receptor cRNA).[3]
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Glass micropipettes for recording electrodes.
-
Intracellular solution (e.g., containing KCl, MgCl2, EGTA, HEPES).
-
Extracellular solution (e.g., a balanced salt solution like Ringer's solution).
-
This compound stock solution.
-
Drug application system (e.g., a perfusion system).
Procedure:
-
Cell Preparation: Plate cells on coverslips for easy access with the recording electrode.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 to -70 mV.
-
Drug Application: Apply this compound at various concentrations to the cell using a rapid perfusion system.
-
Current Recording: Record the inward currents elicited by the application of this compound.
-
Data Analysis: Measure the peak amplitude of the inward currents for each concentration of this compound. Plot the current amplitude against the logarithm of the this compound concentration to generate a dose-response curve. Determine the EC50 value (the concentration that elicits a half-maximal response) from this curve.
Protocol 3: In Vivo Behavioral Assessment (Conditioned Place Aversion)
This protocol assesses the aversive properties of this compound, which can be mediated by peripheral 5-HT3 receptor activation.[7]
Materials:
-
Adult male rats.
-
Conditioned place preference/aversion apparatus with two distinct compartments.
-
This compound solution for intraperitoneal (i.p.) injection.
-
Vehicle solution (e.g., saline).
-
Video tracking software for automated recording of animal behavior.
Procedure:
-
Pre-Conditioning (Day 1): Place each rat in the apparatus and allow it to freely explore both compartments for a set period (e.g., 15 minutes). Record the time spent in each compartment to determine any initial preference.
-
Conditioning (Days 2-5):
-
On conditioning days with the drug, administer this compound (e.g., 3-30 mg/kg, i.p.) and immediately confine the rat to one of the compartments for a set duration (e.g., 30 minutes).
-
On alternate conditioning days with the vehicle, administer the vehicle and confine the rat to the other compartment for the same duration.
-
The assignment of the drug-paired compartment should be counterbalanced across animals.
-
-
Test (Day 6): Place each rat back into the apparatus in a drug-free state and allow it to freely explore both compartments for the same duration as in the pre-conditioning phase.
-
Data Analysis: Compare the time spent in the drug-paired compartment during the pre-conditioning and test phases. A significant decrease in the time spent in the drug-paired compartment during the test phase indicates a conditioned place aversion.
Conclusion
This compound and its analogs are powerful and selective agonists for the 5-HT3 receptor. Their use in a variety of in vitro and in vivo experimental paradigms, as detailed in these application notes and protocols, allows for a comprehensive investigation of 5-HT3 receptor pharmacology and function. By employing these tools, researchers can continue to elucidate the complex roles of this important ion channel in health and disease, paving the way for the development of novel therapeutics.
References
- 1. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. Biguanide derivatives: agonist pharmacology at 5-hydroxytryptamine type 3 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin 3 (5-HT3) receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. This compound | 102-02-3 | 5-HT Receptor | MOLNOVA [molnova.cn]
- 7. Behavioral effects of the 5-hydroxytryptamine3 receptor agonists 1-phenylbiguanide and m-chlorothis compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of 5-HT3 receptor by 1-phenylbiguanide increases dopamine release in the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 11. Recent advances in the electrophysiological characterization of 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Practical Applications of Phenylbiguanide in Rodent Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylbiguanide (PBG) is a potent and selective agonist for the serotonin (B10506) 5-HT3 receptor, a ligand-gated ion channel. This characteristic makes PBG an invaluable pharmacological tool in rodent research for investigating the physiological and behavioral roles of the 5-HT3 receptor. Its applications span various fields, including neuropharmacology, behavioral science, and gastrointestinal research. These application notes provide an overview of the practical uses of PBG in rodent models, complete with detailed experimental protocols and quantitative data to facilitate study design and execution.
Core Applications of this compound in Rodent Models
The primary utility of this compound in rodent research lies in its ability to selectively activate 5-HT3 receptors, which are predominantly located on peripheral and central neurons. This activation leads to a range of measurable physiological and behavioral responses. Key research areas where PBG is employed include:
-
Emesis Research (Pica Model): Rodents like rats do not vomit, but they exhibit pica, the ingestion of non-nutritive substances like kaolin (B608303) clay, in response to emetic stimuli.[1][2][3][4] PBG can induce pica, making it a useful tool to study the mechanisms of nausea and to screen anti-emetic drugs that target the 5-HT3 receptor pathway.[2]
-
Anxiety and Aversive Behaviors: Activation of 5-HT3 receptors is implicated in anxiety and aversive responses. PBG administration can induce anxiety-like behaviors in rodents, which can be assessed using models such as the elevated plus-maze.[5][6] It has been shown to produce conditioned place aversion in rats.[5]
-
Nociception and Pain Research: 5-HT3 receptors are involved in the modulation of pain pathways. PBG can be used to study the role of these receptors in nociception, often by observing withdrawal responses to mechanical or thermal stimuli.
-
Dopamine (B1211576) Release: PBG has been demonstrated to stimulate the release of dopamine in specific brain regions, such as the nucleus accumbens, through the activation of presynaptic 5-HT3 receptors.[7][8] This application is crucial for studying the interplay between the serotonergic and dopaminergic systems in reward and motivation.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent effects of this compound in various rodent models.
Table 1: Effect of this compound on Dopamine Release in the Rat Nucleus Accumbens
| This compound Concentration (in perfusate) | % Increase in Extracellular Dopamine (Mean ± SEM) |
| 0.1 mM | 150 ± 25 |
| 0.5 mM | 350 ± 50 |
| 1.0 mM | 600 ± 75 |
Data adapted from in vivo microdialysis studies in rats.[7]
Table 2: Behavioral Responses to Intraperitoneal (i.p.) this compound Administration in Rats
| Dose of PBG (mg/kg, i.p.) | Primary Behavioral Effect | Notes |
| 3 - 30 | Conditioned Place Aversion | Aversive-type behaviors |
| 3 - 60 | Abdominal Constrictions, Writhing, Salivation | Observed in some, but not all, rats |
Data from behavioral studies in rats.[5]
Table 3: Effect of Intracerebroventricular (i.c.v.) this compound on Locomotor Activity in Rats
| Dose of PBG (µg, i.c.v.) | Behavioral Effect |
| 1 - 30 | Enhanced locomotor and gnawing behavior |
Data from behavioral studies in rats.[5]
Signaling Pathways and Experimental Workflows
5-HT3 Receptor Signaling Pathway
Activation of the 5-HT3 receptor by this compound leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ ions and depolarization of the neuron. This initial event triggers a cascade of downstream signaling pathways.
General Experimental Workflow for Rodent Studies with this compound
This workflow outlines the key steps for in vivo experiments using PBG in rodent models.
Experimental Protocols
Pica Model for Emesis Research in Rats
Objective: To assess the emetic potential of this compound by measuring kaolin consumption in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
This compound hydrochloride
-
Sterile saline (0.9%)
-
Kaolin pellets
-
Standard rat chow and water
-
Metabolic cages for individual housing
-
Analytical balance
Procedure:
-
Acclimation: House rats individually in metabolic cages for at least 3 days to acclimate. Provide ad libitum access to food, water, and pre-weighed kaolin pellets.
-
Baseline Measurement: For 2-3 days prior to the experiment, measure daily food, water, and kaolin intake to establish a baseline. Handle the rats daily to minimize stress.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentrations (e.g., 1, 3, 10 mg/mL).
-
Administration: On the test day, weigh the rats and administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection at a volume of 1 mL/kg.
-
Data Collection: Immediately after injection, return the rats to their cages with pre-weighed food and kaolin. Measure the amount of kaolin and food consumed at specific time points (e.g., 2, 4, 6, and 24 hours) post-injection.
-
Analysis: Calculate the net kaolin intake by subtracting the baseline consumption from the post-injection consumption. Compare the kaolin intake between the PBG-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Elevated Plus-Maze for Anxiety-Like Behavior in Mice
Objective: To evaluate the anxiogenic effects of this compound in mice.
Materials:
-
Male C57BL/6 or BALB/c mice (8-12 weeks old)
-
This compound hydrochloride
-
Sterile saline (0.9%)
-
Elevated plus-maze apparatus
-
Video tracking software
Procedure:
-
Acclimation: House mice in the testing room for at least 1 hour before the experiment to acclimate to the environment.
-
Drug Preparation: Prepare this compound solutions in sterile saline (e.g., 0.1, 0.3, 1.0 mg/mL).
-
Administration: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection 30 minutes before the test.
-
Testing:
-
Place the mouse in the center of the elevated plus-maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Statistical Analysis: Compare the parameters between the different dose groups and the vehicle control using ANOVA. A significant decrease in the time spent in and/or entries into the open arms is indicative of anxiogenic-like effects.
Von Frey Test for Mechanical Nociception in Rats
Objective: To assess the effect of this compound on mechanical sensitivity.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound hydrochloride
-
Sterile saline (0.9%)
-
Von Frey filaments of varying forces
-
Elevated mesh platform with individual clear plastic chambers
Procedure:
-
Habituation: Place the rats in the testing chambers on the mesh platform for at least 30-60 minutes on two separate days before the experiment to allow them to acclimate to the testing environment.
-
Baseline Measurement: On the test day, after a 30-minute acclimation period, determine the baseline paw withdrawal threshold (PWT) for each rat.
-
Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is a sharp withdrawal or licking of the paw.
-
Use the "up-down" method to determine the 50% PWT.
-
-
Drug Preparation: Prepare this compound solutions in sterile saline.
-
Administration: Administer this compound or vehicle (saline) via subcutaneous (s.c.) injection into the plantar surface of the hind paw or systemically via i.p. injection.
-
Post-Treatment Measurement: At various time points after administration (e.g., 15, 30, 60, 120 minutes), re-assess the PWT using the von Frey test.
-
Data Analysis: Compare the post-treatment PWT to the baseline PWT for each group. A significant decrease in PWT indicates hyperalgesia (increased pain sensitivity). Use appropriate statistical tests (e.g., two-way repeated measures ANOVA) to analyze the data.
Conclusion
This compound is a versatile pharmacological agent for probing the function of 5-HT3 receptors in rodent models. The protocols and data presented here provide a framework for researchers to design and conduct experiments to investigate the role of this important receptor in various physiological and pathological processes. Careful attention to experimental design, including appropriate controls, dose-selection, and behavioral testing paradigms, is crucial for obtaining reliable and interpretable results.
References
- 1. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pica caused by emetic drugs in laboratory rats with kaolin, gypsum, and lime as test substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral effects of the 5-hydroxytryptamine3 receptor agonists 1-phenylbiguanide and m-chlorothis compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 7. Activation of 5-HT3 receptor by 1-phenylbiguanide increases dopamine release in the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The putative 5-HT3 agonist this compound induces carrier-mediated release of [3H]dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Determining Optimal Phenylbiguanide Dosage for In Vitro Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylbiguanide (PBG) is a chemical compound widely recognized in pharmacology as a selective agonist for the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2][3] Its ability to activate this ligand-gated ion channel makes it a valuable tool for studying the role of 5-HT3 receptors in various physiological and pathological processes, including neurotransmission.[3][4] While PBG's primary role is as a receptor agonist, biguanide (B1667054) derivatives are also being investigated for their anti-proliferative effects in cancer cells, often through modulation of critical signaling pathways such as the EGFR/AKT/mTOR axis.[5][6]
These application notes provide a comprehensive guide for researchers to determine the optimal dosage of this compound for in vitro cell culture experiments. This includes protocols for preparing the compound, assessing its effects on cell viability and proliferation, and understanding its mechanism of action.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-Phenylbiguanide | [3] |
| CAS Number | 102-02-3 | [1][3] |
| Molecular Formula | C₈H₁₁N₅ | [1] |
| Molar Mass | 177.21 g/mol | [1][3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 135-142 °C | [4] |
| Solubility | Soluble in DMSO (≥ 150 mg/mL) | [1][2] |
Mechanism of Action & Signaling Pathways
This compound's principal mechanism is the activation of the 5-HT3 receptor.[3] However, related biguanide compounds have been shown to influence key cancer signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
5-HT3 Receptor Activation
As a 5-HT3 agonist, PBG binds to and opens the 5-HT3 receptor, a non-selective cation channel, leading to depolarization of the cell membrane. This is the primary pathway to consider when studying its effects in neuronal cells or other cells expressing this receptor.
Caption: this compound (PBG) signaling via the 5-HT3 receptor.
Biguanide Effects on Cancer Signaling Pathways
Studies on other biguanide derivatives have demonstrated inhibition of critical pathways for cancer cell proliferation and survival, such as the EGFR and mTOR pathways.[5][6] While not directly demonstrated for PBG itself, these pathways represent potential off-target or high-dose effects that may be relevant in cancer cell lines.
Caption: General inhibitory effects of biguanides on cancer pathways.
Experimental Design: Workflow for Dosage Determination
A systematic approach is required to determine the optimal this compound concentration for a specific cell line and experimental question. The workflow involves a broad initial screening followed by a more focused analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 1-Phenylbiguanide 98 102-02-3 [sigmaaldrich.com]
- 5. 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide inhibits non-small cell lung cancer cell growth by downregulating the EGFR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel function of biguanides in inhibition of phospholipase D1 expression via a translational mechanism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Phenylbiguanide-Induced Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary techniques used to measure dopamine (B1211576) release induced by Phenylbiguanide (PBG), a selective 5-HT3 receptor agonist. The protocols are intended to guide researchers in setting up and conducting these experiments to obtain reliable and reproducible data.
This compound is a valuable pharmacological tool for investigating the role of the 5-HT3 receptor in modulating dopaminergic neurotransmission. Understanding the mechanisms of PBG-induced dopamine release is crucial for research in areas such as addiction, motivation, and certain psychiatric disorders. The techniques described herein—in vivo microdialysis, fast-scan cyclic voltammetry (FSCV), and in vitro brain slice preparations—offer complementary approaches to characterizing the dynamics of dopamine release in response to PBG.
Signaling Pathway of this compound-Induced Dopamine Release
This compound primarily acts as an agonist at serotonin (B10506) type 3 (5-HT3) receptors, which are ligand-gated ion channels. Activation of these receptors, often located on presynaptic terminals of dopamine neurons, is thought to lead to depolarization and subsequent dopamine release.[1] However, evidence also suggests that PBG can interact with the dopamine transporter (DAT), potentially causing a carrier-mediated efflux of dopamine.[2][3][4][5]
Technique 1: In Vivo Microdialysis
In vivo microdialysis is a powerful technique for sampling and measuring extracellular levels of neurotransmitters, including dopamine, in the brain of freely moving animals.[6][7][8] This method allows for the continuous monitoring of neurochemical changes in response to pharmacological agents like this compound.[1][3][4]
Experimental Workflow
Quantitative Data Summary
| Parameter | Value | Reference |
| Animal Model | Male Rats | [1] |
| Target Brain Region | Nucleus Accumbens, Corpus Striatum | [1][3][4] |
| This compound Concentration (in perfusate) | 0.1 - 1.0 mM (dose-dependent increase) | [1] |
| 10 - 500 µM (dose-related increase) | [3][4] | |
| 5-HT3 Antagonist Concentration (in perfusate) | 1 mM (e.g., zacopride, GR38032F) | [1] |
| Perfusion Flow Rate | 1.0 µL/min | [7] |
| Sample Collection Interval | 20 minutes | [7] |
| Dopamine Increase (vs. baseline) | 280-2000% with 10-500 µM PBG | [3][4] |
Detailed Protocol: In Vivo Microdialysis
-
Stereotaxic Surgery and Guide Cannula Implantation:
-
Anesthetize the rat (e.g., with isoflurane) and place it in a stereotaxic frame.[7]
-
Surgically expose the skull and drill a small hole over the target brain region (e.g., nucleus accumbens or striatum).[7]
-
Implant a guide cannula just above the target region and secure it with dental cement and anchor screws.[7]
-
Allow the animal to recover for several days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.[7]
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1.0 µL/min).[7]
-
Allow the system to stabilize for 2-3 hours before collecting baseline samples.[7]
-
-
Sample Collection and Drug Administration:
-
Collect 3-4 baseline dialysate samples (e.g., 20 µL samples every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.[7]
-
Administer this compound by dissolving it in the aCSF perfusion solution.
-
Continuously collect dialysate samples throughout the drug administration period.
-
-
Dopamine Analysis by HPLC-ECD:
-
Inject a portion of the dialysate (e.g., 10 µL) into an HPLC system equipped with an electrochemical detector (ECD).[7]
-
Separate dopamine from other compounds using a reverse-phase column.
-
Quantify the dopamine concentration by comparing the peak area to a standard curve generated with known concentrations of dopamine. The assay's sensitivity should be in the low femtomole range.[7]
-
-
Data Analysis:
Technique 2: Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique that allows for the sub-second detection of dopamine release and uptake in brain tissue, providing high temporal and spatial resolution.[9][10][11][12][13] It is well-suited for studying the rapid dynamics of dopamine neurotransmission in response to stimuli, including pharmacological agents like this compound.[9][14]
Experimental Workflow
Quantitative Data Summary
| Parameter | Value | Reference |
| Preparation | Ex vivo coronal brain slices (300 µm thick) | [15][16][17][18] |
| Animal Model | Rodents (mice, rats) | [9][14] |
| Target Brain Region | Nucleus Accumbens, Striatum | [9][14] |
| Voltage Waveform | Triangular, -0.4 V to +1.3 V and back | [10] |
| Scan Rate | 400 V/s | [10] |
| Frequency | 10 Hz | [10][12] |
| Stimulation (for evoked release) | Single electrical pulse or train | [17] |
| Temporal Resolution | Sub-second | [9][10][11] |
Detailed Protocol: FSCV in Ex Vivo Brain Slices
-
Brain Slice Preparation:
-
Euthanize the animal and rapidly remove the brain, placing it in ice-cold, oxygenated sucrose-based cutting solution.[19]
-
Prepare 300 µm-thick coronal slices containing the striatum or nucleus accumbens using a vibratome.[16][17][18]
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.[17]
-
-
FSCV Recording Setup:
-
Data Acquisition:
-
Apply a triangular voltage waveform (e.g., -0.4 V to +1.3 V, 400 V/s, 10 Hz) to the carbon-fiber microelectrode.[10]
-
Record a stable baseline current.
-
Apply this compound to the perfusion bath and record changes in dopamine levels. Alternatively, to study evoked release, apply an electrical stimulus before and after drug application.
-
The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.
-
-
Data Analysis:
-
Subtract the background current to isolate the faradaic current associated with dopamine oxidation and reduction.
-
The characteristic shape of the dopamine cyclic voltammogram (oxidation peak at ~+0.6 V and reduction peak at ~-0.2 V) confirms its identity.
-
The peak oxidation current is proportional to the dopamine concentration. Calibrate the electrode with known concentrations of dopamine to quantify the release.
-
Technique 3: In Vitro Brain Slice Superfusion
This in vitro technique involves pre-loading brain slices with radiolabeled dopamine ([3H]DA) and then measuring the efflux of radioactivity upon stimulation with this compound. It is particularly useful for investigating the mechanism of release, such as whether it is dependent on vesicular release or carrier-mediated transport.[2]
Experimental Workflow
Quantitative Data Summary
| Parameter | Value | Reference |
| Preparation | Rat striatal slices | [2] |
| Radiolabel | [3H]dopamine | [2] |
| This compound Effect | Enhanced outflow of radioactivity | [2] |
| Effect of DAT Blocker (Nomifensine) | Prevented the increase in outflow | [2] |
| Ca2+ Dependence | Not required in superfusion buffer | [2] |
| Effect of 5-HT3 Antagonists | Did not antagonize the effect | [2] |
Detailed Protocol: In Vitro Brain Slice Superfusion
-
Slice Preparation and Loading:
-
Prepare rat striatal brain slices as described in the FSCV protocol.
-
Pre-incubate the slices in a buffer containing [3H]dopamine to allow for uptake into dopaminergic terminals.
-
-
Superfusion:
-
Transfer the pre-loaded slices to superfusion chambers.
-
Perfuse the slices with oxygenated buffer at a constant flow rate.
-
Collect fractions of the superfusate at regular intervals to establish a stable baseline of [3H]DA outflow.
-
-
Stimulation and Sample Collection:
-
Introduce this compound into the superfusion buffer.
-
To investigate the mechanism, co-perfuse with other drugs such as the dopamine uptake blocker nomifensine, 5-HT3 antagonists, or use a Ca2+-free buffer.[2]
-
Continue to collect fractions throughout the stimulation period.
-
-
Analysis:
-
Determine the amount of radioactivity in each collected fraction and in the slices at the end of the experiment using a liquid scintillation counter.
-
Calculate the fractional release of [3H]DA for each fraction (radioactivity in the fraction as a percentage of the total radioactivity in the tissue at the time of collection).
-
Compare the fractional release during baseline with the release during this compound stimulation. An increase in fractional release indicates dopamine release.[2] The finding that the effect of this compound was not antagonized by 5-HT3 receptor antagonists and did not require Ca2+ suggests a carrier-mediated release mechanism.[2]
-
References
- 1. Activation of 5-HT3 receptor by 1-phenylbiguanide increases dopamine release in the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine releasing effect of this compound in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5‐HT3 receptor agonist induced carrier‐mediated release of dopamine in rat striatum in vivo | Semantic Scholar [semanticscholar.org]
- 4. 5-HT3 receptor agonist induced carrier-mediated release of dopamine in rat striatum in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide interacts with the dopamine transporter in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices [en.bio-protocol.org]
- 10. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fast-scan cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 13. Real-Time Chemical Measurements of Dopamine Release in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. protocols.io [protocols.io]
- 17. protocols.io [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
Phenylbiguanide Protocols for Radioligand Binding Assays: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylbiguanide and its derivatives are potent and selective agonists for the serotonin (B10506) 5-HT3 receptor, a ligand-gated ion channel.[1] This property makes them valuable tools in neuroscience research and drug discovery for investigating the structure, function, and pharmacology of the 5-HT3 receptor. Radioligand binding assays are a fundamental technique used to characterize the interaction of ligands, such as this compound, with their receptors. These assays allow for the determination of key binding parameters, including affinity (Kd), receptor density (Bmax), and the inhibitory constants (Ki) of competing ligands.
This document provides detailed protocols for conducting radioligand binding assays using this compound and its analogs with the 5-HT3 receptor. It includes methodologies for both saturation and competition binding assays, as well as data presentation in a structured format for easy interpretation.
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels.[2] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor directly gates an ion channel. Upon binding of an agonist like this compound, the receptor undergoes a conformational change that opens a central pore, allowing the rapid influx of cations, primarily Na+ and K+, and to a lesser extent Ca2+.[2] This influx leads to depolarization of the neuronal membrane, resulting in an excitatory response.[2]
Figure 1: Simplified signaling pathway of the 5-HT3 receptor upon agonist binding.
Quantitative Data Summary
The following tables summarize the binding affinities of this compound and its derivatives for the 5-HT3 receptor. These values are essential for designing and interpreting radioligand binding experiments.
Table 1: Binding Affinities (Ki) of this compound Derivatives for the 5-HT3 Receptor.
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| m-Chlorothis compound (mCPBG) | [3H]GR67330 | N/A | 2 | [3] |
| 2,3,5-trichloro-PBG | [3H]BRL 43694 | N1E-115 neuroblastoma cells | 0.44 | [4] |
| 2,3-dichloro-PBG | [3H]BRL 43694 | N1E-115 neuroblastoma cells | >0.44 | [4] |
| 3-chloro-PBG | [3H]BRL 43694 | N1E-115 neuroblastoma cells | >0.44 | [4] |
| This compound (PBG) | [3H]BRL 43694 | N1E-115 neuroblastoma cells | >0.44 | [4] |
Table 2: IC50 and EC50 Values for this compound Derivatives.
| Compound | Assay Type | Parameter | Value (µM) | Reference |
| m-Chlorothis compound (mCPBG) | Radioligand Binding | IC50 | 0.0015 | [5] |
| This compound (PBG) | Functional Assay | EC50 | 3.0 | [6] |
| 2,3,5-trichloro-PBG | Functional Assay | EC50 | 0.027 | [4] |
| 3-chloro-PBG | Functional Assay | EC50 | >0.027 | [4] |
Experimental Protocols
The following are detailed protocols for performing saturation and competition radioligand binding assays to characterize the interaction of this compound and related compounds with the 5-HT3 receptor.
Experimental Workflow Overview
Figure 2: General workflow for a filtration-based radioligand binding assay.
Materials and Reagents
-
Receptor Source: HEK293 cells stably transfected with the human 5-HT3 receptor or tissue known to express 5-HT3 receptors (e.g., brain cortex, N1E-115 neuroblastoma cells).[4][7]
-
Radioligand: e.g., [3H]Granisetron, [3H]BRL 43694, or [3H]GR67330.
-
Unlabeled Ligands: this compound, m-chlorothis compound, or other test compounds.
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Determinat: A high concentration (e.g., 10 µM) of a structurally different 5-HT3 receptor ligand, such as ondansetron.[5]
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filtration manifold, scintillation counter.
Membrane Preparation
-
Harvest cells or dissect tissue and place in ice-cold homogenization buffer.
-
Homogenize the sample using a suitable homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[9]
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[9]
-
Discard the supernatant, resuspend the pellet in fresh, ice-cold homogenization buffer, and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Store membrane aliquots at -80°C until use.
Saturation Binding Assay Protocol
This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
-
Prepare a series of dilutions of the radioligand in assay buffer (typically 8-12 concentrations ranging from 0.1 to 10 times the expected Kd).
-
In a 96-well plate, set up triplicate wells for each concentration for total binding and non-specific binding.
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of the appropriate radioligand dilution, and 150 µL of the membrane preparation (typically 20-50 µg of protein).[9]
-
Non-specific Binding Wells: Add 50 µL of the non-specific binding determinant (e.g., 10 µM ondansetron), 50 µL of the corresponding radioligand dilution, and 150 µL of the membrane preparation.[9]
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[9]
-
Terminate the incubation by rapid filtration through pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours.
-
Quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot specific binding (y-axis) against the free radioligand concentration (x-axis).
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Bmax and Kd values.
-
Competition Binding Assay Protocol
This assay is used to determine the affinity (Ki) of an unlabeled test compound (e.g., this compound) for the receptor.
-
Prepare a series of dilutions of the unlabeled test compound in assay buffer (typically 10-12 concentrations spanning a wide range, e.g., 10^-11 to 10^-5 M).
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of a fixed concentration of radioligand (typically at or below its Kd), and 150 µL of the membrane preparation.[9]
-
Non-specific Binding Wells: Add 50 µL of the non-specific binding determinant, 50 µL of the fixed concentration of radioligand, and 150 µL of the membrane preparation.[9]
-
Competition Wells: Add 50 µL of the appropriate test compound dilution, 50 µL of the fixed concentration of radioligand, and 150 µL of the membrane preparation.[9]
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[9]
-
Terminate the incubation and wash the filters as described in the saturation binding protocol.
-
Quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding (y-axis) against the log concentration of the test compound (x-axis).
-
Analyze the data using non-linear regression to fit a one-site competition model and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the equilibrium dissociation constant of the radioligand determined from saturation binding experiments.[9]
-
Conclusion
The protocols outlined in this document provide a comprehensive guide for conducting radioligand binding assays to study the interaction of this compound and its analogs with the 5-HT3 receptor. By carefully following these procedures and employing appropriate data analysis, researchers can obtain reliable and reproducible data on the binding characteristics of novel compounds, contributing to a deeper understanding of 5-HT3 receptor pharmacology and facilitating the development of new therapeutic agents.
References
- 1. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. stackoverflow.com [stackoverflow.com]
- 3. researchgate.net [researchgate.net]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 8. srvr.in [srvr.in]
- 9. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Studies Involving Phenylbiguanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Phenylbiguanide (PBG), a selective 5-HT3 receptor agonist, in both in vivo and in vitro electrophysiological studies. The protocols are designed to be comprehensive and adaptable for investigating the physiological and pharmacological effects mediated by 5-HT3 receptor activation.
Introduction
This compound is a valuable pharmacological tool for studying the function of 5-HT3 receptors, which are ligand-gated ion channels expressed in the central and peripheral nervous systems. Activation of these receptors by PBG leads to a rapid, transient influx of cations (primarily Na⁺, K⁺, and Ca²⁺), resulting in neuronal depolarization and excitation.[1][2] This has been instrumental in elucidating the role of 5-HT3 receptors in various physiological processes, including the Bezold-Jarisch reflex, chemosensory signaling, and neurotransmitter release.[3][4][5]
Section 1: In Vivo Electrophysiology Protocols
Application 1.1: Induction of the Bezold-Jarisch Reflex in Anesthetized Rodents
This protocol details the procedure for eliciting the Bezold-Jarisch reflex, a cardiopulmonary reflex characterized by bradycardia and hypotension, through the intravenous administration of PBG in anesthetized rats or mice.[6][7][8]
Experimental Workflow
Caption: Workflow for in vivo induction of the Bezold-Jarisch reflex.
Methodology
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic agent (e.g., urethane at 1-1.5 g/kg, i.p., or a ketamine/xylazine cocktail).[5] The depth of anesthesia should be monitored regularly.
-
Surgically expose and cannulate the femoral artery for blood pressure monitoring and the femoral vein for drug administration.
-
Allow the animal to stabilize for at least 20 minutes following the surgical procedures before commencing the experiment.[6]
-
-
Data Acquisition:
-
Record baseline cardiovascular parameters, including heart rate (HR) and mean arterial pressure (MAP), for a stable period (e.g., 5 minutes).[6]
-
Administer a bolus intravenous (i.v.) injection of PBG. The dosage should be determined based on the animal model and experimental objectives (see Table 1).
-
Continuously record HR and MAP for a sufficient period post-injection to capture the full reflex response and recovery.
-
-
Data Analysis:
-
Measure the peak change in HR and MAP from the baseline following PBG administration.
-
Dose-response curves can be generated by administering increasing concentrations of PBG.
-
Quantitative Data
| Animal Model | This compound Dose (i.v.) | Effect on Heart Rate (HR) | Effect on Mean Arterial Pressure (MAP) | Reference |
| Rat | 0.1 - 100 µg/kg | Dose-dependent decrease (bradycardia) | Dose-dependent decrease (hypotension) | [8] |
| Mouse | 50 - 100 ng/g | Dose-dependent decrease (bradycardia) | Dose-dependent decrease (hypotension) | [6] |
| Rat | 0.5 - 2 µg | Dose-dependent decrease (bradycardia) | Not specified | [5] |
| Rat | 10 µg/kg | Significant decrease (bradycardia) | Significant decrease (hypotension) | [9] |
Application 1.2: Investigation of this compound-Induced Dopamine (B1211576) Release in the Nucleus Accumbens via In Vivo Microdialysis
This protocol describes the use of in vivo microdialysis to measure the release of dopamine in the nucleus accumbens of rats following local perfusion of PBG.[4]
Experimental Workflow
Caption: Workflow for in vivo microdialysis of dopamine release.
Methodology
-
Surgical Preparation:
-
Anesthetize a rat and place it in a stereotaxic frame.
-
Implant a microdialysis probe into the nucleus accumbens using appropriate stereotaxic coordinates.
-
-
Microdialysis and Sampling:
-
Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to establish basal dopamine levels.
-
Switch the perfusion medium to aCSF containing PBG at the desired concentration (see Table 2).
-
Collect dialysate samples at regular intervals during and after PBG perfusion.
-
-
Analysis:
-
Analyze the dopamine content in the collected dialysate samples using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Express the results as a percentage change from the baseline dopamine levels.
-
Quantitative Data
| Animal Model | This compound Concentration in Perfusate | Effect on Extracellular Dopamine in Nucleus Accumbens | Reference |
| Rat | 0.1 - 1.0 mM | Robust, dose-dependent enhancement | [4] |
Section 2: In Vitro Electrophysiology Protocols
Application 2.1: Whole-Cell Voltage-Clamp Recordings of 5-HT3 Receptor-Mediated Currents in Nodose Ganglion Neurons
This protocol outlines the procedure for recording inward currents mediated by 5-HT3 receptors in cultured nodose ganglion neurons upon application of PBG. This can be adapted for other cell types expressing 5-HT3 receptors.
Experimental Workflow
Caption: Workflow for whole-cell patch-clamp recording.
Methodology
-
Cell Preparation:
-
Isolate and culture nodose ganglion neurons from the desired animal model (e.g., rat or mouse).
-
Transfer the cultured neurons to a recording chamber on the stage of an inverted microscope.
-
-
Patch-Clamp Recording:
-
Using a glass micropipette filled with an appropriate internal solution, establish a giga-ohm seal with the membrane of a neuron.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Apply PBG to the bath or via a local perfusion system at the desired concentrations.
-
Record the resulting inward current using an appropriate data acquisition system.
-
Wash out the PBG to allow the current to return to baseline.
-
Solutions
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 10 D-glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 1 MgCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg (pH adjusted to 7.2 with CsOH).
Section 3: Signaling Pathway
This compound-Induced 5-HT3 Receptor Signaling
Activation of the 5-HT3 receptor by PBG initiates a cascade of intracellular events. The initial event is the opening of the non-selective cation channel, leading to an influx of Na⁺, K⁺, and Ca²⁺.[1][2] The subsequent increase in intracellular calcium can trigger downstream signaling pathways.
Caption: 5-HT3 receptor signaling pathway activated by this compound.
References
- 1. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vagal sensory neurons mediate the Bezold–Jarisch reflex and induce syncope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of 5-HT3 receptor by 1-phenylbiguanide increases dopamine release in the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonuniformity in the von Bezold-Jarisch reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential engagement of inhibitory and excitatory cardiopulmonary reflexes by capsaicin and this compound in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medullary pathway of the Bezold-Jarisch reflex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardio-respiratory reflexes evoked by this compound in rats involve vagal afferents which are not sensitive to capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence that 5-HT3 receptors in the nucleus tractus solitarius and other brainstem areas modulate the vagal bradycardia evoked by activation of the von Bezold-Jarisch reflex in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Phenylbiguanide in Gastrointestinal Motility Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylbiguanide (PBG) is a potent and selective agonist for the serotonin (B10506) type 3 (5-HT3) receptor. In the field of gastrointestinal (GI) research, PBG serves as a critical pharmacological tool to investigate the role of 5-HT3 receptors in regulating various aspects of GI function, including motility, secretion, and visceral sensation. Activation of 5-HT3 receptors, which are ligand-gated ion channels, on enteric neurons and extrinsic afferent nerves can elicit a range of physiological responses, making PBG an invaluable compound for elucidating the complex neural circuits that control gut function.
These application notes provide detailed protocols for key in vitro and in vivo experiments utilizing this compound to study its effects on gastrointestinal motility. The information is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of targeting the 5-HT3 receptor for various GI disorders.
Data Presentation
The following tables summarize the quantitative effects of this compound on gastrointestinal motility. Note: Comprehensive dose-response data for this compound across a range of concentrations and experimental models is not extensively available in publicly accessible literature. The presented data is based on available studies.
Table 1: Effect of this compound on Gastric Emptying in Rats
| Dose (Intravenous) | Gastric Dye Retention (%) | Method | Animal Model |
| Not specified | 51.1% increase | Phenol (B47542) Red Assay | Rat |
Table 2: Effect of this compound on Intestinal Transit in Mice (Placeholder)
| Dose (e.g., mg/kg, i.p.) | Intestinal Transit (% of total length) | Method | Animal Model |
| Dose 1 | Data not available | Charcoal Meal | Mouse |
| Dose 2 | Data not available | Charcoal Meal | Mouse |
| Dose 3 | Data not available | Charcoal Meal | Mouse |
Table 3: Effect of this compound on Isolated Guinea Pig Ileum Contraction (Placeholder)
| Concentration (µM) | Change in Contractile Force (%) | Experimental Condition |
| Concentration 1 | Data not available | Spontaneous Contractions |
| Concentration 2 | Data not available | Spontaneous Contractions |
| Concentration 3 | Data not available | Spontaneous Contractions |
Signaling Pathways
The activation of 5-HT3 receptors by this compound on enteric neurons and vagal afferents initiates a signaling cascade that modulates gastrointestinal motility. The following diagram illustrates this pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on gastrointestinal motility.
Isolated Guinea Pig Ileum Motility Assay
This in vitro protocol assesses the direct effects of this compound on the contractility of intestinal smooth muscle.
Materials:
-
Guinea Pig
-
Tyrode's solution (Composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, Glucose 5.5)
-
This compound stock solution
-
Organ bath with aeration (95% O₂ / 5% CO₂) and temperature control (37°C)
-
Isotonic transducer and data acquisition system
-
Acetylcholine (B1216132) (ACh) and Histamine (B1213489) (as positive controls)
Experimental Workflow:
Procedure:
-
Humanely euthanize a guinea pig according to approved institutional guidelines.
-
Isolate a 2-3 cm segment of the terminal ileum and place it in a petri dish containing oxygenated Tyrode's solution.
-
Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.
-
Mount the ileum segment vertically in a 10-20 mL organ bath containing continuously oxygenated Tyrode's solution maintained at 37°C.
-
Connect one end of the tissue to a fixed hook and the other end to an isotonic transducer.
-
Apply a resting tension of approximately 1.0 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes, until regular spontaneous contractions are observed.
-
Record a stable baseline of spontaneous contractions for 10-15 minutes.
-
Add this compound to the organ bath in a cumulative concentration-dependent manner (e.g., 10⁻⁹ M to 10⁻⁵ M), allowing the response to stabilize at each concentration before adding the next.
-
Record the changes in the frequency and amplitude of the spontaneous contractions.
-
Wash the tissue thoroughly with fresh Tyrode's solution to return to baseline.
-
(Optional) To study effects on induced contractions, pre-contract the tissue with a submaximal concentration of acetylcholine or histamine before adding this compound.
-
Analyze the data to construct a dose-response curve and determine the EC₅₀ or IC₅₀ value for this compound.
In Vivo Gastric Emptying Study (Phenol Red Method)
This protocol measures the rate of gastric emptying in rats or mice following the administration of this compound.
Materials:
-
Rats or Mice (fasted overnight with free access to water)
-
Phenol red solution (0.5 mg/mL in 1.5% methylcellulose)
-
This compound solution
-
0.1 N NaOH
-
Spectrophotometer
Procedure:
-
Fast the animals overnight (18-24 hours) but allow free access to water.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneally, intravenously) at various doses to different groups of animals.
-
After a predetermined time (e.g., 15-30 minutes), administer a standard volume of the phenol red solution orally (e.g., 1.5 mL for rats, 0.5 mL for mice).
-
After a specific time (e.g., 20 minutes), humanely euthanize the animals.
-
Immediately clamp the pylorus and the cardia of the stomach to prevent leakage of the contents.
-
Carefully dissect out the stomach and place it in a tube containing a known volume of 0.1 N NaOH.
-
Homogenize the stomach and its contents.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.
-
To determine the total amount of phenol red administered, a separate group of animals is euthanized immediately after receiving the phenol red meal (time 0), and their stomach contents are processed as above.
-
Calculate the percentage of gastric emptying using the following formula: % Gastric Emptying = (1 - (Absorbance of test animal / Mean absorbance of time 0 animals)) x 100
In Vivo Intestinal Transit Study (Charcoal Meal Method)
This protocol assesses the effect of this compound on the transit of a non-absorbable marker through the small intestine.
Materials:
-
Mice (fasted overnight with free access to water)
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)
-
This compound solution
Procedure:
-
Fast the mice overnight (18-24 hours) with free access to water.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneally) at various doses to different groups of animals.
-
After a set time (e.g., 30 minutes), administer a standard volume of the charcoal meal orally (e.g., 0.3 mL per mouse).
-
After a specific time period (e.g., 20-30 minutes), humanely euthanize the mice.
-
Carefully dissect out the entire small intestine, from the pyloric sphincter to the ileocecal junction.
-
Lay the intestine out on a flat surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading front of the charcoal.
-
Calculate the percentage of intestinal transit using the following formula: % Intestinal Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
Troubleshooting & Optimization
Phenylbiguanide Solubility Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Phenylbiguanide solubility during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its common form for research?
A1: this compound (PBG) is a selective agonist for the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2][3] In research, it is commonly used in its hydrochloride salt form, this compound hydrochloride, which generally exhibits better solubility in aqueous solutions.[4]
Q2: What are the general solubility properties of this compound?
A2: this compound is described as being freely soluble in water and alcohol.[5] However, its solubility can be influenced by factors such as pH and the presence of co-solvents. For quantitative data, please refer to the solubility table below.
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation indicates that the compound has come out of solution. This can be caused by several factors including low temperature, incorrect pH, or supersaturation when diluting a stock solution. Refer to the troubleshooting guide below for a step-by-step approach to resolving this issue.
Q4: What is the recommended way to prepare a stock solution of this compound?
A4: A common method is to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[6] For example, a 10 mM stock solution in anhydrous, high-purity DMSO can be prepared and stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]
Q5: How can I avoid precipitation when diluting my DMSO stock solution into an aqueous buffer or cell culture medium?
A5: Precipitation upon dilution is a common issue. To mitigate this, add the DMSO stock to the aqueous buffer slowly while vortexing to ensure rapid and uniform mixing.[7] It is also recommended to use an intermediate dilution step and ensure the final concentration of DMSO is low (typically ≤0.1%) to avoid cellular toxicity.[7][8]
Troubleshooting Guide
Issue 1: this compound fails to dissolve in the chosen solvent.
-
Initial Step: Ensure you are using the correct form of the compound (e.g., hydrochloride salt) as specified in your protocol, as this can significantly impact solubility.
-
Action 1: Increase Agitation & Temperature: Vortex the solution thoroughly. Gentle warming (e.g., to 37°C) can also aid dissolution, but be mindful of the compound's stability at higher temperatures.[7][9]
-
Action 2: Sonication: Use a sonicator to break down any aggregates and enhance dissolution.[7]
-
Action 3: Re-evaluate Solvent Choice: If the compound remains insoluble, consider a different solvent system. Refer to the solubility data table for options.
Issue 2: Precipitation occurs after the initial dissolution.
-
Initial Step: Check the pH of your solution. The solubility of this compound, being a basic compound, is pH-dependent.
-
Action 1: pH Adjustment: For weakly basic compounds like this compound, solubility is generally higher at a lower pH.[8] Adjusting the pH of the buffer may be necessary to maintain solubility.
-
Action 2: Review Dilution Protocol: If precipitation occurred upon dilution of a stock, refer to the FAQ on preventing precipitation during dilution.
-
Action 3: Consider Co-solvents: If working with aqueous buffers, the addition of a small percentage of a co-solvent may be necessary to maintain solubility.[9]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Concentration | Observations |
| DMSO | ≥ 2.5 mg/mL (14.11 mM) | Clear solution[6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (14.11 mM) | Clear solution[6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (14.11 mM) | Clear solution[6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (14.11 mM) | Clear solution[6] |
| Water | Freely soluble | [5] |
| Alcohol | Freely soluble | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride for in vitro Cell-Based Assays
This protocol is adapted for a final desired concentration in a cell culture medium.
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh the required amount of this compound hydrochloride.
-
Dissolve the compound in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the compound is fully dissolved. Gentle warming or sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, you may need to perform serial dilutions of the 10 mM stock solution in DMSO.
-
-
Final Dilution into Cell Culture Medium:
-
Pre-warm the cell culture medium to the experimental temperature (e.g., 37°C).
-
While gently vortexing the medium, add the required volume of the this compound stock solution dropwise to achieve the final concentration.
-
Ensure the final DMSO concentration in the medium is below the tolerance level of your cell line (typically ≤0.1%).
-
Visually inspect the solution for any signs of precipitation.
-
Protocol 2: Solubilization using a Co-solvent System for in vivo Studies
This protocol provides an example of a co-solvent formulation.
-
Prepare a 25 mg/mL Stock Solution in DMSO:
-
Dissolve this compound in DMSO to a concentration of 25 mg/mL.
-
-
Prepare the Vehicle Solution:
-
In a sterile tube, combine the following in the specified order, mixing well after each addition:
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline
-
-
-
Prepare the Final Dosing Solution:
-
Add 100 µL of the 25 mg/mL this compound stock solution to the 900 µL of the prepared vehicle solution.
-
Vortex thoroughly to ensure a homogenous and clear solution. This will result in a final this compound concentration of 2.5 mg/mL in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Simplified 5-HT3 receptor signaling pathway activated by this compound.
References
- 1. Activation of 5-HT3 receptor by 1-phenylbiguanide increases dopamine release in the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biguanide derivatives: agonist pharmacology at 5-hydroxytryptamine type 3 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The putative 5-HT3 agonist this compound induces carrier-mediated release of [3H]dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methods for improving the stability of Phenylbiguanide in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Phenylbiguanide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in an aqueous solution?
A1: The stability of this compound in an aqueous solution is primarily influenced by several factors, including:
-
pH: this compound, like other biguanides, is susceptible to hydrolysis, and the rate of this degradation is often pH-dependent. Extreme acidic or alkaline conditions can accelerate the breakdown of the molecule.
-
Temperature: Higher temperatures typically increase the rate of chemical degradation, including hydrolysis.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.
-
Presence of Oxidizing Agents: Oxidizing agents can lead to the degradation of the biguanide (B1667054) moiety.
-
Contaminants: The presence of microbial or chemical contaminants can potentially catalyze degradation reactions.
Q2: What are the likely degradation pathways for this compound in an aqueous solution?
A2: The most probable degradation pathway for this compound in an aqueous solution is hydrolysis. This process involves the cleavage of the biguanide bonds, which can lead to the formation of phenylurea and guanidine (B92328) as primary degradation products. Further degradation of these products may also occur.
Q3: How can I visually identify potential degradation of my this compound solution?
A3: Visual indicators of this compound degradation in a solution may include:
-
Color Change: The appearance of a yellow or brown tint in a previously colorless solution can indicate the formation of degradation products.
-
Precipitation: The formation of a precipitate may suggest that the degradation products are less soluble than the parent this compound under the given solution conditions.
Q4: What are the recommended storage conditions for this compound aqueous solutions?
A4: To maximize stability, aqueous solutions of this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C for short-to-medium-term storage. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.[1]
-
Light: Protect from light by using amber vials or by storing the container in the dark.
-
Container: Use tightly sealed, inert containers to prevent contamination and solvent evaporation.
Troubleshooting Guides
Issue 1: My this compound solution has changed color.
-
Possible Cause: This is a likely indicator of chemical degradation, potentially due to oxidation or the formation of chromophoric degradation products.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solution has been stored protected from light and at the recommended temperature.
-
Check pH: Measure the pH of the solution. A significant deviation from the expected pH could indicate degradation that alters the solution's properties.
-
Analytical Confirmation: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the presence of degradation products and quantify the remaining this compound.
-
Issue 2: A precipitate has formed in my this compound solution.
-
Possible Cause: Precipitation could be due to the formation of insoluble degradation products or a change in the solubility of this compound itself, possibly triggered by a shift in pH or temperature.
-
Troubleshooting Steps:
-
Check Storage Temperature: If the solution has been refrigerated, the precipitate might be the parent compound crashing out of the solution. Try warming a small aliquot to room temperature to see if it redissolves.
-
Measure pH: A change in pH can significantly affect the solubility of this compound and its degradation products.
-
Identify the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by HPLC, Mass Spectrometry) to determine if it is this compound or a degradation product.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., high-purity water or a buffer) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
- Thermal Degradation: Incubate the stock solution at 60°C.
- Photolytic Degradation: Expose the stock solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
3. Sampling and Analysis:
- Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
- For acid and base hydrolysis samples, neutralize them before analysis.
- Analyze all samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 60°C |
| Oxidation | 3% H₂O₂ | Room Temperature |
| Thermal | None | 60°C |
| Photolytic | Light Source (ICH Q1B) | Ambient |
Visualizations
References
Common experimental errors when working with Phenylbiguanide
Welcome to the technical support center for Phenylbiguanide (PBG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and answer frequently asked questions when working with this selective 5-HT3 receptor agonist.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or No Response to PBG in Cell-Based Assays
-
Question: My cell line, which is known to express 5-HT3 receptors, shows a variable or no response to PBG application. What could be the cause?
-
Potential Causes & Solutions:
-
Improper PBG Preparation or Storage: this compound solutions, especially when dissolved in DMSO, have specific storage requirements. Degradation due to improper storage can lead to a loss of activity.
-
Solution: Always prepare fresh solutions when possible. If using a stock solution, ensure it has been stored correctly at -20°C for no longer than a year, or at -80°C for up to two years. Avoid repeated freeze-thaw cycles. Use high-quality, anhydrous DMSO for initial dissolution, as moisture can impact solubility.
-
-
Cell Line Integrity and Passage Number: Cell lines can change phenotypically over time and with increasing passage numbers. This can lead to altered receptor expression levels.
-
Solution: Use cells with a low passage number and regularly perform cell line authentication.
-
-
Receptor Splice Variants: Different splice variants of the 5-HT3 receptor can exhibit varying sensitivities to agonists.
-
Solution: If possible, verify the specific splice variant of the 5-HT3 receptor expressed in your cell line. Be aware that agonist efficacy can differ between variants.
-
-
Issue 2: Unexpected Pharmacological Effects Observed in vivo
-
Question: I am observing physiological responses in my animal model that are not blocked by 5-HT3 receptor antagonists. Is this an off-target effect of PBG?
-
Potential Causes & Solutions:
-
Dopamine (B1211576) Transporter Interaction: this compound has been shown to induce dopamine release in a manner that is not mediated by 5-HT3 receptors. This is a known off-target effect.
-
Solution: To confirm if the observed effect is due to dopamine release, co-administer a dopamine uptake blocker. If the effect is prevented, it is likely mediated by the dopamine transporter.[1] It is crucial to consider this potential off-target activity when interpreting your results.
-
-
Metabolism of PBG: The in vivo metabolism of PBG could lead to active metabolites with different pharmacological profiles.
-
Solution: Review literature on the pharmacokinetics of this compound. If feasible, use analytical techniques to identify potential metabolites in your experimental samples.
-
-
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for this compound?
For in vitro studies, this compound is typically dissolved in Dimethyl sulfoxide (B87167) (DMSO). For in vivo experiments, it is often administered in saline.
2. What are the recommended storage conditions for this compound?
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Stock Solution (in DMSO) | -20°C | 1 year |
| -80°C | 2 years |
3. What is the known potency of this compound?
This compound is a selective 5-HT3 receptor agonist with an EC50 of approximately 3.0 µM.[2]
4. Are there known off-target effects of this compound?
Yes, a significant off-target effect of this compound is its ability to induce dopamine release by interacting with the dopamine uptake carrier.[1][3] This effect is not blocked by 5-HT3 receptor antagonists.[1]
Experimental Protocols
In Vitro Cell Proliferation Assay Using HT29 Cells
This protocol is adapted from studies investigating the effect of this compound on the proliferation of the HT29 cell line.[2]
-
Cell Culture: Culture HT29 cells in appropriate media until they reach 50-60% confluency.
-
Cell Seeding: Harvest cells and seed them in a 96-well plate at a density of 10,000 cells per well.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: Replace the culture medium with fresh medium containing varying concentrations of this compound (e.g., 3.125, 6.25, 12.5, 25, 50, and 100 µM). Include a vehicle-only control.
-
Incubation: Incubate for 48 hours.
-
Analysis: Assess cell proliferation using a suitable method (e.g., MTT assay).
In Vivo Microdialysis for Dopamine Release in the Nucleus Accumbens
This is a generalized protocol based on studies of PBG-induced dopamine release.[4]
-
Animal Model: Use adult male rats as specified in relevant literature.
-
Surgical Preparation: Implant a microdialysis probe into the nucleus accumbens of anesthetized rats.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid.
-
PBG Administration: Introduce this compound into the perfusate at desired concentrations (e.g., 0.1-1.0 mM).
-
Sample Collection: Collect dialysate samples at regular intervals.
-
Analysis: Analyze the dopamine content in the dialysate using high-performance liquid chromatography (HPLC).
Visualizations
Caption: On-target vs. off-target signaling of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Dopamine releasing effect of this compound in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The putative 5-HT3 agonist this compound induces carrier-mediated release of [3H]dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of 5-HT3 receptor by 1-phenylbiguanide increases dopamine release in the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Phenylbiguanide concentration to maximize biological effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Phenylbiguanide (PBG) to achieve maximal biological effect in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (PBG) is a selective agonist for the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][2][3] Unlike other serotonin (B10506) receptors that are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel.[4] Upon binding of an agonist like PBG, the channel opens, allowing the influx of cations such as sodium (Na+), potassium (K+), and calcium (Ca2+).[4] This influx leads to rapid neuronal depolarization and excitation.[4]
Q2: What are the typical effective concentration ranges for this compound in in vitro and in vivo experiments?
A2: The optimal concentration of PBG is highly dependent on the specific experimental model and the biological effect being measured.
-
In Vitro : Effective concentrations typically range from the low micromolar (µM) to millimolar (mM) range. For example, in HT29 cell proliferation assays, significant effects are observed at concentrations of 3.125 µM and 6.25 µM, with maximal proliferation at 12.5 µM.[1][5] In studies measuring dopamine (B1211576) release in rat nucleus accumbens slices, a dose-dependent effect was observed in the 0.1-1.0 mM range.[6]
-
In Vivo : Dosages are typically administered on a per-weight basis. For instance, in mice, intravenous injections of 50-100 ng/g have been shown to elicit cardiovascular responses.[2] In rats, bolus injections of 0.1-100 µg/kg have been used to study cardio-respiratory reflexes.[7]
Q3: How should I prepare and store this compound stock solutions?
A3: Proper preparation and storage of PBG stock solutions are crucial for experimental reproducibility.
-
Solubility : this compound hydrochloride is freely soluble in water and alcohol. It is also soluble in DMSO, with a reported solubility of up to 35 mg/mL (197.5 mM); however, it is important to use fresh, anhydrous DMSO as moisture can reduce solubility.[3]
-
Stock Solution Preparation : For in vitro studies, a high-concentration stock solution (e.g., 10-50 mM) can be prepared in 100% DMSO.[8] For in vivo studies, a stock solution in a suitable vehicle like saline is typically prepared.
-
Storage : Store powdered PBG at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to 1 year or at -20°C for up to 1 month.[3] It is recommended to prepare and use aqueous solutions on the same day if possible.[9] Always allow solutions to equilibrate to room temperature before use and ensure any precipitate is fully dissolved.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of PBG in aqueous buffer | This compound, especially when prepared from a concentrated DMSO stock, can precipitate upon dilution into an aqueous buffer due to its hydrophobic nature. | 1. Use a Co-solvent : Maintain a low final concentration of DMSO (ideally <1%) in your working solution.[8]2. Pre-warm the buffer : Adding the stock solution to a pre-warmed (e.g., 37°C) biological buffer with vigorous vortexing can help maintain solubility.[8]3. Test different buffers : Assess solubility in various biological buffers (e.g., PBS, Tris-HCl, HEPES) as high salt concentrations can sometimes decrease solubility.[8] |
| Inconsistent or no biological effect | 1. Incorrect Concentration : The concentration of PBG may be outside the optimal range for the specific cell type or biological system.2. Degraded Compound : Improper storage of PBG or its solutions may have led to degradation.3. Low Receptor Expression : The cells or tissue being used may have low or no expression of the 5-HT3 receptor. | 1. Perform a Dose-Response Curve : Test a wide range of PBG concentrations to determine the optimal effective concentration (EC50) for your specific assay.2. Verify Compound Integrity : Use a fresh stock of PBG and ensure proper storage conditions have been maintained.3. Confirm Receptor Expression : Use techniques like Western blot, qPCR, or immunohistochemistry to confirm the presence of the 5-HT3 receptor in your experimental model. |
| Observed effects are not blocked by a 5-HT3 receptor antagonist | The observed biological effect may be due to off-target effects of this compound. | 1. Use a Selective Antagonist : Pre-treat your cells or tissue with a highly selective 5-HT3 receptor antagonist (e.g., ondansetron, granisetron) before adding PBG. A true 5-HT3-mediated effect should be blocked.[10]2. Test a Structurally Different Agonist : Use another 5-HT3 receptor agonist with a different chemical structure to see if it produces the same biological effect.[10] |
Quantitative Data
Table 1: In Vitro Effective Concentrations of this compound
| Cell Line/System | Biological Effect | Effective Concentration Range | EC50/Optimal Concentration | Reference |
| HT29 Cells | Cell Proliferation | 3.125 - 100 µM | 12.5 µM (maximal proliferation) | [1][5] |
| Rat Nucleus Accumbens Slices | Dopamine Release | 0.1 - 1.0 mM | Dose-dependent | [6] |
| N1E-115 Neuroblastoma Cells | Inward Current | - | EC50 = 3.0 ± 0.1 µM | [1] |
| r5-HT3A(b) Receptor | Agonist Activity | - | pEC50 = 5.57 | [1] |
| h5-HT3A Receptor | Agonist Activity | - | pEC50 = 4.07 | [1] |
| m5-HT3A(b) Receptor | Agonist Activity | - | pEC50 = 4.47 | [1] |
Table 2: In Vivo Dosages of this compound
| Animal Model | Administration Route | Biological Effect | Effective Dosage Range | Reference |
| Mice | Intravenous (iv) | Cardiovascular Responses (Bradycardia, Hypotension) | 50 - 100 ng/g | [2] |
| Rats | Intravenous (iv) | Cardio-respiratory Reflexes (Hypotension, Bradycardia, Tachypnoea/Apnoea) | 0.1 - 100 µg/kg | [7] |
| Cats | Intra-arterial (ia) | Pressor Response | 40 µg/kg | [11] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay using HT29 Cells
This protocol is adapted from a study investigating the effect of this compound on the proliferation of the HT29 human colon cancer cell line.[1][5]
Materials:
-
HT29 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
0.5% Trypsin-EDTA solution
-
96-well cell culture plates
-
This compound hydrochloride
-
MTT reagent (4 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding:
-
Culture HT29 cells to 50-60% confluency.
-
Wash cells with PBS and detach using 0.5% trypsin-EDTA.
-
Resuspend cells in fresh culture medium and seed into a 96-well plate at a density of 1 x 10^4 cells/well in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
This compound Treatment:
-
After 24 hours, replace the culture medium with 200 µL of fresh medium containing various concentrations of this compound hydrochloride (e.g., 3.125, 6.25, 12.5, 25, 50, and 100 µM).
-
Include a negative control group with culture medium only.
-
Incubate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Assay:
-
After 48 hours, remove the culture medium.
-
Add 50 µL of fresh culture medium and 8 µL of MTT reagent to each well (final concentration of 0.55 mg/mL).
-
Incubate for an optimized period (determined in a pilot study) to allow for formazan (B1609692) crystal formation.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a suitable wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell proliferation as a percentage of the negative control.
-
Plot the percentage of proliferation against the this compound concentration to generate a dose-response curve.
-
Protocol 2: In Vivo Cardiovascular Response in Mice
This protocol is a general guide based on studies investigating the cardiovascular effects of this compound in anesthetized mice.[2]
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
Anesthetic (e.g., isoflurane)
-
Catheterization equipment for intravenous injection
-
Blood pressure and heart rate monitoring system
-
This compound hydrochloride
-
Sterile saline solution
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Insert a catheter into a suitable vein (e.g., jugular vein) for intravenous drug administration.
-
Implant a catheter into an artery (e.g., carotid artery) connected to a pressure transducer to monitor blood pressure and heart rate.
-
Allow the animal to stabilize before starting the experiment.
-
-
This compound Administration:
-
Prepare a stock solution of this compound hydrochloride in sterile saline.
-
Inject a bolus of this compound at the desired dose (e.g., 50-100 ng/g) through the intravenous catheter.
-
Administer a vehicle control (saline only) in a separate group of animals.
-
-
Data Acquisition:
-
Continuously record mean arterial pressure (MAP) and heart rate (HR) before, during, and after the injection of this compound or vehicle.
-
Monitor the animal for any immediate responses, such as bradycardia and hypotension.
-
-
Data Analysis:
-
Calculate the change in MAP and HR from the baseline values.
-
Compare the responses between the this compound-treated group and the vehicle control group using appropriate statistical tests.
-
Visualizations
Caption: Simplified signaling pathway of this compound-mediated 5-HT3 receptor activation.
Caption: General experimental workflow for an in vitro this compound assay.
Caption: Logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differential engagement of inhibitory and excitatory cardiopulmonary reflexes by capsaicin and this compound in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activation of 5-HT3 receptor by 1-phenylbiguanide increases dopamine release in the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardio-respiratory reflexes evoked by this compound in rats involve vagal afferents which are not sensitive to capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 1-Phenylbiguanide | 5-HT3 receptor agonist | Hello Bio [hellobio.com]
- 10. benchchem.com [benchchem.com]
- 11. Reflex pressor response to arterial this compound: role of abdominal sympathetic visceral afferents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Phenylbiguanide and Its Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving Phenylbiguanide (PBG). The information is designed to help you anticipate and address potential challenges, particularly concerning its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is well-established as a selective agonist for the serotonin (B10506) 5-HT3 receptor.[1] It is commonly used in research to stimulate 5-HT3 receptors, which are ligand-gated ion channels, leading to the depolarization of neurons. This action can trigger various physiological responses, including the release of neurotransmitters like dopamine (B1211576).[1]
Q2: What are the known potential off-target interactions of this compound?
A2: While this compound is selective for the 5-HT3 receptor, studies suggest it may also interact with other targets, which could lead to off-target effects. The primary off-targets of concern are:
-
Alpha-2 (α2) Adrenergic Receptors: There is evidence suggesting that this compound and its analogs can interact with α2-adrenergic receptors.
-
Organic Cation Transporters (OCTs): As a cationic molecule, this compound has the potential to interact with organic cation transporters, which are involved in the transport of various endogenous and exogenous compounds.
-
Nicotinic Acetylcholine Receptors (nAChRs): Due to structural similarities with other nicotinic ligands and the fact that 5-HT3 receptors belong to the same Cys-loop receptor superfamily, interaction with nAChRs is a theoretical possibility that warrants investigation.[2][3]
Q3: What are the typical concentrations of this compound used in in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell type and the specific receptor being studied. For its primary target, the 5-HT3 receptor, concentrations in the low micromolar range are often used. However, when investigating off-target effects, a wider range of concentrations should be tested to determine the potency at these secondary sites.
Q4: Are there known stability or solubility issues with this compound?
A4: this compound is generally soluble in aqueous solutions. However, like many small molecules, its stability can be affected by pH, temperature, and prolonged storage. It is recommended to prepare fresh solutions for each experiment and to be aware of potential degradation over time, which could introduce confounding variables.[4]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in functional assays.
| Possible Cause | Suggested Solution |
| Cell Health and Viability: Unhealthy or stressed cells can exhibit altered receptor expression and signaling, leading to variable responses.[5] | Regularly monitor cell morphology and viability. Ensure consistent cell passage numbers and seeding densities. Perform a cell viability assay in parallel with your functional assay to rule out cytotoxicity of this compound at the concentrations used.[6][7][8][9] |
| Reagent Integrity: Degradation of this compound or other critical reagents can lead to a loss of potency or the emergence of interfering byproducts.[4] | Prepare fresh this compound solutions for each experiment. Store stock solutions appropriately (aliquoted and protected from light at -20°C or -80°C). Validate the activity of other key reagents, such as agonists and antagonists used as controls. |
| Assay Interference: this compound itself or impurities may interfere with the assay readout (e.g., fluorescence, luminescence).[8] | Run appropriate controls, including vehicle-only and this compound in the absence of cells, to check for direct effects on the assay signal. If interference is suspected, consider using an alternative assay with a different detection method. |
| Off-Target Effects: The observed response may be a composite of on-target and off-target effects, especially at higher concentrations. | Use selective antagonists for the 5-HT3 receptor to isolate its contribution to the overall response. Consider using cell lines that do not express the 5-HT3 receptor but may express potential off-targets to characterize these effects in isolation. |
| Inconsistent Pipetting or Cell Seeding: Minor variations in reagent volumes or cell numbers per well can lead to significant differences in results.[5] | Ensure proper mixing of cell suspensions before seeding. Use calibrated pipettes and a consistent pipetting technique.[5] |
Problem 2: Difficulty in interpreting binding assay data.
| Possible Cause | Suggested Solution |
| Non-Specific Binding: this compound may bind to components of the assay system other than the target receptor, leading to high background signal. | Optimize washing steps to effectively remove unbound ligand. Include a non-specific binding control by adding a high concentration of a known unlabeled ligand for the target receptor. Consider using a different radioligand with lower non-specific binding properties. |
| Low Specific Binding: The signal from specific binding to the target receptor is weak, making it difficult to distinguish from background. | Increase the amount of receptor source (e.g., cell membrane preparation) in the assay. Use a radioligand with higher affinity for the target receptor. Optimize incubation time and temperature to ensure equilibrium is reached. |
| Multiple Binding Sites: The binding data does not fit a simple one-site model, suggesting the presence of multiple binding sites with different affinities. | Analyze the data using a two-site binding model. This could indicate the presence of different receptor subtypes or an off-target binding site. |
| Radioligand Degradation: The radiolabeled ligand may degrade during the experiment, leading to inaccurate binding measurements. | Assess the stability of the radioligand under the assay conditions. Minimize the incubation time if degradation is a concern. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's interaction with its primary target and potential off-targets. Note that specific Ki and IC50 values for off-target interactions are not extensively reported in the literature and may need to be determined experimentally.
Table 1: this compound Activity at the 5-HT3 Receptor
| Parameter | Value | Species/System | Reference |
| EC50 | ~3 µM | - | [1] |
Table 2: Potential Off-Target Interactions of this compound (Qualitative)
| Off-Target | Evidence of Interaction | Potential Functional Consequence |
| α2-Adrenergic Receptors | Suggested by studies on related biguanide (B1667054) compounds. | Modulation of neurotransmitter release, cardiovascular effects.[10][11] |
| Organic Cation Transporters (OCTs) | This compound is a cationic molecule, making it a potential substrate or inhibitor.[12][13] | Altered drug disposition and potential for drug-drug interactions.[1][14][15] |
| Nicotinic Acetylcholine Receptors (nAChRs) | Structural and functional similarities to the 5-HT3 receptor. | Modulation of cholinergic signaling.[2][3][16] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Investigate Off-Target Binding
This protocol provides a general framework for assessing the binding of this compound to potential off-target receptors (e.g., α2-adrenergic receptors, nAChRs) using a competitive binding assay.
Materials:
-
Cell membranes prepared from a cell line overexpressing the target receptor.
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-RX821002 for α2A-adrenergic receptors).
-
Unlabeled this compound.
-
Binding buffer appropriate for the target receptor.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from the expressing cell line according to standard protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer.
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd).
-
A range of concentrations of unlabeled this compound (e.g., from 1 nM to 100 µM).
-
For non-specific binding control wells, add a high concentration of a known unlabeled ligand for the target receptor.
-
For total binding control wells, add only the radioligand and buffer.
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site or two-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Functional Assay to Assess this compound's Effect on Organic Cation Transporters (OCTs)
This protocol describes a method to determine if this compound inhibits the function of OCTs using a radiolabeled substrate uptake assay.
Materials:
-
HEK293 cells stably expressing the OCT of interest (e.g., OCT1, OCT2, or OCT3).
-
Wild-type HEK293 cells (as a negative control).
-
Radiolabeled OCT substrate (e.g., [14C]-tetraethylammonium (TEA) or [3H]-1-methyl-4-phenylpyridinium (MPP+)).
-
This compound.
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution).
-
Lysis buffer.
-
Scintillation fluid and counter.
Procedure:
-
Cell Seeding: Seed the OCT-expressing and wild-type HEK293 cells into 24-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with various concentrations of this compound or vehicle control in uptake buffer for a short period (e.g., 10-15 minutes) at 37°C.
-
Uptake: Initiate the uptake by adding the radiolabeled OCT substrate to each well. Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. The uptake should be in the linear range.
-
Termination: Stop the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold uptake buffer.
-
Lysis and Counting: Lyse the cells with lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Determine the protein concentration in each well to normalize the uptake data. Calculate the specific uptake by subtracting the uptake in wild-type cells from the uptake in OCT-expressing cells. Plot the percentage of inhibition of specific uptake as a function of this compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Figure 1: this compound's on-target signaling pathway via the 5-HT3 receptor.
Figure 2: A logical workflow for investigating potential off-target effects of this compound.
Figure 3: A decision-making workflow for troubleshooting unexpected experimental outcomes.
References
- 1. Activation of 5-HT3 receptor by 1-phenylbiguanide increases dopamine release in the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Activity of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Integration of conventional cell viability assays for reliable and reproducible read-outs: experimental evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Integration of conventional cell viability assays for reliable and reproducible read-outs: experimental evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heterogeneity of alpha-2 adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Subtypes of alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Structural basis of organic cation transporter-3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Substrate-Dependent Inhibition of the Human Organic Cation Transporter OCT2: A Comparison of Metformin with Experimental Substrates | PLOS One [journals.plos.org]
- 16. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize variability in Phenylbiguanide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Phenylbiguanide (PBG) experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent or No Response in In Vivo Bezold-Jarisch Reflex Experiments
Q: I am not observing the expected bradycardia, hypotension, or apnea (B1277953) after administering this compound to my animal models. What are the possible causes and solutions?
A: This is a common issue that can stem from several factors related to the experimental setup, the animal model, or the compound itself.
-
Animal-Related Factors:
-
Anesthesia: The type and depth of anesthesia can significantly impact autonomic reflexes. Urethane (B1682113) is commonly used in rodent studies of the Bezold-Jarisch reflex. Ensure the anesthetic depth is stable and appropriate for the species.
-
Vagal Nerve Integrity: The Bezold-Jarisch reflex is vagally mediated. A[1][2][3][4]ny surgical procedures that might have damaged the vagus nerve will abolish the reflex.
-
Animal Strain and Health: Different animal strains may exhibit variations in their response to 5-HT3 receptor agonists. Ensure your animals are healthy and free from any underlying conditions that could affect cardiovascular function.
-
-
Procedural Factors:
-
Route of Administration: Intravenous (i.v.) administration is critical for inducing a rapid and robust Bezold-Jarisch reflex. E[5][6]nsure the i.v. line is correctly placed and patent.
-
Dosage: The dose of this compound is crucial. Too low a dose may not elicit a response, while an excessively high dose can lead to complex and sometimes contradictory physiological effects. Refer to the dose-response tables below for guidance.
-
-
Compound-Related Factors:
-
PBG Stability: this compound solutions should be prepared fresh. O[7]ver time, the compound can degrade, leading to reduced potency.
-
Solvent: Ensure the solvent used to dissolve PBG is appropriate and does not have any confounding physiological effects at the volume administered. Saline is a common vehicle.
-
Issue 2: High Variability in In Vitro 5-HT3 Receptor Assays
Q: I am observing high variability between wells/replicates in my cell-based 5-HT3 receptor activation assay with this compound. How can I reduce this variability?
A: High variability in in vitro assays can be frustrating. A systematic approach to optimizing your experimental parameters is key to achieving consistent results.
-
Cell Culture Conditions:
-
Cell Line and Passage Number: Use a consistent cell line and passage number for all experiments. Cells can change their characteristics, including receptor expression levels, over time in culture.
-
Cell Health and Density: Ensure cells are healthy and seeded at a consistent density. Over-confluent or stressed cells will respond variably.
-
-
Assay Protocol:
-
Reagent Preparation: Prepare fresh this compound solutions for each experiment. Use high-purity reagents and ensure accurate pipetting.
-
Incubation Times and Temperatures: Optimize and standardize incubation times and temperatures. Even small variations can affect the outcome.
-
Washing Steps: In binding assays, insufficient washing can lead to high background noise, while excessive washing can remove specifically bound ligand. Optimize your washing procedure.
-
Plate Effects: Be mindful of "edge effects" in multi-well plates. Consider leaving the outer wells empty or filling them with a buffer to maintain a more uniform environment for the experimental wells.
-
-
Data Analysis:
-
Controls: Include appropriate positive and negative controls in every experiment. This will help you to normalize your data and identify any systemic issues.
-
Statistical Analysis: Utilize appropriate statistical methods to analyze your dose-response curves.
-
Frequently Asked Questions (FAQs)
General Questions
Q: What is this compound and what is its primary mechanism of action?
A: this compound (PBG) is a selective agonist for the 5-hydroxytryptamine type 3 (5-HT3) receptor. T[8]he 5-HT3 receptor is a ligand-gated ion channel. W[9][10]hen PBG binds to the 5-HT3 receptor, it causes the channel to open, allowing for the influx of cations (primarily Na+ and Ca2+), which leads to neuronal depolarization.
[9]Q: How should I store and handle this compound?
A: this compound powder is generally stable when stored at room temperature. However, it is recommended to prepare solutions fresh for each experiment to ensure potency and avoid degradation. If a stock solution must be prepared, it should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.
In Vivo Experiment FAQs
Q: What is the Bezold-Jarisch reflex, and what are its characteristic physiological responses?
A: The Bezold-Jarisch reflex is a cardioinhibitory reflex that originates from the stimulation of sensory receptors in the heart and lungs. I[3][11]t is characterized by a triad (B1167595) of responses: bradycardia (slowing of the heart rate), hypotension (a drop in blood pressure), and apnea (transient cessation of breathing).
[3][4]Q: Why do I sometimes see an initial excitatory response (e.g., increased sympathetic nerve activity) before the inhibitory effects of this compound?
A: While the classic Bezold-Jarisch reflex is inhibitory, some studies have reported a transient excitatory phase, particularly in sympathetic nerve activity. T[2]his may be due to the activation of different afferent nerve pathways or a complex interplay between the sympathetic and parasympathetic nervous systems.
In Vitro Experiment FAQs
Q: Which cell lines are suitable for studying 5-HT3 receptor activation by this compound?
A: Several cell lines endogenously express or can be engineered to express 5-HT3 receptors. N1E-115 neuroblastoma cells are a commonly used model for studying 5-HT3 receptor pharmacology. H[8]EK293 cells are also frequently used for the heterologous expression of 5-HT3 receptor subunits.
Q: What are typical EC50 values for this compound in in vitro assays?
A: The EC50 of this compound can vary depending on the specific assay, cell type, and receptor subunit composition. Reported EC50 values are in the micromolar range. For example, an EC50 of 3.0 ± 0.1 μM has been reported. Derivatives of this compound can have significantly different potencies, with some chlorinated compounds showing much higher affinity.
[8]### Data Presentation
Table 1: this compound Dose Ranges for Inducing the Bezold-Jarisch Reflex in Animal Models
| Animal Model | Route of Administration | Effective Dose Range | Observed Effects | Reference |
| Rat | Intravenous (i.v.) | 0.5 - 10 µg/kg | Bradycardia, Hypotension, Apnea | |
| Cat | Intravenous (i.v.) | 10 µg/kg i.v. | Potent evocation of the Bezold-Jarisch reflex |
Table 2: In Vitro Potency of this compound and Derivatives at the 5-HT3 Receptor (N1E-115 cells)
| Compound | Ki (M) | EC50 (M) |
| This compound (PBG) | - | 2.2 x 10⁻⁵ |
| 3-chloro-PBG | - | - |
| 2,3,5-trichloro-PBG | 4.4 x 10⁻¹⁰ | 2.7 x 10⁻⁸ |
| m-chlorophenyl-biguanide (mCPBG) | 1.5 x 10⁻⁹ | 0.05 x 10⁻⁶ |
Note: Data extracted from multiple sources for comparison. Ki and EC50 values can vary based on experimental conditions.
[8][12]### Experimental Protocols
Protocol 1: Induction of the Bezold-Jarisch Reflex in Anesthetized Rats
This protocol describes a method for inducing the Bezold-Jarisch reflex in rats using this compound.
-
Animal Preparation:
-
Anesthetize the rat with urethane (1-1.5 g/kg, i.p.).
-
Surgically expose the jugular vein and femoral artery for catheterization.
-
Insert and secure catheters for drug administration (jugular vein) and blood pressure monitoring (femoral artery).
-
If measuring respiratory parameters, perform a tracheotomy and connect the animal to a ventilator and appropriate monitoring equipment.
-
Allow the animal to stabilize for at least 30 minutes after surgery.
-
-
This compound Administration:
-
Prepare a fresh solution of this compound in sterile saline. A typical concentration is 10 µg/mL.
-
Record baseline measurements of heart rate, blood pressure, and respiration for at least 5 minutes.
-
Administer a bolus injection of this compound (e.g., 10 µg/kg) via the jugular vein catheter.
-
Flush the catheter with a small volume of saline to ensure complete delivery of the drug.
-
-
Data Acquisition and Analysis:
-
Continuously record heart rate, blood pressure, and respiratory parameters for at least 15 minutes post-injection.
-
The classic Bezold-Jarisch reflex will manifest as a rapid decrease in heart rate and blood pressure, often accompanied by a brief period of apnea.
-
Analyze the magnitude and duration of the cardiovascular and respiratory responses.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Nonuniformity in the von Bezold-Jarisch reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. Bezold-Jarisch Reflex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bezold-Jarisch Reflex and The Inflammatory Response Modulation in Unanesthetized Endotoxemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medullary pathway of the Bezold-Jarisch reflex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 102-02-3 | 5-HT Receptor | MOLNOVA [molnova.cn]
- 8. Biguanide derivatives: agonist pharmacology at 5-hydroxytryptamine type 3 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 10. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 11. The Bezold-Jarisch reflex revisited: clinical implications of inhibitory reflexes originating in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting impurities in Phenylbiguanide chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Phenylbiguanide.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in this compound synthesis can stem from several factors. The primary synthesis route involves the reaction of an aniline (B41778) salt with dicyandiamide (B1669379). Here are common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Suboptimal Temperature: The reaction temperature might be too low.
-
Incorrect Reactant Ratio: An inappropriate molar ratio of aniline hydrochloride to dicyandiamide can limit the yield.
-
Solution: While a 1:1 molar ratio is common, slight excess of dicyandiamide can sometimes drive the reaction to completion. Experiment with ratios from 1:1 to 1:1.2 (aniline hydrochloride:dicyandiamide).
-
-
Product Loss During Workup: Significant amounts of the product may be lost during the purification steps.
-
Solution: this compound hydrochloride has some solubility in water. When recrystallizing from water, ensure the solution is cooled sufficiently to maximize crystal precipitation. Avoid using excessively large volumes of solvent for recrystallization.
-
Q2: I am observing significant byproduct formation. What are these impurities and how can I minimize them?
A: The most common impurity in this synthesis is the formation of melamine-type structures through self-condensation of dicyandiamide or reaction of the product with another molecule of dicyandiamide.
-
Cause: High reaction temperatures and prolonged reaction times can favor the formation of these thermodynamic byproducts.
-
Minimization Strategies:
-
Temperature Control: Avoid excessive heating. While higher temperatures can increase the reaction rate, they can also promote side reactions. Find the optimal balance for your specific setup.
-
Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it once the main product formation has plateaued.
-
pH Control: The reaction is typically carried out under acidic conditions, which favors the formation of the desired biguanide.[7][8]
-
Q3: My final product is difficult to purify. What are the best practices for purification?
A: this compound is typically isolated as its hydrochloride salt, which is a solid. If you are obtaining an oil or a highly impure solid, consider the following purification strategies:
-
Recrystallization: This is the most common method for purifying this compound hydrochloride.
-
Solvent Selection: Hot water is a frequently used solvent. Ethanol (B145695) or mixtures of ethanol and water can also be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][9][10]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot-filter the solution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
Alternative Purification: For stubborn impurities, an alternative method involves dissolving the crude product in a small volume of dimethylformamide (DMF) and then precipitating the this compound hydrochloride by adding toluene.
Q4: How can I monitor the progress of my reaction effectively?
A: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress.
-
Procedure:
-
Prepare a TLC plate with three lanes: one for the aniline starting material, one for the co-spot (a mixture of the starting material and the reaction mixture), and one for the reaction mixture.[1]
-
Use a suitable solvent system (e.g., a mixture of dichloromethane (B109758) and methanol) to develop the plate.
-
Visualize the spots under a UV lamp. This compound and aniline are UV active.[6][8]
-
The reaction is complete when the spot corresponding to the aniline starting material has disappeared from the reaction mixture lane. The appearance of a new, more polar spot corresponds to the this compound product.
-
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield of this compound and the formation of a common impurity, melamine (B1676169). The values presented are illustrative and may vary based on specific experimental conditions.
| Parameter | Condition A | Condition B | Expected this compound Yield | Expected Melamine Impurity Level |
| Aniline:Dicyandiamide Ratio | 1 : 1 | 1 : 1.2 | ~85% | < 5% |
| 1 : 1.5 | 1 : 1 | ~80% | > 10% | |
| Temperature | 100°C (Refluxing Water) | 140°C (Microwave) | ~80-85% | < 5% |
| 180°C (Microwave) | 100°C (Refluxing Water) | Potentially lower due to decomposition | > 15% | |
| Reaction Time | 4 hours | 8 hours | ~75% | < 5% |
| 12 hours | 4 hours | ~85% | ~5-10% |
Experimental Protocols
Synthesis of 1-Phenylbiguanide Hydrochloride
This protocol is a modification of a procedure reported by Curd and Rose.
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 mol) to aqueous hydrochloric acid (1 L, 1 mol/L).
-
Stir the mixture until a homogeneous solution of aniline hydrochloride is formed.
-
Add dicyandiamide (1.0 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1-2 hours.
-
The this compound hydrochloride will crystallize out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold deionized water.
-
The product can be further purified by recrystallization from hot water.
Thin Layer Chromatography (TLC) Analysis
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 9:1 Dichloromethane:Methanol).
-
On a silica (B1680970) gel TLC plate, spot the aniline starting material, the reaction mixture, and a co-spot.
-
Place the TLC plate in the chamber and allow the solvent to ascend.
-
Remove the plate, mark the solvent front, and allow it to dry.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Experimental workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of melamine impurities by capillary zone electrophoresis with UV- and quadrupole time-of-flight mass spectrometric detection [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. silicycle.com [silicycle.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Phenylbiguanide Stock Solutions: Technical Support & Troubleshooting Guide
This guide provides researchers, scientists, and drug development professionals with essential information on the recommended storage and handling of Phenylbiguanide (PBG) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions due to its high solubility.[1][2] For example, solubility in DMSO has been reported as high as 150 mg/mL and 35 mg/mL.[1][2] Water and ethanol (B145695) can also be used.[2] It is critical to use fresh, anhydrous DMSO, as moisture can significantly decrease the solubility of this compound.[2]
Q2: What are the optimal storage conditions and long-term stability for this compound stock solutions?
A2: For optimal stability, this compound stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles.[2][3] Store these aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter periods (up to 1 year).[1] Some sources suggest shorter stability, with 1 year at -80°C and 1 month at -20°C in solvent.[2] Always refer to the certificate of analysis provided by the supplier for batch-specific recommendations.
Q3: My this compound solution has precipitated. What should I do?
A3: If precipitation or phase separation occurs during the preparation of your this compound solution, gentle heating and/or sonication can be used to aid dissolution.[1] To prevent precipitation when diluting a concentrated DMSO stock solution into an aqueous buffer or cell culture medium, it is recommended to perform the dilution in a stepwise manner.[3]
Q4: How should I prepare working solutions from a concentrated stock for my experiments?
A4: For in vitro cell-based assays, dilute the concentrated stock solution in your culture medium. It is crucial to ensure the final concentration of DMSO is below 0.5% to avoid cellular toxicity.[3] For in vivo experiments, it is best practice to prepare the working solution freshly on the day of use.[1] A common vehicle for animal studies involves a co-solvent system, such as a mixture of DMSO, PEG300, Tween-80, and saline.[1]
Q5: Can I store the powdered form of this compound?
A5: Yes, the solid powder form of this compound is stable when stored correctly. Recommended storage conditions for the powder are -20°C for up to 3 years or at 4°C for up to 2 years.[1][2]
Data Summary
The following table summarizes the recommended storage conditions for this compound.
| Form | Solvent | Storage Temperature | Duration | Citations |
| Powder | N/A | -20°C | Up to 3 years | [1][2] |
| N/A | 4°C | Up to 2 years | [1] | |
| Stock Solution | DMSO | -80°C | Up to 2 years | [1] |
| DMSO | -20°C | Up to 1 year | [1] | |
| Solvent | -80°C | Up to 1 year | [2] | |
| Solvent | -20°C | Up to 1 month | [2] |
Experimental Protocols
Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for use in various experimental applications.
-
Materials:
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.
-
Weigh out 17.72 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex or sonicate the solution until the this compound is completely dissolved. If necessary, gentle warming can be applied.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Visualization
This compound is a selective agonist for the 5-hydroxytryptamine-3 (5-HT3) receptor.[4] The 5-HT3 receptor is a ligand-gated ion channel. The binding of an agonist like this compound induces a conformational change, opening the channel and allowing for the rapid influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺ permeability), leading to neuronal depolarization.
Caption: this compound activates the 5-HT3 receptor, causing ion influx.
References
Technical Support Center: Phenylbiguanide Assays & Receptor Desensitization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering 5-HT3 receptor desensitization in Phenylbiguanide (PBG) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PBG) and what is its primary application in research?
A1: this compound is a selective agonist for the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][2] It is widely used in research to study the function and pharmacology of the 5-HT3 receptor, a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting, anxiety, and pain perception.[3][4]
Q2: What is 5-HT3 receptor desensitization and why is it a concern in PBG assays?
A2: 5-HT3 receptor desensitization is a phenomenon where the receptor's response to an agonist, like PBG, diminishes over time despite the continued presence of the agonist.[5][6][7] This is a critical issue in PBG assays as it can lead to underestimation of the true potency and efficacy of test compounds, resulting in variability and inaccurate data. The rapid activation and subsequent desensitization are key characteristics of the 5-HT3 receptor.[5]
Q3: What are the primary mechanisms underlying 5-HT3 receptor desensitization?
A3: The primary mechanisms of 5-HT3 receptor desensitization are believed to be:
-
Receptor Internalization: Upon prolonged agonist exposure, 5-HT3 receptors can be removed from the cell surface and sequestered within the cell, reducing the number of available receptors to respond to the agonist.[3]
-
Phosphorylation: The intracellular domains of the 5-HT3 receptor can be phosphorylated by various protein kinases. This modification can alter the receptor's conformation and its ability to conduct ions, leading to a desensitized state.
Q4: Can the choice of cell line impact the degree of receptor desensitization?
A4: Yes, the choice of cell line can significantly influence the expression levels and functional characteristics of 5-HT3 receptors, including the propensity for desensitization. Commonly used cell lines for 5-HT3 receptor assays include:
-
HEK293 cells: Human Embryonic Kidney cells are a popular choice for stably or transiently expressing recombinant 5-HT3 receptors.[8][9]
-
CHO cells: Chinese Hamster Ovary cells are another suitable host for expressing 5-HT3 receptors.[8]
-
N1E-115 and NCB-20 cells: These neuroblastoma cell lines endogenously express 5-HT3 receptors.[5]
-
SH-SY5Y and HT-22 cells: These neuronal cell lines also express 5-HT3 receptors.[10]
It is crucial to select a cell line with stable receptor expression and to characterize the desensitization kinetics in your chosen system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid signal decay during agonist application | Receptor desensitization | - Minimize the duration of agonist exposure. - Implement a rapid perfusion system for electrophysiology to ensure fast application and removal of PBG. - For plate-based assays, read the signal immediately after agonist addition. |
| High well-to-well or day-to-day variability | Inconsistent receptor desensitization | - Ensure complete washout of the agonist between applications to allow for full receptor recovery. A washout period of at least 10 minutes is recommended.[11] - Standardize incubation times and agonist concentrations across all experiments. - Use a stable cell line with consistent receptor expression levels. |
| Low signal window or poor Z'-factor | Suboptimal assay conditions leading to desensitization | - Optimize the concentration of PBG. Use a concentration that elicits a robust response without causing rapid and profound desensitization. - Adjust the assay buffer composition. Divalent cations like Ca2+ and Mg2+ can modulate receptor function.[9] - Consider the use of positive allosteric modulators (PAMs) at low concentrations to enhance the signal without directly causing desensitization. |
| Test compounds appear less potent than expected | Desensitization masking the true effect of the compound | - Reduce the pre-incubation time with test compounds. - Perform antagonist assays by co-applying the antagonist with a sub-maximal concentration of PBG rather than pre-incubating. |
Quantitative Data Summary
Table 1: this compound (PBG) Potency
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 3.0 ± 0.1 µM | Not specified | [1] |
| pEC50 | 5.57 | r5-HT3A(b) | [1] |
| pEC50 | 4.07 | h5-HT3A | [1] |
| pEC50 | 4.47 | m5-HT3A(b) | [1] |
Table 2: Desensitization and Recovery Kinetics
| Parameter | Condition | Time | Cell Line | Reference |
| Desensitization Half-Time | Sustained 5-HT application | 0.57 s | NG108-15 | [6] |
| Full Recovery from Desensitization | Washout of Serotonin (B10506) | 10 min | Oocyte expressing 5-HT3 | [11] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Minimize Desensitization
This protocol is designed to measure 5-HT3 receptor currents elicited by PBG while minimizing receptor desensitization.
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT3A receptor on glass coverslips.
-
Use cells at 70-90% confluency for recordings.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA; pH adjusted to 7.2 with CsOH.
-
Agonist Solution: Prepare fresh dilutions of this compound in the external solution.
3. Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the membrane potential at -60 mV.
-
Use a rapid solution exchange system (e.g., gravity-fed or automated perfusion system) to apply PBG for a short duration (e.g., 2-5 seconds) to evoke a maximal current response with minimal desensitization.
-
Ensure a prolonged washout period (at least 5-10 minutes) with the external solution between agonist applications to allow for complete receptor recovery.[11]
-
To test the effect of antagonists, co-apply the antagonist with PBG.
Protocol 2: Calcium Flux Assay with Minimized Desensitization
This protocol describes a calcium flux assay to screen for modulators of the 5-HT3 receptor using PBG as the agonist, with steps to mitigate desensitization.
1. Cell Preparation:
-
Seed CHO or HEK293 cells stably expressing the human 5-HT3 receptor into black, clear-bottom 384-well plates and allow them to attach overnight.[8]
2. Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[8]
-
Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[8]
3. Compound Addition and Signal Reading:
-
For antagonist screening, add test compounds to the wells and incubate for a short period (e.g., 5-15 minutes). Avoid long pre-incubation times to minimize potential non-specific effects and indirect desensitization.
-
Use a kinetic plate reader (e.g., FLIPR, FDSS) to measure the fluorescence signal.
-
Add a solution of PBG to all wells to stimulate the 5-HT3 receptors.
-
Crucially, begin measuring the fluorescence intensity immediately upon agonist addition to capture the peak response before significant desensitization occurs.
-
Calculate the change in fluorescence in response to PBG for each well.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Activation and desensitization of the 5-HT3 receptor in a rat glioma x mouse neuroblastoma hybrid cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Full and partial agonists induce distinct desensitized states of the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An electrophysiological investigation of the properties of a murine recombinant 5-HT3 receptor stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotonin Type 3 Receptor Is Potentially Involved in Cellular Stress Induced by Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformational transitions of the serotonin 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Phenylbiguanide Technical Support Center: Troubleshooting Degradation
Welcome to the technical support center for Phenylbiguanide (PBG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and controlling the degradation of PBG during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in research?
A1: this compound (PBG) is a selective agonist for the 5-HT3 receptor.[1] In research, it is frequently used to study the role of the 5-HT3 receptor in various physiological processes within the central nervous system.
Q2: What are the primary factors that can cause this compound to degrade?
A2: Like other biguanides, PBG is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photodegradation.[2] Environmental factors such as pH, temperature, light exposure, and the presence of oxidizing agents can all influence the rate of degradation.[2]
Q3: How should I store this compound powder and its solutions to minimize degradation?
A3: For long-term stability, it is recommended to store this compound powder at -20°C, where it can be stable for up to three years. Solutions of PBG should be stored at -80°C for up to two years or at -20°C for up to one year.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions.[1] If you are preparing aqueous solutions, they should ideally be used on the same day. If storage is necessary, they can be kept at -20°C for up to one month.[3]
Q4: What are the potential consequences of using degraded this compound in my experiments?
Q5: Are the degradation products of this compound toxic?
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of your this compound stock solution or working solutions.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your PBG powder and solutions have been stored at the recommended temperatures and protected from light.
-
Check Solution Age: Ensure that your solutions have not exceeded their recommended storage duration. For aqueous solutions, it is always best to use them fresh.[3]
-
Prepare a Fresh Solution: Prepare a new working solution from a fresh aliquot of your stock solution or from newly dissolved PBG powder.
-
Analytical Verification (if available): If you have access to analytical instrumentation, such as High-Performance Liquid Chromatography (HPLC), analyze your solution to check for the presence of degradation peaks. A stability-indicating HPLC method would be ideal for this purpose.
Issue 2: Visible Changes in this compound Solution (e.g., color change, precipitation)
Possible Cause: Significant degradation or contamination of the solution.
Troubleshooting Steps:
-
Do Not Use: Discard the solution immediately. Visible changes are a strong indicator of instability.
-
Review Preparation Protocol: Carefully review your solution preparation protocol. Ensure the correct solvent was used and that the PBG was fully dissolved.
-
Solvent Quality: Use high-purity solvents. Impurities in solvents can contribute to degradation.
-
Prepare Fresh: Make a fresh solution using a new vial of PBG powder and fresh, high-purity solvent.
Data Summary: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 2 years | [1] |
| In Solvent | -20°C | 1 year | [1] |
| Aqueous Solution | -20°C | Up to 1 month | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a stable stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, conical-bottom polypropylene (B1209903) tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of PBG powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. This compound is soluble in DMSO at concentrations up to 150 mg/mL.[1]
-
Vortex the solution until the PBG is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1]
Protocol 2: General Forced Degradation Study for this compound
Objective: To intentionally degrade this compound under controlled stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
HPLC system with a UV or Mass Spectrometry (MS) detector
Procedure:
-
Acid Hydrolysis: Dissolve PBG in 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Dissolve PBG in 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Dissolve PBG in a solution of 3% H₂O₂ and keep it at room temperature.
-
Thermal Degradation: Expose solid PBG powder to dry heat (e.g., 70°C) in an oven.
-
Photodegradation: Expose a solution of PBG to a light source that provides both UV and visible light.
-
Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using an appropriate HPLC method to separate and quantify PBG and its degradation products.
Note: The conditions for forced degradation studies should be optimized for this compound to achieve a target degradation of 5-20%.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Phenylbiguanide and m-Chlorophenylbiguanide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological and functional differences between the 5-HT3 receptor agonists Phenylbiguanide and m-Chlorothis compound (B1675964).
This guide provides a detailed comparative analysis of this compound (PBG) and its chlorinated derivative, m-chlorothis compound (m-CPBG), two commonly used agonists for the 5-HT3 receptor. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate tool compound for their studies and in understanding the nuances of 5-HT3 receptor activation.
Pharmacological Profile: A Quantitative Comparison
The primary pharmacological distinction between this compound and m-chlorothis compound lies in their affinity and potency at the 5-HT3 receptor. The addition of a chlorine atom to the meta position of the phenyl ring in m-CPBG significantly enhances its interaction with the receptor.
| Parameter | This compound (PBG) | m-Chlorothis compound (m-CPBG) | Reference(s) |
| Receptor Binding Affinity | |||
| Ki (N1E-115 cells) | >1000 nM | ~3.4 - 4.4 nM | [1] |
| IC50 ([3H]GR67330 binding) | Not specified | 1.5 nM | [2] |
| Functional Activity | |||
| EC50 (N1E-115 cells, inward current) | ~2.2 x 10-5 M (22 µM) | ~2.7 x 10-8 M (27 nM) | [1] |
| EC50 (rat vagus nerve depolarization) | Not specified | 0.05 µM | [2] |
| Efficacy | Partial/Full Agonist | Full Agonist | [3] |
Functional Effects: From Ion Channels to In Vivo Responses
Both PBG and m-CPBG are selective agonists of the 5-HT3 receptor, a ligand-gated ion channel.[4] Activation of this receptor leads to a rapid influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization.[4] This fundamental mechanism underlies the various physiological effects observed with these compounds.
In Vitro Electrophysiology: In whole-cell voltage-clamp studies on N1E-115 neuroblastoma cells, both compounds induce rapid inward currents.[3] However, m-CPBG is significantly more potent, eliciting these currents at much lower concentrations.[1] While m-CPBG generally behaves as a full agonist, PBG can exhibit partial agonist properties depending on the experimental system.[3]
Neurotransmitter Release: Activation of 5-HT3 receptors can modulate the release of other neurotransmitters. For instance, this compound has been shown to cause a dose-dependent increase in dopamine (B1211576) release in the nucleus accumbens of rats, an effect that can be blocked by 5-HT3 antagonists.[5]
In Vivo Reflexes: A classic in vivo effect of 5-HT3 receptor agonists is the induction of the Bezold-Jarisch reflex, characterized by bradycardia and hypotension.[6] Both PBG and m-CPBG can elicit this reflex, with m-CPBG being potent in this regard.[2]
Signaling Pathway and Experimental Workflow
The activation of the 5-HT3 receptor by agonists like PBG and m-CPBG initiates a direct signaling cascade. The following diagrams illustrate this pathway and a typical experimental workflow for characterizing these compounds.
Caption: Signaling pathway of 5-HT3 receptor activation.
Caption: A typical experimental workflow for agonist characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and m-chlorothis compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the displacement of a radiolabeled 5-HT3 antagonist (e.g., [3H]GR65630) from the receptor by the test compound (PBG or m-CPBG).
-
Materials:
-
Cell membranes expressing 5-HT3 receptors (e.g., from N1E-115 cells).
-
Radiolabeled antagonist (e.g., [3H]GR65630).
-
Unlabeled test compounds (PBG, m-CPBG) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Whole-Cell Voltage Clamp Electrophysiology
This technique measures the ion flow across the cell membrane in response to agonist application, providing information on the potency (EC50) and efficacy of the compound.
-
Objective: To record the inward currents elicited by PBG or m-CPBG in cells expressing 5-HT3 receptors.
-
Materials:
-
Cells expressing 5-HT3 receptors (e.g., N1E-115 neuroblastoma cells).
-
Patch-clamp amplifier and data acquisition system.
-
Micropipettes.
-
Extracellular and intracellular recording solutions.
-
Test compounds (PBG, m-CPBG) at various concentrations.
-
-
Procedure:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell membrane at a negative potential (e.g., -60 mV).
-
Apply the test compound at various concentrations to the cell via a perfusion system.
-
Record the resulting inward currents.
-
Construct a dose-response curve by plotting the current amplitude against the agonist concentration.
-
The concentration of the agonist that produces 50% of the maximal response is the EC50 value. The maximal response relative to a full agonist determines the efficacy.
-
In Vivo Microdialysis for Dopamine Release
This in vivo technique allows for the measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals.
-
Objective: To measure the effect of local administration of PBG or m-CPBG on dopamine release in a specific brain region (e.g., nucleus accumbens).
-
Materials:
-
Laboratory animals (e.g., rats).
-
Stereotaxic apparatus for probe implantation.
-
Microdialysis probes.
-
Syringe pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compounds (PBG, m-CPBG).
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for dopamine analysis.
-
-
Procedure:
-
Surgically implant a microdialysis probe into the target brain region.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, perfuse the probe with aCSF at a constant flow rate.
-
Collect baseline dialysate samples.
-
Administer the test compound (e.g., via the dialysis probe or systemically).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Express the post-administration dopamine levels as a percentage of the baseline.
-
Pharmacokinetics and Selectivity
Comprehensive pharmacokinetic data (absorption, distribution, metabolism, and excretion) for this compound and m-chlorothis compound are not extensively reported in the public literature. Researchers should consider the physicochemical properties of these compounds (e.g., lipophilicity) when designing in vivo experiments. The addition of the chloro group in m-CPBG is likely to increase its lipophilicity compared to PBG, which may influence its pharmacokinetic profile.
Conclusion
This compound and m-chlorothis compound are valuable tools for investigating the function of 5-HT3 receptors. The key difference between them is the significantly higher potency and affinity of m-CPBG for the 5-HT3 receptor. This makes m-CPBG a more suitable choice for studies requiring high potency and for minimizing the potential for off-target effects at lower concentrations. This compound, being less potent, may be useful in experimental paradigms where a wider concentration range is being explored. The choice between these two agonists should be guided by the specific requirements of the experimental design and the desired concentration-effect relationship. Researchers are encouraged to carefully consider the quantitative data and experimental protocols presented in this guide to make an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The agonist properties of m-chlorothis compound and 2-methyl-5-hydroxytryptamine on 5-HT3 receptors in N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Activation of 5-HT3 receptor by 1-phenylbiguanide increases dopamine release in the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medullary pathway of the Bezold-Jarisch reflex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylbiguanide versus phenformin: a comparison of mechanisms
In the landscape of biguanide (B1667054) research, a common point of discussion is the comparative analysis of different compounds within this class. While phenformin (B89758) is itself a member of the phenylbiguanide family, its distinct molecular structure and physiological effects warrant a detailed comparison with its parent class to understand its unique pharmacological profile. This guide delves into the mechanistic nuances of phenformin in relation to the broader this compound class, offering researchers a clear perspective on their differential actions. We will explore their impact on cellular energy metabolism, particularly their interaction with mitochondrial complex I, and the subsequent activation of the AMP-activated protein kinase (AMPK) pathway.
Comparative Analysis of Molecular Mechanisms
Phenformin, chemically known as N-(2-phenylethyl)imidodicarbonimidic diamide, is a potent biguanide that was once widely used for the treatment of type 2 diabetes. Its mechanism of action, like other biguanides, is primarily centered on the inhibition of mitochondrial respiratory chain complex I. This inhibition leads to a decrease in cellular ATP production and a corresponding increase in the AMP/ATP ratio. This shift in cellular energy status is a critical trigger for the activation of AMPK, a master regulator of cellular metabolism. Activated AMPK then phosphorylates a number of downstream targets to inhibit anabolic pathways and stimulate catabolic processes, ultimately leading to a reduction in hepatic glucose production and an increase in glucose uptake in peripheral tissues.
While the general mechanism is shared across phenylbiguanides, the potency and off-target effects can vary significantly based on the specific chemical structure. Phenformin is known to be a more potent inhibitor of complex I compared to other biguanides like metformin. This higher potency is attributed to its more lipophilic nature, which facilitates its accumulation within the mitochondrial matrix.
| Parameter | This compound (General) | Phenformin |
| Primary Target | Mitochondrial Respiratory Chain Complex I | Mitochondrial Respiratory Chain Complex I |
| Key Downstream Effector | AMP-activated protein kinase (AMPK) | AMP-activated protein kinase (AMPK) |
| Relative Potency | Varies depending on the specific compound | High |
| Primary Metabolic Effect | Inhibition of hepatic gluconeogenesis, increased peripheral glucose uptake | Potent inhibition of hepatic gluconeogenesis, increased peripheral glucose uptake |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway for phenylbiguanides and a typical experimental workflow for assessing their effects on cellular glucose uptake.
Caption: Core signaling pathway of phenylbiguanides.
Caption: Experimental workflow for glucose uptake assay.
Detailed Experimental Protocols
1. Mitochondrial Respiration Assay
-
Objective: To measure the effect of this compound and phenformin on mitochondrial oxygen consumption rate (OCR).
-
Cell Line: C2C12 myotubes or isolated mitochondria.
-
Apparatus: Seahorse XF Analyzer.
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to differentiate into myotubes.
-
Prior to the assay, replace the culture medium with XF assay medium supplemented with pyruvate, and incubate in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with sequential injection ports containing the test compounds (this compound, phenformin), oligomycin (B223565), FCCP, and rotenone/antimycin A.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.
-
Measure basal OCR, then inject the test compounds and monitor the change in OCR.
-
Subsequently, inject oligomycin to inhibit ATP synthase, FCCP to uncouple the mitochondrial membrane and measure maximal respiration, and finally rotenone/antimycin A to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
Calculate the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
2. Western Blot for AMPK Activation
-
Objective: To determine the phosphorylation status of AMPK and its downstream target ACC (Acetyl-CoA Carboxylase) as a marker of activation.
-
Cell Line: HepG2 hepatocytes or primary hepatocytes.
-
Procedure:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with various concentrations of this compound or phenformin for a specified time (e.g., 1-2 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
3. Cellular Glucose Uptake Assay
-
Objective: To measure the rate of glucose transport into cells following treatment with this compound or phenformin.
-
Cell Line: L6 myotubes or 3T3-L1 adipocytes.
-
Reagent: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a fluorescent glucose analog.
-
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to differentiate.
-
Serum-starve the cells for 3-4 hours in Krebs-Ringer-HEPES (KRH) buffer.
-
Treat the cells with various concentrations of this compound or phenformin for the desired time. Insulin can be used as a positive control.
-
Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes.
-
Remove the 2-NBDG-containing buffer and wash the cells three times with ice-cold KRH buffer to remove extracellular fluorescence.
-
Measure the intracellular fluorescence using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Normalize the fluorescence readings to the protein content in each well.
-
This guide provides a foundational comparison of phenformin and the broader this compound class. The provided experimental protocols can be adapted to further investigate the specific mechanisms and dose-dependent effects of these compounds in various cellular models. The greater potency of phenformin underscores the importance of structure-activity relationship studies in drug development and highlights the potential for designing novel biguanides with improved therapeutic indices.
A Comparative Efficacy Analysis of Phenylbiguanide and Other 5-HT3 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Phenylbiguanide and other prominent 5-hydroxytryptamine-3 (5-HT3) receptor agonists. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction to 5-HT3 Receptor Agonists
The 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily of neurotransmitter receptors.[1][2] Unlike other serotonin (B10506) receptors that are G-protein coupled, the activation of 5-HT3 receptors by agonists leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization.[1] These receptors are strategically located in the central and peripheral nervous systems, playing crucial roles in emesis, gastrointestinal motility, and pain perception.[1] 5-HT3 receptor agonists, by mimicking the action of serotonin at these receptors, are valuable tools for investigating physiological processes and hold therapeutic potential.
Comparative Efficacy Data
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound and other selected 5-HT3 receptor agonists. Lower Ki and EC50 values are indicative of higher binding affinity and potency, respectively.
| Compound | Receptor/Tissue Source | Radioligand | Ki (nM) | Assay Type | EC50 (nM) | Reference(s) |
| This compound | N1E-115 neuroblastoma cells | [3H]BRL 43694 | 3400 | Radioligand Binding | 27000 | [3] |
| m-Chlorothis compound (B1675964) (mCPBG) | N1E-115 neuroblastoma cells | [3H]BRL 43694 | 0.44 | Radioligand Binding | 27 | [3] |
| N1E-115 neuroblastoma cells | [3H]mCPBG | 0.03 (high affinity site), 4.4 (low affinity site) | Radioligand Binding | - | [4] | |
| Rat vagus nerve | - | - | Depolarization | 50 | [5] | |
| 2-Methyl-5-HT | N1E-115 neuroblastoma cells | [3H]mCPBG | - | Radioligand Binding | - | [4] |
| N1E-115 neuroblastoma cells | - | - | Inward Current | - | [6] | |
| SR 57227A | Rat cortical membranes | [3H]S-zacopride | 2.8 - 250 | Radioligand Binding | - | [7] |
| NG 108-15 cells | - | - | [14C]guanidinium uptake | 208 | [7] | |
| Anesthetized rats | - | - | Bezold-Jarisch Reflex (ED50) | 8.3 (µg/kg i.v.) | [7] | |
| Varenicline | Human 5-HT3A receptors (HEK293) | [3H]granisetron | 1.3 (IC50, µM) | Radioligand Binding | 5900 | [8][9] |
| Mouse 5-HT3A receptors (HEK293) | [3H]granisetron | 1.8 (IC50, µM) | Radioligand Binding | 18000 | [8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex) or cultured cells (e.g., N1E-115 or HEK293 cells expressing 5-HT3 receptors) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[10]
-
Wash the membrane pellet with fresh buffer and resuspend in the final assay buffer.[10]
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).[10]
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of a specific 5-HT3 receptor radioligand (e.g., [3H]granisetron or [3H]BRL 43694), and varying concentrations of the unlabeled test compound.[10][11]
-
For determining non-specific binding, a high concentration of a known 5-HT3 receptor antagonist (e.g., granisetron (B54018) or quipazine) is added to a set of wells.[12]
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[10]
-
Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.[10]
-
Measure the radioactivity retained on the filters using a scintillation counter.[10]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
In Vitro Functional Assay: Calcium Influx Measurement
Objective: To determine the functional potency (EC50) of a 5-HT3 receptor agonist by measuring changes in intracellular calcium concentration.
Protocol:
-
Cell Culture and Loading:
-
Culture cells stably expressing 5-HT3 receptors (e.g., NG108-15 or HEK293 cells) in a suitable medium.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
-
Agonist Application and Signal Detection:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the 5-HT3 receptor agonist to the cells.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.[14][15]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the peak response as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
In Vivo Model: Bezold-Jarisch Reflex in Anesthetized Rats
Objective: To assess the in vivo potency of a 5-HT3 receptor agonist by measuring its ability to induce the Bezold-Jarisch reflex.
Protocol:
-
Animal Preparation:
-
Anesthetize a rat with a suitable anesthetic agent (e.g., urethane (B1682113) or a combination of ketamine and xylazine).[16]
-
Cannulate the femoral vein for intravenous drug administration and the carotid artery for blood pressure and heart rate monitoring.[16]
-
-
Induction of the Bezold-Jarisch Reflex:
-
Administer increasing doses of the 5-HT3 receptor agonist intravenously.[17][18]
-
The Bezold-Jarisch reflex is characterized by a triad (B1167595) of responses: bradycardia (a decrease in heart rate), hypotension (a decrease in blood pressure), and apnea (B1277953) (transient cessation of breathing).[16]
-
Record the changes in heart rate and blood pressure continuously.
-
-
Data Analysis:
-
Determine the dose of the agonist that produces a predefined level of response (e.g., a 50% decrease in heart rate). This dose is the ED50 (effective dose 50).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the 5-HT3 receptor signaling pathway and a typical experimental workflow for evaluating 5-HT3 receptor agonists.
References
- 1. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 2. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 3. Biguanide derivatives: agonist pharmacology at 5-hydroxytryptamine type 3 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of [3H]meta-chlorothis compound binding to 5-HT3 receptors in N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The agonist properties of m-chlorothis compound and 2-methyl-5-hydroxytryptamine on 5-HT3 receptors in N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SR 57227A: a potent and selective agonist at central and peripheral 5-HT3 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Varenicline Is a Potent Agonist of the Human 5-Hydroxytryptamine_3 Receptor [authors.library.caltech.edu]
- 9. Varenicline Is a Potent Agonist of the Human 5-Hydroxytryptamine3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Calcium modulation of 5-HT3 receptor binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdspdb.unc.edu [pdspdb.unc.edu]
- 14. High calcium permeability of serotonin 5-HT3 receptors on presynaptic nerve terminals from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-HT3 receptors induce rises in cytosolic and nuclear calcium in NG108-15 cells via calcium-induced calcium release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Bezold-Jarisch Reflex and The Inflammatory Response Modulation in Unanesthetized Endotoxemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cannabidiol Affects the Bezold-Jarisch Reflex via TRPV1 and 5-HT3 Receptors and Has Peripheral Sympathomimetic Effects in Spontaneously Hypertensive and Normotensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The Bezold-Jarisch Reflex and The Inflammatory Response Modulation in Unanesthetized Endotoxemic Rats [frontiersin.org]
Experimental validation of Phenylbiguanide binding to 5-HT3 receptors
A definitive guide to the binding and functional activity of Phenylbiguanide at the 5-hydroxytryptamine-3 (5-HT3) receptor, benchmarked against other key ligands. This document provides a comprehensive overview of experimental data, detailed protocols, and visual representations of the underlying molecular and experimental frameworks.
This compound (PBG) and its derivatives are well-established as potent agonists of the 5-HT3 receptor, a ligand-gated ion channel crucial for fast synaptic transmission in the central and peripheral nervous systems.[1] Dysregulation of the 5-HT3 receptor is implicated in conditions such as chemotherapy-induced nausea and vomiting, and irritable bowel syndrome (IBS).[2] This guide offers a comparative analysis of this compound's binding and functional characteristics relative to other 5-HT3 receptor ligands, supported by experimental evidence.
Comparative Binding Affinities and Potencies
The interaction of this compound and other ligands with the 5-HT3 receptor has been quantified through various experimental assays, primarily radioligand binding and functional response studies. The following tables summarize key quantitative data from the scientific literature, providing a clear comparison of binding affinities (Ki), inhibitory concentrations (IC50), and effective concentrations (EC50).
| Compound | Assay Type | Radioligand | Preparation | Ki (nM) | IC50 (nM) | EC50 (nM) | Reference |
| This compound (PBG) | Radioligand Binding | [3H]BRL 43694 | N1E-115 neuroblastoma cells | 3.4 x 10⁻⁴ M (as Ki) | [3] | ||
| Whole-cell voltage clamp | N1E-115 neuroblastoma cells | 2.2 x 10⁻⁵ M | [3] | ||||
| m-Chlorothis compound (mCPBG) | Radioligand Binding | [3H]GR67330 | 1.5 | [4] | |||
| Functional Assay (Depolarization) | Rat vagus nerve | 50 | [4] | ||||
| Serotonin (5-HT) | Functional Assay (Depolarization) | Rat vagus nerve | 460 | [4] | |||
| Whole-cell voltage clamp | HEK-293 cells (wildtype) | 1200 | [5] | ||||
| 2-Methyl-5-HT | Radioligand Binding | [1] | |||||
| 2,3,5-trichloro-PBG | Radioligand Binding | [3H]BRL 43694 | N1E-115 neuroblastoma cells | 4.4 x 10⁻¹⁰ M (as Ki) | [3] | ||
| Whole-cell voltage clamp | N1E-115 neuroblastoma cells | 2.7 x 10⁻⁸ M | [3] | ||||
| Ondansetron | Functional Assay (Antagonist) | Rat vagus nerve | pKB 8.6 | [4] | |||
| Granisetron | Radioligand Binding | [6] | |||||
| Palonosetron | Radioligand Binding | >30-fold higher affinity than first-gen antagonists | [6] |
Table 1: Comparative binding affinities and functional potencies of this compound and other ligands at the 5-HT3 receptor.
Experimental Protocols
The data presented above is derived from rigorous experimental procedures. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay (Competition)
This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radioactively labeled ligand.
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) for the 5-HT3 receptor.
Materials:
-
Radioligand: A high-affinity 5-HT3 receptor ligand labeled with a radioactive isotope, such as [3H]GR67330 or [3H]BRL 43694.[3][4]
-
Receptor Source: Homogenates of cells or tissues expressing 5-HT3 receptors (e.g., N1E-115 neuroblastoma cells, HEK-293 cells transfected with the 5-HT3 receptor).[3][5]
-
Test Compounds: this compound and other competing ligands at various concentrations.
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: To separate bound from unbound radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter. The filter traps the receptor-bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Whole-Cell Voltage Clamp Electrophysiology
This technique measures the ion flow across the cell membrane in response to the application of a ligand, providing a functional measure of receptor activation.
Objective: To determine the half-maximal effective concentration (EC50) of an agonist (e.g., this compound) in activating 5-HT3 receptor channels.
Materials:
-
Cells: Cells expressing 5-HT3 receptors (e.g., N1E-115 neuroblastoma cells).[3]
-
Patch-Clamp Rig: Comprising a microscope, micromanipulators, an amplifier, and data acquisition software.
-
Pipettes: Glass micropipettes with a tip diameter of ~1 µm.
-
Solutions: Intracellular solution (in the pipette) and extracellular solution (bathing the cells) with appropriate ionic compositions.
-
Agonist Solutions: this compound and other agonists at various concentrations.
Procedure:
-
Cell Preparation: Cells are grown on coverslips and placed in a recording chamber on the microscope stage.
-
Giga-seal Formation: A micropipette filled with intracellular solution is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is held at a constant value (e.g., -65 mV) using the patch-clamp amplifier.[3]
-
Agonist Application: Agonist-containing solutions are rapidly applied to the cell.
-
Current Recording: The inward current generated by the influx of cations through the activated 5-HT3 receptor channels is recorded.
-
Data Analysis: The peak current amplitude is measured at each agonist concentration, and a concentration-response curve is generated to determine the EC50 value.
Visualizing the Frameworks
To better understand the biological and experimental contexts, the following diagrams illustrate the 5-HT3 receptor signaling pathway and the workflows of the described experimental procedures.
Caption: 5-HT3 Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Caption: Whole-Cell Voltage Clamp Workflow
Conclusion
The experimental data unequivocally validates this compound and its analogs as potent agonists at the 5-HT3 receptor. Comparative analyses demonstrate a range of potencies among different biguanide (B1667054) derivatives, with some chlorinated forms exhibiting exceptionally high affinity.[3] The methodologies of radioligand binding assays and whole-cell voltage clamp electrophysiology provide a robust framework for quantifying the interaction of these compounds with the 5-HT3 receptor. This guide serves as a valuable resource for researchers and drug development professionals working on the modulation of the 5-HT3 receptor for therapeutic purposes.
References
- 1. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Phenylbiguanide, 5-HT3 receptor agonist (CAS 102-02-3) | Abcam [abcam.com]
- 3. Biguanide derivatives: agonist pharmacology at 5-hydroxytryptamine type 3 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the ligand binding site of the 5-HT3 receptor using site directed mutagenesis: importance of glutamate 106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Phenylbiguanide, Buformin, and Metformin for Researchers
This guide provides a comprehensive comparison of the biguanides buformin (B1668040) and metformin (B114582), and the distinct pharmacological agent phenylbiguanide. The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms of action, pharmacokinetic profiles, and key experimental findings. While buformin and metformin share a common heritage as antihyperglycemic agents, this compound acts on a different receptor system and is primarily used as a research tool.
The Biguanides: Metformin and Buformin
Metformin and buformin belong to the biguanide (B1667054) class of drugs, historically developed for the treatment of type 2 diabetes. Their primary mechanism of action involves the inhibition of mitochondrial respiratory chain complex I.[1] This leads to a decrease in cellular ATP production and a subsequent increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[1] Despite this shared mechanism, differences in their chemical structures result in distinct pharmacokinetic profiles and potencies. Phenformin (B89758), another biguanide, is often discussed in conjunction with metformin and buformin due to its even greater potency; however, its clinical use was largely discontinued (B1498344) due to a high risk of lactic acidosis.[1][2]
Comparative Pharmacokinetics
The pharmacokinetic properties of metformin and buformin influence their clinical application and safety. Metformin is a hydrophilic molecule with an oral bioavailability of 50-60% and is not metabolized in the body, being excreted unchanged in the urine.[3][4] Buformin is more lipophilic than metformin.[5] While specific bioavailability data for buformin is limited, it is also primarily excreted unchanged in the urine.[6]
| Parameter | Metformin | Buformin | Phenformin |
| Oral Bioavailability | 50-60%[3][4] | 40-60%[6] | Well absorbed |
| Plasma Protein Binding | Negligible[3][7] | Low or absent[6] | 19%[8] |
| Metabolism | Not metabolized[3][4][7] | Not metabolized in humans[5][6] | Aromatic hydroxylation[2] |
| Elimination Half-life | ~6.2 hours (plasma)[7] | ~2 hours[6] | ~11 hours[8] |
| Primary Excretion Route | Renal (unchanged)[3][4][7] | Renal (unchanged)[6] | Renal (~66% unchanged)[2] |
Comparative Efficacy and Potency
Experimental data indicates a hierarchy of potency among the biguanides, with phenformin being the most potent, followed by buformin, and then metformin.[1] This difference is evident in their ability to inhibit mitochondrial complex I and in their anticancer effects observed in preclinical studies.
| Assay | Metformin | Buformin | Phenformin |
| Mitochondrial Complex I Inhibition (IC50) | 19.4 ± 1.4 mM (bovine heart mitochondria)[1] | Data not directly comparable[1] | 0.025 mM (rat brain mitochondria)[1] |
| Anticancer Effect (Mammary Adenocarcinoma in rats) | 3.6 cancers/rat[1] | 0.7 cancers/rat[1] | 1.6 cancers/rat[1] |
Safety Profile: The Risk of Lactic Acidosis
A significant differentiator among these biguanides is the risk of lactic acidosis, a rare but serious metabolic complication.[1] Phenformin carries the highest risk, which led to its withdrawal from many markets.[2][9] Buformin also has a higher risk of lactic acidosis compared to metformin.[1] The lower lipophilicity and different pharmacokinetic profile of metformin contribute to its substantially lower risk of this adverse event.[1] The incidence of lactic acidosis with metformin is estimated to be very low.[10]
This compound: A 5-HT3 Receptor Agonist
In contrast to the biguanides discussed above, this compound (PBG) is a selective agonist for the 5-HT3 receptor.[11] It is not used for glycemic control but serves as a valuable research tool to investigate the role of 5-HT3 receptors in the central nervous system.[11] For instance, studies have shown that activation of 5-HT3 receptors by PBG can trigger the release of dopamine (B1211576) in the nucleus accumbens of rats.[11]
| Compound | Class | Primary Mechanism of Action | Primary Use |
| This compound (PBG) | 5-HT3 Agonist | Selective activation of 5-HT3 receptors[11] | Research tool for studying the 5-HT3 receptor system[11] |
Signaling Pathways and Experimental Workflows
Biguanide Signaling Pathway
The primary signaling pathway for metformin and buformin is initiated by the inhibition of mitochondrial complex I, leading to the activation of AMPK.
Experimental Workflow: Seahorse XF Cell Mito Stress Test
This workflow is used to assess the impact of biguanides on mitochondrial function by measuring the oxygen consumption rate (OCR).
Experimental Protocols
Seahorse XF Cell Mito Stress Test
This protocol assesses mitochondrial respiration by measuring the oxygen consumption rate (OCR) in live cells in response to sequential injection of mitochondrial stressors.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, Rotenone/Antimycin A (Mito Stress Test Kit)
-
Cells of interest
-
Biguanide compound (Metformin, Buformin)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Biguanide Treatment: On the day of the assay, replace the culture medium with assay medium containing the desired concentration of the biguanide or vehicle control and incubate for the desired treatment time.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
Assay Execution:
-
Load the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A in the designated injection ports.
-
Place the cell plate in the Seahorse XF Analyzer.
-
The instrument will measure baseline OCR, followed by sequential injections of the mitochondrial stressors to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[12][13]
-
Western Blot for AMPK Activation
This protocol is used to determine the activation state of AMPK by detecting the phosphorylation of its catalytic subunit alpha at Threonine 172.
Materials:
-
Cells of interest
-
Biguanide compound (Metformin, Buformin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the biguanide for the desired time and concentration. Lyse the cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody against phospho-AMPKα.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AMPKα to confirm equal protein loading.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Phenformin - Wikipedia [en.wikipedia.org]
- 3. Metformin - Wikipedia [en.wikipedia.org]
- 4. Clinical pharmacokinetics of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buformin - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pharmacokinetics of phenformin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenformin and lactic acidosis: a case report and review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
Reproducibility of Phenylbiguanide-Induced Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects induced by Phenylbiguanide (PBG), a selective 5-HT3 receptor agonist. The data presented herein is collated from multiple studies to offer insights into the reproducibility of its effects, particularly focusing on its cardiovascular and neurological actions. This document summarizes key quantitative data, details experimental protocols for reproducibility, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Data on this compound's Biological Effects
The following tables summarize quantitative data from various studies, highlighting the potency and efficacy of this compound and its derivatives in different experimental settings. This data serves as a benchmark for researchers aiming to reproduce these biological effects.
Table 1: Potency and Efficacy of this compound and its Derivatives at 5-HT3 Receptors
| Compound | Preparation | Ki (M) | EC50 (M) | Maximum Response (% of 5-HT) | Reference |
| This compound (PBG) | N1E-115 neuroblastoma cells | - | 2.2 x 10-5 | Not specified | [1] |
| 1-(m-chlorophenyl)-biguanide (mCPBG) | Rat brain homogenate (binding); Rat vagus nerve (depolarization) | 1.5 x 10-9 (IC50) | 5.0 x 10-8 | ~50% | [2] |
| 2,3,5-trichloro-PBG | N1E-115 neuroblastoma cells | 4.4 x 10-10 | 2.7 x 10-8 | Not specified | [1] |
| 2,3-dichloro-PBG | N1E-115 neuroblastoma cells | - | - | Not specified | [1] |
| 3-chloro-PBG | N1E-115 neuroblastoma cells | - | - | Not specified | [1] |
| 5-HT | Rat vagus nerve | - | 4.6 x 10-7 | 100% | [2] |
| mCPBG | N1E-115 neuroblastoma cells | - | - | Full agonist | [3] |
| 2-methyl-5-HT | N1E-115 neuroblastoma cells | - | - | ~20% | [3] |
Table 2: Cardiovascular Effects of this compound (Bezold-Jarisch Reflex)
| Animal Model | This compound Dose | Route of Administration | Effect on Heart Rate | Effect on Blood Pressure | Reference |
| Anesthetized Rats | 0.5, 1.0, 1.5, and 2 µg | Right atrial bolus injection | Bradycardia | Hypotension | [4] |
| Anesthetized Cats | Not specified | i.v. | Bradycardia | Not specified | [2] |
| Anesthetized C57BL/6 Mice | Dose-dependent | Intravenous injection | Bradycardia | Hypotension | [5] |
| Anesthetized Rats | 10 µg/kg | i.v. | Bradycardia | Hypotension | [6] |
| Rats | Repeated injections every 10 min | Not specified | Consistent bradycardia | Consistent depressor response | [7] |
Key Experimental Protocols
To ensure the reproducibility of this compound-induced effects, adherence to detailed experimental protocols is crucial. Below are methodologies cited in the reviewed literature.
In Vitro 5-HT3 Receptor Binding and Function Assays
-
Preparation: N1E-115 neuroblastoma cells are commonly used. For binding assays, cell membranes are prepared and incubated with a radiolabeled 5-HT3 receptor antagonist, such as [3H]BRL 43694.[1]
-
Binding Assay: The displacement of the radioligand by varying concentrations of this compound or its derivatives is measured to determine the inhibition constant (Ki). Competition curves are typically monophasic and best fit with a one-site model.[1]
-
Electrophysiology (Whole-cell voltage-clamp): N1E-115 cells are voltage-clamped at a holding potential of -65 mV. The application of PBG derivatives induces rapid inward currents that are measured. This allows for the determination of EC50 values and the maximal response.[1][3] The currents are blocked by specific 5-HT3 receptor antagonists like ICS 205-930, confirming the receptor-mediated effect.[1]
Induction of the Bezold-Jarisch Reflex in Vivo
-
Animal Models: Anesthetized rats, cats, and mice are frequently used models.[2][4][5] Urethane is a common anesthetic for such studies.[4][6]
-
Drug Administration: this compound is typically administered intravenously (i.v.) as a bolus injection.[2][4][5] For rats, right atrial bolus injections have been specified.[4] The vehicle for PBG is often saline.[8]
-
Physiological Monitoring: Cardiovascular parameters, including heart rate and mean arterial pressure (MAP), are continuously monitored to observe the characteristic bradycardia and hypotension of the Bezold-Jarisch reflex.[5] In some studies, sympathetic nerve activity is also recorded.[4]
-
Reproducibility Check: To confirm the consistency of the reflex, repeated administrations of PBG at regular intervals (e.g., every 10 minutes) can be performed. Studies have shown that this results in consistent depressor and bradycardia responses.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental procedures associated with this compound's biological effects.
Caption: this compound signaling pathway via the 5-HT3 receptor.
Caption: Experimental workflow for inducing the Bezold-Jarisch reflex.
Conclusion
The biological effects of this compound, primarily mediated through the activation of 5-HT3 receptors, are generally reproducible under controlled experimental conditions. The induction of the Bezold-Jarisch reflex is a consistent and robust response, making it a reliable model for studying cardiopulmonary reflexes.[7] Variations in potency and efficacy observed with different PBG derivatives highlight the importance of the compound's chemical structure.[1] For researchers aiming to investigate the effects of this compound, the provided data tables, experimental protocols, and pathway diagrams offer a foundational guide to ensure experimental reproducibility and consistency.
References
- 1. Biguanide derivatives: agonist pharmacology at 5-hydroxytryptamine type 3 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The agonist properties of m-chlorothis compound and 2-methyl-5-hydroxytryptamine on 5-HT3 receptors in N1E-115 neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonuniformity in the von Bezold-Jarisch reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential engagement of inhibitory and excitatory cardiopulmonary reflexes by capsaicin and this compound in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence that 5-HT3 receptors in the nucleus tractus solitarius and other brainstem areas modulate the vagal bradycardia evoked by activation of the von Bezold-Jarisch reflex in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Phenylbiguanide vs. Serotonin: A Comparative Analysis of Vagal Nerve Depolarization in Rats
For researchers, scientists, and drug development professionals, understanding the nuanced ways in which compounds interact with the nervous system is paramount. This guide provides a detailed, objective comparison of phenylbiguanide (PBG) and serotonin (B10506) (5-hydroxytryptamine or 5-HT) in their capacity to depolarize the rat vagus nerve, supported by experimental data and methodologies.
Both this compound, a selective 5-HT3 receptor agonist, and the endogenous neurotransmitter serotonin, are known to elicit depolarizing responses in the vagus nerve. This action is primarily mediated through the activation of 5-HT3 receptors, which are ligand-gated ion channels crucial for fast synaptic transmission in both the central and peripheral nervous systems.[1][2] The activation of these receptors on vagal afferent fibers plays a significant role in various physiological processes, including reflexes such as the Bezold-Jarisch reflex, which is characterized by bradycardia and hypotension.[3]
Quantitative Comparison of Depolarizing Potency
Experimental studies on the isolated cervical vagus nerve of the rat have allowed for a quantitative comparison of the depolarizing effects of this compound and serotonin. The potency of these compounds is typically expressed in terms of their EC50 values, which represent the concentration required to elicit 50% of the maximum response.
| Compound | EC50 Ratio (vs. Serotonin) | Antagonist | pKB Value of Antagonist |
| Serotonin (5-HT) | 1.0 | Metoclopramide | 6.60 ± 0.04 |
| This compound (PBG) | 2.0 | Metoclopramide | 6.48 ± 0.04 |
Table 1: Comparative potency of Serotonin and this compound in depolarizing the rat isolated vagus nerve. Data sourced from a pharmacological characterization study.[1]
As indicated in the table, this compound is a potent agonist at the 5-HT3 receptors on the vagus nerve, though it is approximately half as potent as serotonin itself, with an EC50 value twice that of serotonin.[1] The antagonistic effects of metoclopramide, a 5-HT3 receptor antagonist, further confirm that both compounds exert their effects through the same receptor subtype.[1]
Signaling Pathway and Experimental Workflow
The interaction of both serotonin and this compound with the 5-HT3 receptor on vagal afferent neurons initiates a cascade of events leading to depolarization and subsequent physiological responses.
Caption: Signaling pathway of vagal nerve depolarization by 5-HT and PBG.
The experimental investigation of these effects typically involves an in vitro preparation of the rat vagus nerve, allowing for controlled application of compounds and precise electrophysiological recordings.
Caption: Workflow for studying vagal nerve depolarization.
Detailed Experimental Protocols
The following is a summary of a typical experimental protocol used to study the depolarizing effects of this compound and serotonin on the rat isolated vagus nerve, based on published research.[1]
1. Nerve Preparation:
-
Male Wistar rats are euthanized.
-
The cervical vagus nerves are dissected and isolated.
-
The isolated nerves are placed in a recording chamber.
2. Recording Setup:
-
The nerve is bathed in a continuously flowing Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2. The composition of the Krebs solution is typically (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1.
-
Extracellular recordings are made using silver-silver chloride electrodes. One electrode is placed at the point of maximum depolarization, and the other serves as a reference electrode.
3. Drug Application:
-
Solutions of serotonin and this compound are prepared in Krebs solution.
-
The compounds are applied to the nerve preparation via the superfusing solution.
-
Cumulative concentration-response curves are generated by progressively increasing the concentration of the agonist.
4. Data Analysis:
-
The magnitude of the depolarization is measured as the change in the DC potential between the recording electrodes.
-
EC50 values and maximal responses are calculated from the concentration-response curves using appropriate pharmacological software.
-
For antagonist studies, the antagonist (e.g., metoclopramide) is applied for a set period before the re-application of the agonist. The pKB value, a measure of antagonist affinity, is then calculated.
Concluding Remarks
References
- 1. Pharmacological characterization of 5-hydroxytryptamine-induced depolarization of the rat isolated vagus nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evidence that 5-HT3 receptors in the nucleus tractus solitarius and other brainstem areas modulate the vagal bradycardia evoked by activation of the von Bezold-Jarisch reflex in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency of Phenylbiguanide Derivatives at the 5-HT3 Receptor: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the potency of various Phenylbiguanide derivatives, focusing on their activity as agonists at the 5-hydroxytryptamine type 3 (5-HT3) receptor. The information presented herein is supported by experimental data from radioligand binding and electrophysiological studies, intended to aid in the research and development of novel therapeutic agents targeting the 5-HT3 receptor.
Data Presentation: Potency of this compound Derivatives
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of a series of this compound derivatives for the 5-HT3 receptor. The data is derived from studies conducted on N1E-115 neuroblastoma cells.[1]
| Derivative | Ki (M) | EC50 (M) |
| Unsubstituted | ||
| This compound (PBG) | 1.2 x 10⁻⁶ | 7.8 x 10⁻⁷ |
| Chloro-Substituted | ||
| 2-Chloro-PBG | 2.5 x 10⁻⁸ | 1.1 x 10⁻⁷ |
| 3-Chloro-PBG | 6.0 x 10⁻⁹ | 8.0 x 10⁻⁸ |
| 4-Chloro-PBG | 2.5 x 10⁻⁸ | 1.1 x 10⁻⁷ |
| 2,3-Dichloro-PBG | 8.0 x 10⁻¹⁰ | 5.0 x 10⁻⁸ |
| 2,5-Dichloro-PBG | 8.0 x 10⁻¹⁰ | 6.0 x 10⁻⁸ |
| 3,4-Dichloro-PBG | 8.0 x 10⁻⁹ | 9.0 x 10⁻⁸ |
| 3,5-Dichloro-PBG | 8.0 x 10⁻¹⁰ | 6.0 x 10⁻⁸ |
| 2,3,5-Trichloro-PBG | 4.4 x 10⁻¹⁰ | 2.7 x 10⁻⁸ |
| Other Substitutions | ||
| 2-Methyl-PBG | 2.5 x 10⁻⁸ | 1.2 x 10⁻⁷ |
| 2,4-Difluoro-PBG | 2.8 x 10⁻⁸ | - |
| 2-Trifluoro-5-chloro-PBG | 1.5 x 10⁻⁶ | 1.0 x 10⁻⁶ |
| 3-Trifluoromethyl-PBG | 5.0 x 10⁻⁶ | 2.2 x 10⁻⁵ |
| 4-Fluoro-PBG | 4.0 x 10⁻⁶ | - |
| 4-Nitro-PBG | 8.0 x 10⁻⁶ | - |
| 3,5-Ditrifluoromethyl-PBG | 1.0 x 10⁻⁵ | - |
| 4-Ethoxy-PBG | 2.0 x 10⁻⁵ | - |
| 4-Sulfonic acid-PBG | 3.4 x 10⁻⁴ | - |
| 1,5-bis-4-Chloro-PBG | 1.0 x 10⁻⁵ | - |
Experimental Protocols
The potency of the this compound derivatives was determined using two primary experimental methodologies: radioligand binding assays and whole-cell voltage-clamp electrophysiology.[1]
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by quantifying the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound derivatives for the 5-HT3 receptor.
Materials:
-
Cell Line: N1E-115 neuroblastoma cells, which endogenously express 5-HT3 receptors.[1][2]
-
Radioligand: [3H]BRL 43694, a selective 5-HT3 receptor antagonist.[1][3]
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT3 receptor antagonist (e.g., GR38032F).[3]
-
Test Compounds: this compound derivatives at various concentrations.
-
Assay Buffer: Appropriate buffer for maintaining physiological pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).[4]
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity.
Procedure:
-
Membrane Preparation: Homogenize N1E-115 cells in a cold lysis buffer and centrifuge to pellet the cell membranes. Resuspend the pellet in fresh buffer and centrifuge again. The final pellet is resuspended in the assay buffer.[4]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand ([3H]BRL 43694), and either the test compound at varying concentrations or the buffer (for total binding) or the non-specific binding control.[4][5]
-
Incubation: Incubate the plates, typically at room temperature or 37°C, to allow the binding to reach equilibrium.[4][5]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[4][6]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Whole-Cell Voltage-Clamp Electrophysiology
This technique measures the ion flow across the cell membrane in response to the application of a compound, providing a functional measure of receptor activation.
Objective: To determine the functional potency (EC50) of this compound derivatives as agonists at the 5-HT3 receptor.
Materials:
-
Cell Line: N1E-115 neuroblastoma cells.[1]
-
Recording Equipment: A patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Pipettes: Glass micropipettes with a specific resistance when filled with intracellular solution.
-
Solutions:
-
Extracellular (bath) solution: Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, glucose, and a buffer like HEPES).
-
Intracellular (pipette) solution: Containing ions that mimic the intracellular environment (e.g., KCl or K-gluconate, MgCl2, EGTA, and a buffer like HEPES).[7]
-
-
Test Compounds: this compound derivatives at various concentrations.
Procedure:
-
Cell Preparation: Plate N1E-115 cells on coverslips for recording.
-
Pipette Preparation: Fabricate glass micropipettes and fill them with the intracellular solution.
-
Seal Formation: Under microscopic observation, carefully guide the micropipette to the surface of a single N1E-115 cell and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.[8]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a specific holding potential (e.g., -65 mV) to measure the inward currents mediated by the 5-HT3 receptor.[1]
-
Drug Application: Apply the this compound derivatives at various concentrations to the bath solution surrounding the cell.
-
Data Recording: Record the inward currents elicited by the application of the test compounds.
-
Data Analysis: Plot the magnitude of the inward current as a function of the compound concentration to generate a dose-response curve. The EC50 value, which is the concentration of the compound that produces 50% of the maximal response, is determined from this curve.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the experimental workflow for determining potency, the signaling pathway of the 5-HT3 receptor, and the structure-activity relationship of this compound derivatives.
Discussion
The data clearly demonstrates that the potency of this compound derivatives at the 5-HT3 receptor is significantly influenced by the nature and position of substituents on the phenyl ring.[1]
-
Halogen Substitution: Chlorination of the phenyl ring generally leads to a substantial increase in potency. The position of the chlorine atom is critical, with substitution at the 3-position being particularly favorable. Dichloro- and trichloro-substituted derivatives, such as 2,3,5-trichloro-PBG, exhibit the highest affinities and potencies among the tested compounds.[1] This suggests that electron-withdrawing groups at specific positions on the phenyl ring enhance the interaction with the 5-HT3 receptor binding site.
-
Other Substitutions: The introduction of other groups, such as methyl, also enhances potency compared to the unsubstituted this compound, but to a lesser extent than chlorination. Conversely, bulky and polar substituents, like the sulfonic acid group, dramatically reduce potency, likely due to steric hindrance or unfavorable electronic interactions within the receptor's binding pocket.
-
Correlation of Binding and Function: A good correlation is observed between the Ki values obtained from radioligand binding assays and the EC50 values from electrophysiological recordings, indicating that the binding affinity of these derivatives translates directly to their functional activity as 5-HT3 receptor agonists.[1]
-
Mechanism of Action: this compound and its derivatives act as agonists at the 5-HT3 receptor, a ligand-gated ion channel.[9] Activation of this receptor leads to the opening of the ion channel, resulting in a rapid influx of cations (Na+, K+, and Ca2+), which causes depolarization of the cell membrane.[10] In specific brain regions, such as the nucleus accumbens, this depolarization can trigger the release of neurotransmitters like dopamine.[10]
References
- 1. Biguanide derivatives: agonist pharmacology at 5-hydroxytryptamine type 3 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of 5-HT3 receptors in intact N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT3 receptor ligand, [3H]BRL 43694, binds to presynaptic sites in the nucleus tractus solitarius of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric Activation of the 5-HT3AB Receptor by mCPBG - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of 5-HT3 receptor by 1-phenylbiguanide increases dopamine release in the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Phenylbiguanide as a Pharmacological Research Tool: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of precise pharmacological tools is paramount to the integrity of experimental outcomes. This guide provides a comprehensive analysis of Phenylbiguanide (PBG), a commonly used 5-HT3 receptor agonist, to validate its specificity. We will objectively compare its performance with alternative 5-HT3 agonists, 2-Methyl-5-HT and m-chlorothis compound (B1675964) (mCPBG), and provide supporting experimental data and detailed protocols to aid in the critical evaluation of these research tools.
Executive Summary
This compound is a widely utilized pharmacological tool for activating the 5-HT3 receptor, a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting. While often cited as a selective 5-HT3 agonist, emerging evidence suggests potential off-target activities that researchers must consider. This guide aims to provide a clear, data-driven comparison of this compound and its common alternatives, enabling informed decisions in experimental design.
Performance Comparison of 5-HT3 Receptor Agonists
The following tables summarize the quantitative data on the potency and efficacy of this compound, 2-Methyl-5-HT, and m-chlorothis compound at the 5-HT3 receptor.
| Compound | Receptor Subtype | Assay Type | Potency (EC50/IC50/Ki) | Efficacy (Relative to 5-HT) | Reference |
| This compound (PBG) | 5-HT3 | Functional (EC50) | 3.0 ± 0.1 μM | Not Reported | [1] |
| r5-HT3A(b) | Functional (pEC50) | 5.57 | Not Reported | [1] | |
| h5-HT3A | Functional (pEC50) | 4.07 | Not Reported | [1] | |
| m5-HT3A(b) | Functional (pEC50) | 4.47 | Not Reported | [1] | |
| 2-Methyl-5-HT | 5-HT3 | Functional | Lower potency than 5-HT | Partial agonist (~20% of 5-HT) | [2] |
| m-chlorothis compound (mCPBG) | 5-HT3 | Binding (IC50) | 1.5 nM | Not Applicable | [3] |
| Rat Vagus Nerve | Functional (EC50) | 0.05 μM | Partial agonist (~50% of 5-HT) | [3] | |
| N1E-115 cells | Functional | Not Reported | Full agonist | [2] |
Validating Specificity: On-Target vs. Off-Target Activity
A critical aspect of a pharmacological tool's utility is its specificity for the intended target. While this compound is primarily known as a 5-HT3 agonist, it is crucial to examine its activity at other receptors to avoid misinterpretation of experimental results.
This compound: Evidence of Off-Target Effects
While often described as a selective 5-HT3 agonist, studies have revealed that this compound can exert effects through other mechanisms. Notably, its ability to increase dopamine (B1211576) release in the rat nucleus accumbens has been observed.[4] Further investigation has shown that this effect is not blocked by 5-HT3 receptor antagonists, suggesting a different mechanism of action.[5] Evidence points towards an interaction with the dopamine transporter, where this compound may promote the reverse transport of dopamine.[5] This off-target activity is a significant consideration for researchers studying dopaminergic systems or interpreting behavioral effects of this compound.
Comparative Selectivity Profiles
| Compound | Off-Target | Assay Type | Affinity (Ki) | Reference |
| This compound (PBG) | Dopamine Transporter | Functional | Active (mechanism suggests interaction) | [5] |
| 2-Methyl-5-HT | 5-HT1A | Binding | > 500 nM | [6] |
| 5-HT1B | Binding | > 500 nM | [6] | |
| 5-HT1C | Binding | > 500 nM | [6] | |
| 5-HT1D | Binding | 1220 nM | [6] | |
| 5-HT1E | Binding | > 10,000 nM | [6] | |
| 5-HT2 | Binding | > 500 nM | [6] | |
| m-chlorothis compound (mCPBG) | Data not readily available |
Based on the available data, 2-Methyl-5-HT demonstrates a more favorable selectivity profile, with low affinity for several other serotonin (B10506) receptor subtypes.[6] The off-target profile of mCPBG is not as well-documented in publicly available literature.
Experimental Protocols
To ensure the reproducibility and accuracy of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments used to characterize 5-HT3 receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT3 receptor.
1. Membrane Preparation:
-
Homogenize tissues or cells expressing the 5-HT3 receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet and resuspend it in the assay buffer.
2. Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]GR65630), and varying concentrations of the test compound (e.g., this compound).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled 5-HT3 antagonist.
-
Incubate the plate to allow the binding to reach equilibrium.
3. Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Voltage Clamp Electrophysiology
This technique measures the functional activity of an agonist by recording the ion currents elicited upon receptor activation.
1. Cell Preparation:
-
Use a cell line stably or transiently expressing the 5-HT3 receptor (e.g., HEK293 cells or N1E-115 neuroblastoma cells).
-
Culture the cells on coverslips suitable for electrophysiological recording.
2. Recording Setup:
-
Place a coverslip with adherent cells in a recording chamber on the stage of a microscope.
-
Perfuse the chamber with an external recording solution.
-
Use a glass micropipette filled with an internal solution to form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
3. Data Acquisition:
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply the 5-HT3 receptor agonist (e.g., this compound) to the cell via a perfusion system.
-
Record the inward current generated by the influx of cations through the activated 5-HT3 receptor channels.
4. Data Analysis:
-
Measure the peak amplitude of the inward current at different agonist concentrations.
-
Plot the concentration-response curve and fit it to the Hill equation to determine the EC50 value and the Hill slope.
Schild Analysis for Antagonism
Schild analysis is a method used to characterize the nature of antagonism and to determine the affinity of a competitive antagonist.
1. Agonist Concentration-Response Curves:
-
Generate a cumulative concentration-response curve for a 5-HT3 receptor agonist (e.g., 5-HT) in an isolated tissue preparation (e.g., guinea pig ileum) or a cell-based assay.
2. Antagonist Incubation:
-
Incubate the preparation with a fixed concentration of a 5-HT3 receptor antagonist for a sufficient time to reach equilibrium.
3. Shifted Agonist Concentration-Response Curves:
-
In the presence of the antagonist, generate a new cumulative concentration-response curve for the agonist. The curve should be shifted to the right.
4. Repeat with Different Antagonist Concentrations:
-
Repeat steps 2 and 3 with at least two other concentrations of the antagonist.
5. Data Analysis:
-
For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the logarithm of the molar concentration of the antagonist on the x-axis.
-
For a competitive antagonist, the plot should be a straight line with a slope of 1. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. The pA2 is a measure of the antagonist's affinity.[2][7]
Mandatory Visualizations
5-HT3 Receptor Signaling Pathway
Caption: 5-HT3 receptor activation and downstream signaling cascade.
Experimental Workflow for Validating Agonist Specificity
Caption: A logical workflow for the experimental validation of agonist specificity.
Conclusion and Recommendations
The validation of a pharmacological tool's specificity is a cornerstone of robust scientific research. While this compound is a potent agonist of the 5-HT3 receptor, researchers must be aware of its potential off-target effects, particularly on the dopamine transporter. For studies where dopaminergic signaling is a confounding factor, the use of alternative agonists with a more well-defined selectivity profile, such as 2-Methyl-5-HT, should be strongly considered.
We recommend that researchers:
-
Critically evaluate the existing literature on the selectivity of any pharmacological tool before use.
-
Perform appropriate control experiments to rule out potential off-target effects, especially when observing unexpected results. This may include the use of selective antagonists for the suspected off-target.
-
Consider using multiple, structurally distinct agonists to confirm that the observed effect is indeed mediated by the target receptor.
By adhering to these principles, the scientific community can ensure the continued generation of high-quality, reproducible data in the field of pharmacology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The agonist properties of m-chlorothis compound and 2-methyl-5-hydroxytryptamine on 5-HT3 receptors in N1E-115 neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of 5-HT3 receptor by 1-phenylbiguanide increases dopamine release in the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine releasing effect of this compound in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Phenylbiguanide vs. Phenyldiguanide for Evoking the Pulmonary Chemoreflex: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of phenylbiguanide (PBG) and phenyldiguanide (PDG) in their capacity to evoke the pulmonary chemoreflex, a critical physiological response originating from the lungs. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate pharmacological tool for their studies.
Executive Summary
Experimental evidence strongly indicates that this compound (PBG) is a more potent and reliable agonist for evoking the pulmonary chemoreflex than phenyldiguanide (PDG). Studies have demonstrated that PBG elicits the characteristic triad (B1167595) of responses (apnea, bradycardia, and hypotension) with greater efficacy and a faster onset of action compared to PDG.[1] The primary mechanism for both compounds involves the activation of 5-hydroxytryptamine type 3 (5-HT3) receptors on vagal afferent C-fibers in the lungs.
Quantitative Data Comparison
The following table summarizes available data on the effective doses of PBG and PDG from various studies. It is important to note that these values are from different experimental setups and should be interpreted with caution.
| Compound | Animal Model | Effective Dose Range | Key Observations |
| This compound (PBG) | Anaesthetized Rats | 0.1 - 100 µg/kg (intravenous) | Produces dose-dependent hypotension and bradycardia. Tachypnea is observed at lower doses and apnea (B1277953) at higher doses. |
| Phenyldiguanide (PDG) | Anaesthetized Rabbits | Not specified (lower potency than PBG) | Significantly less potent than PBG with a longer onset of action. |
Experimental Protocols
The following is a representative experimental protocol for comparing the effects of this compound and phenyldiguanide on the pulmonary chemoreflex, based on methodologies described in the cited literature.
Objective: To compare the potency and efficacy of intravenously administered this compound and phenyldiguanide in evoking the pulmonary chemoreflex in an anaesthetized animal model.
Animal Model: Male New Zealand White rabbits or Sprague-Dawley rats.
Anesthesia: Anesthesia is induced and maintained typically with pentobarbitone sodium or urethane, administered intravenously. The level of anesthesia should be sufficient to suppress spontaneous movements and pain reflexes while maintaining stable cardiorespiratory function.
Surgical Preparation:
-
The trachea is cannulated to ensure a patent airway and to allow for the measurement of respiratory parameters.
-
A femoral artery is cannulated for continuous monitoring of arterial blood pressure.
-
A femoral vein is cannulated for the administration of anesthetic and test substances. For precise delivery to the pulmonary circulation, a catheter may be advanced into the right atrium.
-
Electrocardiogram (ECG) leads are placed to monitor heart rate.
Drug Administration:
-
This compound and phenyldiguanide are dissolved in a sterile saline solution.
-
A range of doses for each compound is administered as a bolus injection into the right atrium or femoral vein.
-
Sufficient time is allowed between injections for physiological parameters to return to baseline.
Physiological Measurements:
-
Respiratory Response: Measured as changes in respiratory rate (tachypnea or apnea) and tidal volume. This can be monitored via a pneumotachograph connected to the tracheal cannula.
-
Cardiovascular Response: Mean arterial blood pressure (MAP) and heart rate (HR) are continuously recorded. Bradycardia and hypotension are the expected responses.
Data Analysis:
-
Dose-response curves are constructed for the changes in respiratory rate, MAP, and HR for both this compound and phenyldiguanide.
-
Statistical analysis is performed to compare the potency (e.g., ED50) and efficacy (maximal response) of the two compounds.
-
The onset and duration of the responses for each drug at various doses are also compared.
Signaling Pathway of the Pulmonary Chemoreflex
The pulmonary chemoreflex is initiated by the stimulation of vagal afferent C-fibers located in the lung parenchyma. Both this compound and phenyldiguanide act as agonists at the 5-HT3 receptors expressed on the terminals of these sensory neurons. The activation of these ligand-gated ion channels leads to depolarization of the nerve endings and the generation of action potentials that propagate along the vagus nerve to the brainstem.
The primary central relay for these afferent signals is the nucleus tractus solitarii (NTS). Within the NTS, the sensory information is processed and integrated, leading to the characteristic reflex outputs:
-
Respiratory Depression: Inhibition of inspiratory neurons in the respiratory centers of the medulla, resulting in apnea or tachypnea.
-
Cardiovascular Depression: Excitation of parasympathetic preganglionic neurons in the nucleus ambiguus and dorsal motor nucleus of the vagus, leading to bradycardia. Simultaneously, inhibition of sympathetic outflow from the rostral ventrolateral medulla (RVLM) results in vasodilation and hypotension.
Experimental Workflow
The logical flow of an experiment designed to compare this compound and phenyldiguanide is outlined below.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Phenylbiguanide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. Phenylbiguanide, a compound utilized in research, is classified as hazardous and requires specific disposal procedures. Adherence to these guidelines is crucial to mitigate risks and maintain compliance with safety regulations.
Immediate Safety and Handling
Before initiating any disposal protocol, it is imperative to be thoroughly familiar with the safety profile of this compound. The compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1][2] An eyewash station and a safety shower must be readily accessible.
Required Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
A laboratory coat
Primary Disposal Method: Hazardous Waste Collection
The most direct and recommended method for disposing of this compound waste is through a certified hazardous waste contractor. This procedure ensures that the chemical is managed and disposed of in compliance with all local and national regulations.
Step-by-Step Procedure:
-
Segregation and Collection: All solid this compound waste and concentrated solutions should be collected in a dedicated, properly labeled hazardous waste container. The container must be chemically compatible and have a secure lid.
-
Labeling: The container must be clearly marked with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Toxic, Irritant).
-
Storage: Store the sealed container in a designated and secure satellite accumulation area, away from general laboratory traffic and incompatible chemicals.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.
In-Lab Neutralization of Dilute Aqueous Solutions
For dilute aqueous solutions of this compound, a chemical neutralization step can be performed to reduce its basicity before collection by a hazardous waste contractor. It is critical to note that this procedure does not render the waste non-hazardous, and the neutralized solution must still be collected as hazardous waste.[3]
Experimental Protocol for Neutralization:
-
Preparation: This procedure must be conducted within a chemical fume hood while wearing all required PPE.
-
Dilution: If the aqueous waste is concentrated, it should be diluted with water to a concentration of less than 10 g/L.[3]
-
Neutralization: While continuously stirring the solution, slowly add a weak acid, such as a 5% solution of acetic acid or citric acid. The use of a strong acid is not recommended due to the potential for a vigorous exothermic reaction.[3]
-
Monitoring: The pH of the solution should be monitored using a calibrated pH meter or pH paper. Continue the dropwise addition of the weak acid until the pH of the solution is between 6.0 and 8.0.[3]
-
Collection: Once neutralized, transfer the solution to a labeled hazardous waste container. The label should specify "Neutralized this compound solution" and list the final components.
-
Disposal: Arrange for the collection of the neutralized aqueous waste through your institution's hazardous waste program.[3]
Quantitative Disposal Parameters
The following table summarizes key quantitative parameters that should be observed during the in-lab neutralization procedure.
| Parameter | Recommended Value | Rationale |
| Concentration for Neutralization | < 10 g/L | To control the reaction rate and prevent excessive heat generation. |
| pH of Neutralized Solution | 6.0 - 8.0 | To ensure the solution is safe for storage and transport without being corrosive.[3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
By following these detailed procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Comprehensive Safety and Handling Guide for Phenylbiguanide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Phenylbiguanide, including detailed operational and disposal plans. Adherence to these procedural steps is critical for minimizing risks and ensuring the well-being of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The required level of PPE varies depending on the specific handling task.
Table 1: Recommended Personal Protective Equipment (PPE) for this compound
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid/Powder Form | Tightly fitting safety goggles | Chemical-resistant impervious gloves (e.g., Viton™, Butyl rubber). Double gloving is recommended. | Laboratory coat and a chemical-resistant apron | NIOSH-approved respirator with a particulate filter (e.g., N95) within a chemical fume hood. |
| Preparing Solutions | Tightly fitting safety goggles or a face shield | Chemical-resistant impervious gloves (e.g., Viton™, Butyl rubber) | Laboratory coat and a chemical-resistant apron | Work within a chemical fume hood to avoid inhalation of aerosols. |
| Handling Dilute Solutions | Safety glasses with side shields | Chemical-resistant gloves (Nitrile gloves for incidental contact) | Standard laboratory coat | A well-ventilated area is required. A chemical fume hood is recommended. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key stages from preparation to disposal.
Figure 1: Workflow for the safe handling of this compound.
Experimental Protocol: General Safe Handling Procedure
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Don the appropriate PPE as specified in Table 1.
-
Prepare your designated work area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.
-
-
Handling:
-
When weighing the solid, use a spatula and handle it carefully to avoid creating dust.
-
If preparing a solution, slowly add the this compound to the solvent to prevent splashing.
-
Keep all containers with this compound tightly closed when not in use.
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
-
Post-Handling:
-
Thoroughly decontaminate all equipment and surfaces that have come into contact with this compound.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
-
Remove and properly dispose of contaminated PPE.
-
Emergency and Disposal Plans
Emergency Procedures: In Case of Exposure or Spill
Immediate and appropriate action is critical in the event of an emergency.
Table 2: Emergency Response Plan
| Incident | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
| Minor Spill (Solid) | Evacuate unnecessary personnel. Wearing appropriate PPE, carefully scoop the spilled solid into a labeled, sealed container for disposal. Avoid generating dust. Clean the spill area with a wet cloth and decontaminate. |
| Minor Spill (Liquid) | Evacuate unnecessary personnel. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a labeled, sealed container for disposal. Decontaminate the spill area. |
| Major Spill | Evacuate the area immediately. Alert others and your supervisor. If flammable, remove all ignition sources. Contact your institution's emergency response team. |
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all this compound waste, including leftover material, contaminated labware, and PPE, in a designated and compatible waste container.
-
Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's waste management guidelines.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste generation.
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly closed.
-
-
Disposal:
-
Dispose of the chemical waste through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1] Never dispose of this compound down the drain or in the regular trash.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
